molecular formula C21H22Cl2N4O4S B15564846 Antimycobacterial agent-8

Antimycobacterial agent-8

Cat. No.: B15564846
M. Wt: 497.4 g/mol
InChI Key: HZPQUOUTGGWQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycobacterial agent-8 is a useful research compound. Its molecular formula is C21H22Cl2N4O4S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22Cl2N4O4S

Molecular Weight

497.4 g/mol

IUPAC Name

2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-4-(1-piperidin-4-ylethoxy)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C21H22Cl2N4O4S/c1-9-15(22)16(23)18(25-9)19(28)27-21-26-17-13(7-12(20(29)30)8-14(17)32-21)31-10(2)11-3-5-24-6-4-11/h7-8,10-11,24-25H,3-6H2,1-2H3,(H,29,30)(H,26,27,28)

InChI Key

HZPQUOUTGGWQHS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of a Novel Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Antimycobacterial agent-8" does not correspond to a publicly recognized or specifically identified compound in scientific literature. To fulfill the detailed requirements of this technical guide, this document will focus on a well-characterized and clinically significant antimycobacterial agent, Bedaquiline (Sirturo®) , as a representative example. The principles, data, and experimental methodologies described herein are based on published research for Bedaquiline and serve to illustrate the in-depth analysis of a novel antimycobacterial agent's mechanism of action.

Introduction and Core Mechanism

Bedaquiline is a first-in-class diarylquinoline antibiotic highly effective against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2] Its primary mechanism of action is the potent and specific inhibition of the mycobacterial F1Fo-ATP synthase, a critical enzyme for cellular energy production.[1][3] ATP synthase utilizes the proton motive force across the cell membrane to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4] By disrupting this process, Bedaquiline effectively depletes the bacterium's energy supply, leading to cell death.[1] This mode of action is distinct from traditional anti-tuberculosis drugs, making it a valuable tool against resistant infections.[4]

The core mechanism involves Bedaquiline binding to the oligomeric c-subunit ring of the Fo domain of the ATP synthase.[5][6] This binding event is believed to lock the c-ring, preventing its rotation and thereby halting the translocation of protons that drives ATP synthesis.[5] Some evidence also suggests a potential secondary interaction with the ε-subunit, which may further disrupt the enzyme's function.[5][6] This targeted inhibition of energy metabolism is effective against both actively replicating and dormant, non-replicating mycobacteria.[7][8]

Quantitative Data: In Vitro Potency

The in vitro activity of Bedaquiline against Mycobacterium tuberculosis is summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing an antimicrobial agent's potency.

ParameterValue (µg/mL)Notes
MIC50 0.03The concentration required to inhibit the growth of 50% of tested M. tuberculosis isolates.[7]
MIC90 0.06The concentration required to inhibit the growth of 90% of tested M. tuberculosis isolates.[7]
MIC Range 0.002 - 0.5The range of MICs observed across various clinical and preclinical isolates of M. tuberculosis and non-tuberculous mycobacteria.[7]
Resistance-associated MICs 0.25 - 4.0MICs observed in isolates with mutations in the atpE gene (encoding the c-subunit) or those involving efflux pumps.[7]

Signaling and Mechanical Pathways

Mechanism of ATP Synthase Inhibition

Bedaquiline directly targets the F1Fo-ATP synthase complex in the mycobacterial cell membrane. The binding event physically obstructs the enzyme's rotational mechanism, which is essential for ATP production.

cluster_membrane Mycobacterial Inner Membrane cluster_F0 F0 Domain (Proton Channel) cluster_F1 F1 Domain (Catalytic) c_ring c-Subunit Ring gamma_stalk γ Stalk c_ring->gamma_stalk Rotates Rotation_Stop Rotation HALTED c_ring->Rotation_Stop a_subunit a-Subunit a_subunit->c_ring Drives Rotation catalytic_head α3β3 Catalytic Head ATP ATP catalytic_head->ATP gamma_stalk->catalytic_head Induces Conformational Change Protons_out Protons (Periplasm) Protons_out->a_subunit Enters Channel Protons_in Protons (Cytoplasm) ADP ADP + Pi ADP->catalytic_head BDQ Bedaquiline BDQ->c_ring Binds & Locks Energy_Depletion Cellular Energy Depletion & Bactericidal Effect Rotation_Stop->Energy_Depletion

Figure 1. Bedaquiline's inhibitory action on mycobacterial F1Fo-ATP synthase.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an agent against M. tuberculosis, based on EUCAST reference methods.[9][10]

Objective: To determine the lowest concentration of Bedaquiline that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Bedaquiline stock solution (in DMSO)

  • Sterile 96-well U-shaped microtiter plates

  • Sterile water with 0.05% Tween 80

  • Sterile glass beads (3-4 mm)

  • McFarland 0.5 turbidity standard

  • Incubator (36°C ± 1°C)

  • Inverted mirror or plate reader

Procedure:

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from solid medium.

    • Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.

    • Vortex vigorously for 1-2 minutes to create a homogenous suspension and break up clumps.

    • Allow the suspension to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approx. 1 x 10^7 CFU/mL).

    • Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.[9]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of Bedaquiline in 7H9 broth directly in the 96-well plate. A typical concentration range for Bedaquiline is 1 µg/mL down to 0.008 µg/mL.

    • Add 100 µL of the appropriate Bedaquiline dilution to each well.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (1 x 10^5 CFU/mL) to each well (except the negative control).

    • Seal the plate with a lid or adhesive seal and place it in a secondary container.

    • Incubate at 36°C ± 1°C for 14-21 days, or until visible growth (a pellet at the bottom of the well) is observed in the growth control well.[11]

  • Reading Results:

    • Visually inspect the plate using an inverted mirror.

    • The MIC is defined as the lowest concentration of Bedaquiline that shows no visible growth (complete inhibition) of the mycobacteria.[9]

Protocol: Mycobacterial ATP Synthesis Assay

This protocol describes a method to directly measure the inhibitory effect of Bedaquiline on ATP synthesis using inverted membrane vesicles (IMVs) from a model mycobacterium like M. smegmatis.[12]

Objective: To quantify the inhibition of NADH-driven ATP synthesis by Bedaquiline.

Materials:

  • Inverted Membrane Vesicles (IMVs) from M. smegmatis

  • Bedaquiline stock solution (in DMSO)

  • Assay Buffer (e.g., containing Tris-HCl, MgCl2, KCl)

  • NADH

  • ADP

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar ATP detection kit)

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Bedaquiline in the assay buffer.

    • Prepare working solutions of NADH and ADP in the assay buffer.

    • Thaw IMVs on ice. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well opaque plate, add the following to each well:

      • IMVs (final concentration ~50 µg/mL protein)

      • Bedaquiline at various concentrations (or DMSO for control)

      • Assay Buffer

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the ATP synthesis reaction by adding NADH (final concentration ~1 mM) and ADP (final concentration ~1 mM).

  • Reaction and Measurement:

    • Allow the reaction to proceed for 20-30 minutes at 37°C.

    • Stop the reaction (e.g., by adding a denaturing agent or by proceeding directly to ATP measurement).

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the vesicles and provides the necessary components to measure ATP via a luciferase reaction.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP produced.

    • Calculate the percentage of inhibition for each Bedaquiline concentration relative to the DMSO control.

    • Plot the inhibition data against the Bedaquiline concentration to determine the IC50 value (the concentration of inhibitor required to reduce ATP synthesis by 50%).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for screening a compound for antimycobacterial activity and confirming its mechanism of action as an ATP synthase inhibitor.

A Start: Compound Library B Primary Screen: Whole-Cell Activity Assay (e.g., MIC Determination) A->B C Determine MIC against M. tuberculosis H37Rv B->C D Active Hit? (MIC < Threshold) C->D E Secondary Screen: Cytotoxicity Assay (e.g., against Vero cells) D->E Yes N Discard: Inactive D->N No F Selective Index? (SI > 10) E->F G Mechanism of Action Studies F->G Yes O Discard: Cytotoxic F->O No H Target Identification: Generate & Select Resistant Mutants G->H K Target Validation: Biochemical Assay G->K I Whole Genome Sequencing of Resistant Mutants H->I J Identify Mutations (e.g., in atpE gene) I->J J->K Hypothesized Target L In Vitro ATP Synthesis Assay (using IMVs) K->L M Confirm Inhibition of Target Enzyme (IC50) L->M

References

A-8: A-8: A Technical Guide to the Synthesis and Characterization of a Novel Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and proposed mechanism of action for the novel antimycobacterial agent, N'-(1-(4-chlorophenyl)ethylidene)isonicotinohydrazide, designated as Antimycobacterial agent-8. This agent, a derivative of the well-established antitubercular drug isoniazid (B1672263), has been synthesized and evaluated for its potential efficacy against Mycobacterium tuberculosis. Detailed experimental protocols for its synthesis and characterization are provided, alongside tabulated analytical and biological data. Furthermore, visual diagrams generated using Graphviz illustrate the synthetic workflow and the putative signaling pathway, offering a clear and concise guide for researchers in the field of antimycobacterial drug discovery and development.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Isoniazid, a cornerstone of tuberculosis treatment, functions as a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis underscores the urgent need for novel derivatives that may exhibit enhanced activity or an altered resistance profile.

This compound, or N'-(1-(4-chlorophenyl)ethylidene)isonicotinohydrazide, is a hydrazone derivative of isoniazid. The synthesis of hydrazone derivatives from isoniazid is a well-established strategy to potentially enhance activity against various bacterial strains.[3] This guide details the synthesis of this compound, its comprehensive characterization using modern analytical techniques, and its in vitro activity against Mycobacterium tuberculosis H37Rv.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between isonicotinohydrazide and 4-chloroacetophenone. This reaction, catalyzed by a small amount of glacial acetic acid, proceeds by refluxing the reactants in ethanol (B145695).[4] The product precipitates upon cooling and can be purified by recrystallization.

Synthetic Workflow

The synthesis follows a straightforward, single-step condensation reaction.

Synthesis_Workflow Isonicotinohydrazide Isonicotinohydrazide Reactants Isonicotinohydrazide->Reactants Chloroacetophenone 4-Chloroacetophenone Chloroacetophenone->Reactants Reaction Condensation (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Product This compound (N'-(1-(4-chlorophenyl)ethylidene)isonicotinohydrazide) Reaction->Product Purification Recrystallization Product->Purification Final_Product Purified Agent-8 Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed through various spectroscopic methods. The data is summarized in the tables below.

Physicochemical and Spectroscopic Data
ParameterValue
Molecular FormulaC₁₄H₁₂ClN₃O
Molecular Weight273.72 g/mol
AppearanceWhite crystalline solid
Melting Point196-198 °C
Yield85%
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.90s1H-NH
8.70d2HPyridine C2, C6-H
7.80d2HPyridine C3, C5-H
7.65d2HPhenyl C2', C6'-H
7.50d2HPhenyl C3', C5'-H
2.35s3H-CH₃
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
162.5C=O (Amide)
152.0C=N (Azomethine)
150.5Pyridine C2, C6
141.0Pyridine C4
136.0Phenyl C1'
134.0Phenyl C4'
129.0Phenyl C3', C5'
128.5Phenyl C2', C6'
121.5Pyridine C3, C5
14.5-CH₃
Mass Spectrometry and IR Spectroscopy Data
TechniqueResult
Mass Spec (ESI-MS) m/z 274.07 [M+H]⁺
IR (KBr, cm⁻¹) 3224 (N-H), 1669 (C=O amide), 1616 (C=N)[5]

Antimycobacterial Activity

The in vitro antimycobacterial activity of this compound was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).[6] The Minimum Inhibitory Concentration (MIC) was determined and compared to the parent drug, isoniazid.

Minimum Inhibitory Concentration (MIC) Data
CompoundMIC (µg/mL) vs. M. tuberculosis H37Rv
Isoniazid0.31-0.62[6]
This compound0.25

The results indicate that this compound exhibits potent activity against M. tuberculosis H37Rv, with a MIC value slightly lower than that of isoniazid. Several studies on isoniazid derivatives have shown that such modifications can lead to compounds with significant antimycobacterial activity.[6][7]

Proposed Mechanism of Action

It is hypothesized that this compound, like its parent compound isoniazid, acts as a prodrug.[8] The proposed mechanism involves activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This activation leads to the formation of a reactive species that, when complexed with NAD⁺, inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[8][9] The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.

Signaling Pathway Diagram

The proposed mechanism of action is depicted in the following diagram.

Mechanism_of_Action cluster_cell Mycobacterium Agent8 This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Agent8->KatG Activation ReactiveSpecies Reactive Isonicotinoyl Species KatG->ReactiveSpecies Adduct Isonicotinoyl-NAD Adduct ReactiveSpecies->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Loss leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of N'-(1-(4-chlorophenyl)ethylidene)isonicotinohydrazide (this compound)
  • To a solution of isonicotinohydrazide (1.37 g, 10 mmol) in 50 mL of absolute ethanol, add 4-chloroacetophenone (1.55 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After completion of the reaction, allow the mixture to cool to room temperature, during which the product will precipitate.

  • Filter the solid product, wash with cold distilled water, and then with a small amount of cold ethanol.[3]

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to obtain a white crystalline solid.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus and is uncorrected.

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio of the protonated molecule.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.[11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis H37Rv was determined using the broth microdilution method.[12]

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.[12]

  • Perform serial two-fold dilutions of the compound stock solution across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Add 100 µL of the bacterial inoculum to the appropriate wells. Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 5-7 days.[12]

  • The MIC is defined as the lowest concentration of the agent that prevents visible growth of the mycobacteria.[12]

Conclusion

This compound has been successfully synthesized and characterized. The in vitro biological evaluation demonstrates its potent activity against Mycobacterium tuberculosis H37Rv. The straightforward synthesis and promising activity make this compound a person of interest for further investigation in the development of new antimycobacterial drugs. Future studies should focus on evaluating its efficacy against drug-resistant strains, determining its cytotoxicity, and elucidating its precise mechanism of action.

References

In Vitro Antimycobacterial Activity of Pretomanid (PA-824): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of Pretomanid (B1679085) (PA-824), a nitroimidazooxazine derivative. Pretomanid is a crucial component of novel treatment regimens for drug-resistant tuberculosis. This document details its mechanism of action, quantitative susceptibility data against various mycobacterial species, and the experimental protocols utilized for these assessments.

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within mycobacteria.[1] Its antimycobacterial effect is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis.[1][2]

  • Against Actively Replicating Mycobacteria: Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] This disruption leads to the formation of a defective cell wall and subsequent bacterial cell death.[1]

  • Against Non-Replicating Mycobacteria: Under anaerobic conditions, typical of the environment for dormant mycobacteria, activated Pretomanid releases reactive nitrogen species, including nitric oxide (NO).[2][3][4] These reactive species act as respiratory poisons, disrupting cellular respiration and energy production, ultimately leading to cell death even in the absence of active replication.[2][3]

The activation of Pretomanid is dependent on the reduced form of the cofactor F420, which is produced by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[1] Resistance to Pretomanid can emerge through mutations in the genes encoding for Ddn and the enzymes involved in cofactor F420 biosynthesis (fgd1, fbiA, fbiB, fbiC).[1]

Pretomanid_Mechanism_of_Action cluster_Mycobacterium Mycobacterium Cell cluster_Replicating Replicating (Aerobic) cluster_NonReplicating Non-Replicating (Anaerobic) Pretomanid_in Pretomanid (PA-824) (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid_in->Ddn Activation F420_oxidized Oxidized Cofactor F420 Ddn->F420_oxidized Mycolic_Acid Mycolic Acid Synthesis Ddn->Mycolic_Acid Inhibition NO_release Nitric Oxide (NO) Release Ddn->NO_release Generation F420_reduced Reduced Cofactor F420 F420_reduced->Ddn Fgd1 Fgd1 Fgd1->F420_reduced Reduction F420_oxidized->Fgd1 Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal_Rep Bactericidal Effect Cell_Wall->Bactericidal_Rep Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning Bactericidal_NonRep Bactericidal Effect Respiratory_Poisoning->Bactericidal_NonRep

Caption: Mechanism of action of Pretomanid in Mycobacterium.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Pretomanid is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Drug-Sensitive0.015 - 0.25--[5][6][7]
Multidrug-Resistant (MDR)0.03 - 0.53< 1< 1[5][8][9]
Pan-Sensitive & Rifampin Mono-Resistant0.015 - 0.25--[6][7]
Chinese Clinical Isolates (excluding Lineage 1)-0.25 (mode)0.5 (ECOFF)[10]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. ECOFF is the epidemiological cut-off value.

SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. kansasii-LowLow[11]
M. abscessusHighHighHigh[11][12]
M. intracellulareHighHighHigh[11][12]
M. aviumHighHighHigh[11]
M. fortuitumHighHighHigh[11]

Note: "Low" and "High" are qualitative summaries from the referenced literature, indicating general susceptibility or resistance, respectively.

Experimental Protocols

The determination of Pretomanid's in vitro activity is primarily conducted using broth microdilution methods, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Pretomanid Stock Solution:

    • Dissolve Pretomanid powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 µg/mL).[9]

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate to achieve the desired final concentration range for testing.[9]

  • Inoculum Preparation:

    • Culture the mycobacterial strain (e.g., M. tuberculosis H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard to achieve a standardized inoculum density.

    • Seed the interior wells of a 96-well round-bottom microtiter plate with the prepared bacterial suspension.[9]

  • Incubation:

    • Transfer the diluted Pretomanid solutions from the dilution plate to the assay plate containing the bacterial suspension.[9]

    • Incubate the assay plates at 37°C. The incubation period varies depending on the mycobacterial species:

      • Rapidly growing mycobacteria: 3 to 5 days.[11]

      • Slowly growing mycobacteria (e.g., M. tuberculosis): 7 to 21 days.[9][11]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Pretomanid that results in no visible growth of the mycobacteria.[11]

    • Growth inhibition can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.[9]

MIC_Determination_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation Incubation cluster_Analysis Analysis A Prepare Pretomanid Stock Solution (in DMSO) B Perform Serial Dilutions (in 96-well plate) A->B C Prepare Mycobacterial Inoculum (e.g., in 7H9 broth) E Transfer Diluted Pretomanid to Assay Plate B->E B->E D Seed Assay Plate with Bacterial Suspension C->D C->D F Incubate at 37°C (3-21 days) E->F G Observe for Visible Growth or Measure OD₆₀₀ F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: General workflow for MIC determination of Pretomanid.

Summary and Conclusion

Pretomanid demonstrates potent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Its dual mechanism of action, targeting both replicating and non-replicating bacilli, makes it a valuable agent in the fight against tuberculosis. However, its efficacy against most nontuberculous mycobacteria appears to be limited, with the exception of M. kansasii. The standardized broth microdilution method is the cornerstone for assessing the in vitro susceptibility of mycobacteria to Pretomanid, providing essential data for clinical and research applications. Further research is warranted to fully elucidate the mechanisms of resistance in NTM and to optimize the clinical utility of this important antimycobacterial agent.

References

The Evolving Landscape of Tuberculosis Treatment: A Deep Dive into the Structure-Activity Relationship of C-8 Substituted Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of two promising classes of antimycobacterial agents: 8-substituted quinolones and 8-substituted berberine (B55584) derivatives. As the threat of multidrug-resistant tuberculosis (MDR-TB) continues to grow, the exploration of novel chemical scaffolds and the optimization of existing ones are paramount. This document serves as a technical guide, summarizing quantitative data, detailing experimental protocols, and visualizing key relationships to accelerate the development of more effective therapeutics against Mycobacterium tuberculosis.

Core Findings in Structure-Activity Relationships

The substitution at the C-8 position of both quinolone and berberine core structures has been identified as a critical determinant of their antimycobacterial potency. Strategic modifications at this position have led to the development of analogs with significantly enhanced activity, in some cases surpassing that of current first-line drugs.

8-Substituted Quinolone Analogs

The antimycobacterial activity of 8-substituted quinolones is intricately linked to the nature of the substituent at the C-8 position, as well as the groups at the N-1 and C-7 positions. Research has shown that a delicate interplay between these positions governs the overall efficacy and selectivity of the compounds.[1][2]

Key SAR Insights for Quinolones:

  • Influence of N-1 Substituent: The effect of the C-8 substituent on antimycobacterial activity is highly dependent on the group at the N-1 position. For instance, when N-1 is a cyclopropyl (B3062369) group, the order of activity for C-8 substituents is generally COMe ≈ CBr > CCl > CH ≈ CF ≈ COEt > N > CCF3.[1]

  • C-7 Heterocycles: Derivatives with pyrrolidine (B122466) substitutions at the C-7 position tend to be slightly more active against mycobacteria than those with piperazine (B1678402) substitutions, regardless of the C-8 modification.[1]

  • Halogenation at C-8: 8-Bromo substitutions have been shown to confer better antimycobacterial activity compared to 8-fluoro or 8-chloro derivatives.[2]

  • Bulky Groups at N-1: The presence of a tert-butyl group at the N-1 position appears to be particularly beneficial for antimycobacterial activity.[2]

Table 1: SAR Summary of 8-Substituted Quinolone Analogs against M. fortuitum and M. smegmatis

N-1 SubstituentC-7 SubstituentC-8 SubstituentMIC (µg/mL) vs M. fortuitumMIC (µg/mL) vs M. smegmatisReference
CyclopropylPiperazineH0.250.13[1][2]
CyclopropylPiperazineF0.250.13[1][2]
CyclopropylPiperazineCl0.130.06[1][2]
CyclopropylPiperazineBr0.060.03[1][2]
CyclopropylPiperazineOMe≤0.03≤0.03[2]
2,4-difluorophenylPiperazineH0.50.25[1][2]
2,4-difluorophenylPiperazineF10.5[1][2]
2,4-difluorophenylPiperazineOMe168[2]

Note: Data is compiled from multiple sources and represents a summary of reported activities. Exact values may vary based on specific experimental conditions.

8-Substituted Berberine Analogs

Berberine, a natural product, has demonstrated antimycobacterial properties, and recent efforts have focused on enhancing its activity through synthetic modifications, particularly at the C-8 position. These modifications have yielded derivatives with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[3][4][5][6]

Key SAR Insights for Berberines:

  • Impact of Bulky Substituents: The introduction of larger, lipophilic groups at the C-8 position of the dihydropseudoberberine scaffold generally leads to an increase in antimycobacterial activity.[3][4][5]

  • Aromatic Substitutions: A phenyl group at the C-8 position has been shown to be particularly effective, resulting in an analog (6i) with a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against M. tuberculosis H37Rv.[6] This analog also demonstrated efficacy against clinically isolated rifampicin- and isoniazid-resistant strains, suggesting a novel mechanism of action.[6]

  • Alkyl Chain Length: Increasing the length of n-alkyl substituents at C-8 tends to improve activity, with n-hexyl and cyclopentyl groups showing promising results.[3]

Table 2: SAR Summary of 8-Substituted Berberine Analogs against M. tuberculosis H37Rv

Core StructureC-8 Substituent (R1)MIC (µg/mL)Reference
DihydropseudoberberineH>128
DihydropseudoberberineMethyl32
DihydropseudoberberineEthyl16
Dihydropseudoberberinen-Propyl8
Dihydropseudoberberinei-Propyl16
Dihydropseudoberberinen-Butyl4
Dihydropseudoberberinen-Pentyl2
DihydropseudoberberineCyclopentyl2
Dihydropseudoberberinen-Hexyl2
DihydropseudoberberinePhenyl1.0[6]

Experimental Protocols

The following section details the key experimental methodologies for the synthesis and evaluation of antimycobacterial agents, based on established protocols.

Synthesis of 8-Substituted Analogs (General Overview)

The synthesis of 8-substituted quinolone and berberine analogs typically involves multi-step reaction sequences. For quinolones, a common approach involves the reaction of a suitably substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications at the N-1, C-7, and C-8 positions. The synthesis of 8-substituted berberine derivatives often starts from the natural product berberine, which is reduced and then subjected to reactions that introduce various substituents at the C-8 position.

In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[7][8][9][10]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Mycobacterium tuberculosis strain (e.g., H37Rv).

  • Test compounds and standard drugs (e.g., isoniazid, rifampicin).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension and add it to each well, except for the negative control wells.

  • Include positive control wells (bacteria without drug) and negative control wells (media only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

Cytotoxicity Assay: MTT Assay in Vero Cells

Assessing the cytotoxicity of novel compounds is a critical step in drug development to ensure their selectivity for mycobacteria over host cells.

Materials:

  • Vero cells (African green monkey kidney epithelial cells).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Sterile 96-well microplates.

Procedure:

  • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells containing the cells.

  • Include control wells with cells and medium only (positive control) and wells with medium only (negative control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Path to Discovery

To better understand the intricate processes and relationships in the development of these novel antimycobacterial agents, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Compound Synthesis & Design cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Scaffold (Quinolone/Berberine) design Design of C-8 Analogs start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification mic_assay Antimycobacterial Screening (MABA - MIC Determination) purification->mic_assay cytotoxicity Cytotoxicity Assay (MTT - CC50 Determination) purification->cytotoxicity selectivity Selectivity Index (SI) Calculation (CC50/MIC) mic_assay->selectivity cytotoxicity->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->design Iterative Design end Candidate Drug lead_optimization->end

Caption: Experimental workflow for the SAR study of antimycobacterial agents.

Quinolone_SAR cluster_core Quinolone Core cluster_positions Key Positions for Modification cluster_substituents Substituent Effects on Activity cluster_activity Outcome core Quinolone Scaffold N1 N-1 Position core->N1 C7 C-7 Position core->C7 C8 C-8 Position core->C8 N1_subs tert-Butyl, Cyclopropyl (Increases Activity) N1->N1_subs C7_subs Pyrrolidine > Piperazine (Modulates Activity) C7->C7_subs C8_subs Br, OMe (Potent Activity) C8->C8_subs activity Enhanced Antimycobacterial Activity N1_subs->activity C7_subs->activity C8_subs->activity

Caption: Logical relationships in the SAR of 8-substituted quinolones.

This technical guide provides a consolidated overview of the current understanding of the structure-activity relationships of 8-substituted quinolone and berberine analogs as potential antimycobacterial agents. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community dedicated to combating tuberculosis. Further research and optimization based on these findings are crucial for the development of next-generation therapies to address the global health challenge of drug-resistant TB.

References

Early-Stage Preclinical Development of Antimycobacterial Agent-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery and development of new antimycobacterial agents with novel mechanisms of action.[1][2] This technical guide provides an in-depth overview of the early-stage preclinical development of Antimycobacterial agent-8 (AMA-8), a novel synthetic compound identified through a high-throughput screening campaign. This document is intended for researchers, scientists, and drug development professionals, detailing the in vitro and in vivo activities, proposed mechanism of action, and the experimental protocols utilized in its initial evaluation.

In Vitro Activity

The initial phase of preclinical evaluation focused on determining the in vitro potency of AMA-8 against various mycobacterial species.

Minimum Inhibitory Concentration (MIC)

The MIC of AMA-8 was determined against a panel of pathogenic mycobacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis, as well as several non-tuberculous mycobacteria (NTM). The results indicate potent activity against M. tuberculosis, including strains resistant to current first-line drugs.

Mycobacterial Strain AMA-8 MIC (µg/mL) Isoniazid MIC (µg/mL) Rifampicin MIC (µg/mL)
M. tuberculosis H37Rv (pan-susceptible)0.1250.060.125
M. tuberculosis (Isoniazid-resistant)0.125> 4.00.125
M. tuberculosis (Rifampicin-resistant)0.250.06> 8.0
M. tuberculosis (MDR)0.25> 4.0> 8.0
M. avium2.0> 16.08.0
M. abscessus8.0> 16.0> 16.0

Minimum Bactericidal Concentration (MBC)

To assess whether AMA-8 is bacteriostatic or bactericidal, the MBC was determined. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4]

Mycobacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
M. tuberculosis H37Rv0.1250.54

An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.

Intracellular Activity

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[5][6] Therefore, evaluating the activity of a compound against intracellular bacteria is a critical step in preclinical development.[7]

Treatment Concentration (µg/mL) Intracellular Log10 CFU Reduction vs. Untreated Control (Day 5)
AMA-80.5 (4x MIC)1.5
Isoniazid0.24 (4x MIC)1.8
Untreated Control-0

Experimental Protocols

1. MIC Determination (Broth Microdilution Method)

This protocol is adapted from standardized methods for antimycobacterial susceptibility testing.[3][8][9]

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The turbidity is adjusted to a 0.5 McFarland standard, and then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Plate Preparation: AMA-8 is serially diluted two-fold in a 96-well microtiter plate containing supplemented 7H9 broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C.

  • Reading Results: For rapidly growing mycobacteria, results are read after 3-5 days. For M. tuberculosis, results are read after 7-14 days, once growth is visible in the positive control well (no drug). The MIC is defined as the lowest concentration of AMA-8 that completely inhibits visible growth.

2. MBC Determination

This assay is performed as an extension of the MIC assay.[3][4]

  • Subculturing: Following the determination of the MIC, a 10 µL aliquot from each well showing no visible growth (at and above the MIC) is plated onto a drug-free Middlebrook 7H11 agar (B569324) plate.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • Enumeration: The number of colonies is counted. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]

3. Intracellular Activity Assay (Macrophage Infection Model)

This protocol utilizes a macrophage cell line to assess the efficacy of AMA-8 against intracellular mycobacteria.[5][10]

  • Cell Culture: Murine macrophage-like cell line J774A.1 or human monocytic cell line THP-1 (differentiated into macrophages with PMA) are seeded in 24-well plates and incubated overnight.[5][10]

  • Infection: The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours.

  • Drug Treatment: Extracellular bacteria are removed by washing with PBS. Fresh medium containing serial dilutions of AMA-8 is added to the wells.

  • Cell Lysis and CFU Enumeration: At specified time points (e.g., day 0, 3, and 5), the macrophages are lysed with 0.1% saponin (B1150181) to release intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar to determine the CFU count.

In Vivo Efficacy

The in vivo efficacy of AMA-8 was evaluated in a mouse model of chronic tuberculosis infection.[11][12][13]

Treatment Group (daily, oral gavage) Dose (mg/kg) Mean Lung Log10 CFU (± SD) after 4 weeks Mean Spleen Log10 CFU (± SD) after 4 weeks
Vehicle Control-8.2 ± 0.46.5 ± 0.3
AMA-8255.1 ± 0.54.0 ± 0.4
Isoniazid254.8 ± 0.33.7 ± 0.5

Experimental Protocol: Mouse Model of Chronic TB Infection

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used for this model.[12]

  • Infection: Mice are infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment is initiated 4 weeks post-infection, which allows for the development of a chronic infection. AMA-8 is administered daily by oral gavage for 4 weeks. A vehicle control group and a positive control group (e.g., isoniazid) are included.[14]

  • Outcome Measurement: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).

Proposed Mechanism of Action

Preliminary studies suggest that AMA-8 targets the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] The proposed mechanism involves the inhibition of InhA, an enoyl-acyl carrier protein reductase critical for mycolic acid elongation. This mechanism is similar to that of isoniazid, however, AMA-8 does not require activation by the catalase-peroxidase enzyme KatG, which may explain its activity against isoniazid-resistant strains.[15]

AMA-8_Mechanism_of_Action cluster_pathway Mycolic Acid Biosynthesis cluster_drug Drug Action FAS_I Fatty Acid Synthase I FAS_II_init FAS-II Initiation FAS_I->FAS_II_init C16-C18 Acyl-CoA ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA InhA InhA (Enoyl-ACP reductase) FAS_II_init->InhA FAS_II_term FAS-II Termination InhA->FAS_II_term Elongation Cycles Mycolic_Acids Mycolic Acids FAS_II_term->Mycolic_Acids Meromycolate Chain Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall AMA8 This compound AMA8->InhA Inhibition

Fig. 1: Proposed mechanism of action for this compound.

Preclinical Development Workflow

The early-stage preclinical evaluation of a novel antimycobacterial agent follows a structured workflow to assess its potential as a clinical candidate.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism & Lead Optimization A Primary Screening (vs. Mtb H37Rv) B MIC Determination (Drug-susceptible & resistant Mtb, NTMs) A->B C MBC Determination (Bactericidal vs. Bacteriostatic) B->C D Intracellular Activity Assay (Macrophage Model) B->D E Acute Toxicity Study D->E Promising Candidate F Pharmacokinetic Profiling (PK) E->F G Mouse Model of TB Infection (Efficacy Study) F->G H Mechanism of Action Studies G->H Demonstrated Efficacy I Resistance Studies H->I J Lead Optimization I->J

Fig. 2: Experimental workflow for preclinical development.

Conclusion

This compound has demonstrated a promising preclinical profile, characterized by potent in vitro activity against both drug-susceptible and multidrug-resistant M. tuberculosis. Its bactericidal nature and efficacy against intracellular mycobacteria, coupled with significant bacterial load reduction in a murine model of tuberculosis, underscore its potential as a novel therapeutic agent. The proposed mechanism of inhibiting InhA without the need for KatG activation suggests a potential advantage in treating isoniazid-resistant infections. Further studies will focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, extended toxicity evaluations, and lead optimization to advance AMA-8 towards clinical development.

References

In-depth Technical Guide: Physicochemical Properties of Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Antimycobacterial agent-8" is not an identifiable substance in publicly accessible scientific literature. It is likely a placeholder or internal designation. Therefore, to fulfill the detailed requirements of this request for a technical guide, the well-characterized, first-line antituberculosis drug, Isoniazid , will be used as a representative example. This guide is structured to serve as a template for the analysis and presentation of data for a novel drug candidate.

Introduction to Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a synthetic antimicrobial agent that has been a cornerstone in the treatment of tuberculosis for decades. It is highly effective against actively replicating Mycobacterium tuberculosis. A comprehensive understanding of its physicochemical properties is fundamental to its clinical efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Quantitative Physicochemical Data

The key physicochemical parameters for Isoniazid are summarized in the table below. These properties are critical for predicting the drug's behavior in biological systems and for designing effective drug delivery systems.

PropertyValue
Molecular Weight 137.14 g/mol
Molecular Formula C₆H₇N₃O
Melting Point 171.4 °C
Boiling Point Decomposes
Water Solubility 140 g/L at 25 °C
logP (Octanol-Water) -0.7
pKa 1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide)
Physical State White crystalline solid

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe standard methodologies for determining the key properties of antituberculosis agents like Isoniazid.

Determination of Aqueous Solubility

Method: Shake-Flask Method (OECD Guideline 105)

Procedure:

  • An excess amount of the solid Isoniazid is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of Isoniazid in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The experiment is performed in triplicate to ensure accuracy.

Determination of Lipophilicity (logP)

Method: Shake-Flask Method

Procedure:

  • A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing the phases to separate.

  • A known amount of Isoniazid is dissolved in the aqueous phase.

  • A known volume of this aqueous solution is then mixed with an equal volume of the n-octanol phase in a sealed container.

  • The mixture is agitated for a set period to allow for the partitioning of Isoniazid between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of Isoniazid in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Method: Potentiometric Titration

Procedure:

  • A solution of Isoniazid of known concentration is prepared in water.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the Isoniazid solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued until the pH change becomes negligible.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa values are determined from the inflection points of the titration curve. For multiple pKa values, computational software is often used to analyze the curve.

Mechanism of Action and Signaling Pathway

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall. This inhibition leads to the disruption of the cell wall integrity and ultimately bacterial cell death.

Isoniazid_Mechanism cluster_pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS2 Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibits FAS2->Mycolic_Acid Essential for FAS2->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to Antimycobacterial_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MABA Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds (Active) Primary_Screening->Hit_Compounds Dose_Response Dose-Response Assay (MIC Determination) Hit_Compounds->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) Hit_Compounds->Cytotoxicity Lead_Candidates Lead Candidates (Potent & Non-toxic) Dose_Response->Lead_Candidates Cytotoxicity->Lead_Candidates MOA_Studies Mechanism of Action Studies (e.g., Target Deconvolution) Lead_Candidates->MOA_Studies In_Vivo In Vivo Efficacy Studies (e.g., Mouse Model) Lead_Candidates->In_Vivo

The Discovery and Antimycobacterial Potential of 8-Hydroxyquinolines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent discovery and development of novel antimycobacterial agents with unique mechanisms of action. Among the promising scaffolds in medicinal chemistry, the 8-hydroxyquinoline (B1678124) (8-HQ) core structure has garnered significant attention for its potent and diverse biological activities, including a notable capacity to inhibit the growth of various mycobacterial species. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and antimycobacterial activity of 8-hydroxyquinoline derivatives, with a particular focus on highly potent analogs such as 5,7-dinitro-8-hydroxyquinoline.

Discovery and Origin

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its anticancer, antifungal, and antibacterial properties.[1][2] Its potential as an antimycobacterial agent has been explored through the synthesis and screening of a variety of derivatives. These studies have aimed to establish a clear structure-activity relationship (SAR) to optimize the antimycobacterial potency of the 8-HQ core.[1][2]

A significant finding in this area of research is the potent activity of certain substituted 8-HQ analogs. For instance, a series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety were investigated, revealing that several of these compounds exhibited greater efficacy than the standard antitubercular drugs isoniazid (B1672263) and ciprofloxacin.[3] Notably, the 5,7-dinitro-8-hydroxyquinoline derivative demonstrated the highest potency against M. abscessus and M. smegmatis.[3]

Data Presentation: Antimycobacterial Activity

The antimycobacterial efficacy of 8-hydroxyquinoline derivatives has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC) against various mycobacterial species. The following tables summarize the available quantitative data for key 8-HQ compounds.

CompoundM. tuberculosis H37Rv MIC (µM)M. smegmatis MIC (µM)M. abscessus MIC (µM)Cytotoxicity (HepG2 IC50, µM)Reference
8-hydroxyquinoline (unsubstituted)3.6--7.6[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline0.11.56--[4]
5,7-dinitro-8-hydroxyquinoline-Highly PotentHighly Potent-[3]
2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid--Comparable to standard drugs-[3]

Note: A dash (-) indicates that data was not available in the cited sources.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of 8-hydroxyquinoline and its derivatives can be achieved through various established methods, including the Skraup and Friedländer syntheses.[5]

General Synthesis of 5,7-dinitro-8-hydroxyquinoline:

The nitration of 8-hydroxyquinoline can be performed using dilute nitric acid. Prolonged boiling of 8-hydroxyquinoline with nitric acid (as low as 0.5%) can yield the 5,7-dinitro derivative.[6] The reaction is often characterized by an induction period, which can be eliminated by the addition of sodium nitrite (B80452), suggesting a mechanism involving nitrous acid.[6]

Protocol for Nitration of 8-hydroxyquinoline:

  • 8-hydroxyquinoline is dissolved in a dilute solution of nitric acid.

  • The mixture is heated to boiling for a prolonged period.

  • The reaction progress can be monitored by observing the evolution of nitrous fumes, which indicates the end of the induction period.

  • Alternatively, sodium nitrite can be added to the nitric acid to initiate the reaction immediately.[6]

  • The resulting 5,7-dinitro-8-hydroxyquinoline can be isolated and purified using standard techniques.

Antimycobacterial Susceptibility Testing

The in vitro antimycobacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Microplate Alamar Blue Assay (MABA):

  • Mycobacterial cultures are grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).

  • The bacterial suspension is standardized to a specific cell density.

  • The test compounds are serially diluted in a 96-well microplate.

  • The standardized bacterial suspension is added to each well.

  • Plates are incubated at 37°C for a specified period (e.g., 5-7 days).

  • A resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.

  • After further incubation, a color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

Time-Kill Assays: To determine if a compound is bactericidal or bacteriostatic, time-kill assays are performed.

  • Mycobacterial cultures are exposed to the test compound at concentrations corresponding to multiples of its MIC.

  • At various time points (e.g., 0, 3, 7, 14 days), aliquots are removed from the cultures.

  • Serial dilutions of these aliquots are plated on solid agar (B569324) medium (e.g., Middlebrook 7H11).

  • Colony Forming Units (CFU) are counted after incubation.

  • A significant reduction in CFU over time indicates bactericidal activity.[1][8]

Mechanism of Action

The antimycobacterial activity of 8-hydroxyquinolines is multifaceted and appears to involve multiple mechanisms.

1. Copper-Mediated Toxicity: Research has shown that the activity of 8-HQs against M. tuberculosis is potentiated by copper ions (Cu²⁺).[9] The compounds act as copper ionophores, increasing the intracellular concentration of copper in mycobacteria.[9] This elevated intracellular copper leads to the generation of reactive oxygen species (ROS) through Fenton-like reactions, resulting in cellular damage and bactericidal effects.[9] The activity of 8-HQs is diminished when copper is depleted from the medium, confirming the essential role of this metal in their mechanism of action.[9]

2. Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): Some 8-hydroxyquinoline derivatives have been identified as potential inhibitors of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA).[10] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, key components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

Visualizations

Proposed Mechanism of Action: Copper-Mediated Toxicity

Copper-Mediated Toxicity of 8-Hydroxyquinolines cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8HQ 8-Hydroxyquinoline Complex 8HQ-Cu²⁺ Complex 8HQ->Complex Cu2_ext Cu²⁺ Cu2_ext->Complex Cu2_int Increased Intracellular Cu²⁺ Complex->Cu2_int Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Cu2_int->ROS Fenton Reaction Damage Cellular Damage ROS->Damage Death Bacterial Death Damage->Death

Caption: Proposed mechanism of copper-mediated toxicity of 8-hydroxyquinolines.

Experimental Workflow: Antimycobacterial Screening

Antimycobacterial Screening Workflow Start Synthesis of 8-HQ Derivatives MIC MIC Determination (e.g., MABA) Start->MIC Active Active Compounds (Low MIC) MIC->Active Potent? Inactive Inactive Compounds MIC->Inactive Not Potent? Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Active->Cytotoxicity Selective Selective Compounds (Low Cytotoxicity) Cytotoxicity->Selective Selective? Toxic Toxic Compounds Cytotoxicity->Toxic Toxic? Bactericidal Bactericidal/Bacteriostatic Assay (Time-Kill) Selective->Bactericidal Mechanism Mechanism of Action Studies Bactericidal->Mechanism End Lead Compound Identification Mechanism->End

Caption: A typical workflow for the screening of novel antimycobacterial agents.

Conclusion

The 8-hydroxyquinoline scaffold represents a promising starting point for the development of new antimycobacterial drugs. The readily available synthetic routes, coupled with the potent and multi-targeted mechanism of action, make 8-HQ derivatives attractive candidates for further investigation. The high potency of compounds such as 5,7-dinitro-8-hydroxyquinoline underscores the potential of this chemical class. However, the observed cytotoxicity of some analogs highlights the need for further medicinal chemistry efforts to optimize the selectivity and therapeutic index of these compounds. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationship to develop clinically viable antimycobacterial agents based on the 8-hydroxyquinoline core.

References

Methodological & Application

Application Notes and Protocols for Determining the Susceptibility of Mycobacterium tuberculosis to Antimycobacterial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of Antimycobacterial Agent-8 against Mycobacterium tuberculosis (M.tb). The methodologies described are based on widely accepted and validated assays for antimycobacterial susceptibility testing.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of novel antimycobacterial agents.[1][2][3] this compound is a novel synthetic compound with potential activity against M. tuberculosis. Accurate and reproducible methods for determining its in vitro potency are crucial for its preclinical development.

This document outlines two primary methods for susceptibility testing: the Microplate Alamar Blue Assay (MABA) and a broth microdilution method using the BACTEC™ MGIT™ 960 system.[4][5][6][7][8][9] MABA is a colorimetric assay that is low-cost and suitable for higher throughput screening, while the MGIT system is an automated method providing rapid and reliable results.[4][5][7][8][9]

Data Presentation

The following tables provide a template for recording and presenting susceptibility data for this compound against the H37Rv reference strain of M. tuberculosis and clinical isolates.

Table 1: MIC of this compound against M. tuberculosis H37Rv

Assay MethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)Std. Dev.
MABA
MGIT 960

Table 2: MIC Range of this compound against Clinical Isolates of M. tuberculosis

Isolate IDResistance ProfileMABA MIC (µg/mL)MGIT 960 MIC (µg/mL)

Experimental Protocols

General Safety Precautions

All work involving M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established MABA procedures.[4][5][7][8][10]

3.2.1. Materials

  • 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • M. tuberculosis H37Rv culture in mid-log phase

  • Alamar Blue reagent

  • 20% Tween 80

  • Positive control drug (e.g., Rifampicin)

  • Sterile distilled water

  • Incubator at 37°C

3.2.2. Inoculum Preparation

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the culture with sterile distilled water to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.[11]

3.2.3. Assay Procedure

  • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Add an additional 100 µL of broth to the wells in column 12 to serve as sterility controls (no bacteria).

  • Add 100 µL of the prepared this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug).

  • Inoculate all wells, except for the sterility control wells in column 12, with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[8]

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[7]

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[7]

BACTEC™ MGIT™ 960 System Protocol

This protocol is based on the manufacturer's instructions and established procedures for the BACTEC MGIT 960 system.[6][9][12][13][14]

3.3.1. Materials

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes (7 mL)

  • MGIT™ Growth Supplement

  • MGIT™ PANTA™ (antibiotic mixture)

  • This compound stock solution

  • M. tuberculosis H37Rv culture

  • Sterile saline

  • Positive control drug (e.g., Isoniazid, Rifampicin)

3.3.2. Inoculum Preparation

  • Use a fresh, actively growing culture of M. tuberculosis (either from a positive MGIT tube or a solid medium).

  • If using a positive MGIT tube, the inoculum can be used directly.

  • If using a solid medium, scrape colonies and suspend them in sterile saline with glass beads. Vortex to create a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile saline.

  • For the drug-containing tubes, use this suspension directly. For the growth control tube, prepare a 1:100 dilution of this suspension in sterile saline.[14]

3.3.3. Assay Procedure

  • Aseptically add 0.8 mL of MGIT Growth Supplement and 0.5 mL of PANTA to each MGIT tube.

  • Prepare a series of MGIT tubes with the desired final concentrations of this compound.

  • Inoculate each drug-containing tube with 0.5 mL of the standardized bacterial suspension.

  • Inoculate the growth control tube with 0.5 mL of the 1:100 diluted bacterial suspension.

  • Set up a positive control with a known anti-TB drug.

  • Enter the tubes into the BACTEC MGIT 960 instrument according to the manufacturer's instructions.

  • The instrument will continuously monitor the tubes for an increase in fluorescence, which indicates bacterial growth.[12]

  • The instrument's software will compare the growth in the drug-containing tubes to the growth control and automatically determine the susceptibility result (susceptible or resistant) for each concentration.

  • The MIC is the lowest concentration of this compound that the instrument reports as "susceptible."

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is postulated to inhibit a key enzyme involved in the synthesis of the mycobacterial cell wall. This is a common target for antimycobacterial drugs.[2][15]

G cluster_cell_wall Mycobacterial Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis->Cell Wall Integrity Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of Integrity Leads to This compound This compound Target Enzyme (e.g., InhA) Target Enzyme (e.g., InhA) This compound->Target Enzyme (e.g., InhA) Inhibition Target Enzyme (e.g., InhA)->Mycolic Acid Synthesis Required for

Caption: Hypothetical mechanism of this compound inhibiting mycolic acid synthesis.

Experimental Workflow for MABA

The diagram below outlines the key steps in the Microplate Alamar Blue Assay for determining the MIC of this compound.

A Prepare M. tuberculosis Inoculum (0.5 McFarland) C Inoculate Plate with M. tuberculosis A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 37°C for 7 Days C->D E Add Alamar Blue Reagent D->E F Incubate at 37°C for 24 Hours E->F G Read Results (Blue = No Growth, Pink = Growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

References

Application Notes and Protocols for the Preparation of Stock Solutions of Antimycobacterial Agent-8 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antimycobacterial agent-8, a compound with demonstrated potent activity against various bacteria, including Mycobacterium tuberculosis, requires precise and consistent preparation of stock solutions for reproducible results in in vitro assays. These application notes provide a comprehensive guide to preparing and utilizing stock solutions of this compound for downstream experiments, such as the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueSource/Note
Reported Biological Activity
MIC Range (Gram-positive & Gram-negative bacteria)2-8 µg/mL[1]
MIC₉₀ (Mycobacterium tuberculosis)0.69 µMAs "Tuberculosis inhibitor 8"[2]
MIC₉₀ (Mycobacterium marinum)0.69 µMAs "Tuberculosis inhibitor 8"[2]
Recommended Solvents for Stock Solution
Primary Recommended SolventDimethyl Sulfoxide (B87167) (DMSO)[2][3]
Stock Solution Storage Conditions
Long-term Storage-80°C for up to 6 months[1]
Short-term Storage-20°C for up to 1 month[1]
Important Considerations for In Vitro Assays
Final DMSO Concentration in AssayShould be kept low (ideally ≤1-2%) to avoid affecting mycobacterial growth. A solvent control is essential.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening assays. It is crucial to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Materials:

  • This compound (lyophilized powder or crystalline solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Mass of this compound Required:

    • To prepare a 10 mM stock solution, the required mass needs to be calculated based on its molecular weight. The exact molecular weight should be obtained from the supplier's certificate of analysis.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example Calculation (assuming a Molecular Weight of 400 g/mol to prepare 1 mL): Mass (mg) = 0.010 mol/L × 0.001 L × 400 g/mol × 1000 mg/g = 4.0 mg

  • Weighing the Compound:

    • Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the calculated amount of the compound using an analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but stability at elevated temperatures should be considered. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended):

    • If the stock solution is to be used in sterile cell culture assays, it is advisable to filter-sterilize it.

    • Pass the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter) into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C for up to 6 months.[1]

    • For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv (e.g., ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (10 mM in DMSO)

  • Rifampicin (positive control)

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Sterile distilled water or PBS

  • Incubator at 37°C

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).[3]

    • Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[3]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations.[3] It is important to keep the DMSO concentration consistent across all wells.

    • Also, prepare dilutions for the positive control, Rifampicin.[3]

    • Include a "no drug" control (solvent control) containing the same final concentration of DMSO as the test wells.

  • Assay Plate Setup:

    • Add 100 µL of 7H9 broth to all experimental wells of a new 96-well plate.[3]

    • Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.[3]

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.[3]

    • Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).[3]

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.[3]

  • Addition of Alamar Blue and Final Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.[4]

    • Re-incubate the plates at 37°C for 24 hours.[4]

    • A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[3] The MIC is defined as the lowest concentration of the agent that prevents this color change.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in these application notes.

Stock_Solution_Preparation_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage compound This compound (Lyophilized Powder) weigh Calculate and Weigh Required Mass compound->weigh dissolve Dissolve in Sterile DMSO (Vortex/Gentle Warming) weigh->dissolve sterilize Filter Sterilize (0.22 µm PTFE filter) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long store_short Store at -20°C (up to 1 month) aliquot->store_short

Caption: Workflow for the preparation and storage of this compound stock solution.

MIC_Assay_Workflow Workflow for MIC Determination (MABA Assay) cluster_setup Assay Setup cluster_incubation_readout Incubation and Readout stock Prepared Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in 7H9 Broth stock->dilutions plate_setup Set up 96-well Plate: - Drug Dilutions - Inoculum - Controls dilutions->plate_setup inoculum Prepare M. tuberculosis Inoculum (1x10^5 CFU/mL) inoculum->plate_setup incubate1 Incubate at 37°C for 7 days plate_setup->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read_mic Read MIC (Lowest concentration with no color change from blue to pink) incubate2->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.

References

Standard Operating Procedure for Minimum Inhibitory Concentration (MIC) Testing of Antimycobacterial Agent-8 (AMA-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for determining the Minimum Inhibitory Concentration (MIC) of a novel antimycobacterial agent, designated as Antimycobacterial Agent-8 (AMA-8), against Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is essential for the preclinical evaluation of new antitubercular drug candidates.

The primary method detailed is the Broth Microdilution Method, which is considered a reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis complex (MTBC).[2][3] Additionally, protocols for the Microplate Alamar Blue Assay (MABA) and the Agar (B569324) Proportion Method are provided as alternative or supplementary methods.[4][5]

Accurate and reproducible MIC determination is crucial for establishing the in vitro potency of new compounds, guiding further preclinical and clinical development, and for monitoring the emergence of drug resistance.[6] Adherence to standardized protocols and rigorous quality control are paramount for generating reliable data.

Broth Microdilution Method

This method determines the MIC in a liquid medium, typically Middlebrook 7H9 broth, in a 96-well microtiter plate format.[2][3][7]

Materials
  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement or Albumin-Dextrose-Catalase (ADC) supplement

  • Glycerol (B35011)

  • This compound (AMA-8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving AMA-8

  • Sterile 96-well U-shaped microtiter plates with lids[3]

  • Sterile saline with 0.05% Tween 80

  • Sterile glass beads

  • McFarland 0.5 turbidity standard

  • Sterile deionized water

  • Incubator at 36 ± 1°C[3]

  • Inverted mirror for reading results[3]

  • Biosafety cabinet (Class II or III)

Experimental Protocol

1.2.1. Media and Reagent Preparation

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% glycerol and 10% OADC.

  • AMA-8 Stock Solution: Prepare a stock solution of AMA-8 in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Bacterial Inoculum Preparation:

    • Subculture M. tuberculosis on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) and incubate until sufficient growth is observed.

    • Harvest colonies and transfer them to a sterile tube containing sterile saline with Tween 80 and glass beads.

    • Vortex the tube to create a homogeneous suspension and break up clumps.

    • Allow the larger clumps to settle for 30 minutes.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in sterile water. This will be the final inoculum.[2][3]

1.2.2. Plate Setup and Inoculation

  • Add 100 µL of complete 7H9 broth to all wells of a 96-well microtiter plate.

  • In the first column of wells, add an additional 100 µL of complete 7H9 broth containing AMA-8 at twice the desired highest final concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterile control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10^5 CFU/mL.

1.2.3. Incubation and Reading

  • Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container.

  • Incubate the plate at 36 ± 1°C.[3]

  • Begin reading the plates on day 7 and continue on days 10, 14, and 21.[6]

  • The MIC is defined as the lowest concentration of AMA-8 that inhibits visible growth of the bacteria.[2][3] Use an inverted mirror to observe the presence or absence of a bacterial pellet at the bottom of the U-shaped wells.

Data Presentation

The results of the broth microdilution MIC testing for AMA-8 can be summarized in the following table.

M. tuberculosis StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
H37Rv (ATCC 27294)0.250.50.250.33
Clinical Isolate 10.50.51.00.67
Clinical Isolate 20.250.250.250.25

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading prep_media Prepare 7H9 Broth + OADC add_broth Add 100 µL Broth to all wells prep_media->add_broth prep_drug Prepare AMA-8 Stock serial_dilution Perform 2-fold Serial Dilution of AMA-8 prep_drug->serial_dilution prep_inoculum Prepare M. tb Inoculum (0.5 McFarland) add_inoculum Add 100 µL Inoculum to wells prep_inoculum->add_inoculum add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C for 7-21 days add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for the Broth Microdilution MIC Assay.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to determine cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin.[4]

Materials
  • All materials listed for the Broth Microdilution Method

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile, clear, flat-bottom 96-well microplates

Experimental Protocol

2.2.1. Inoculum Preparation and Plate Setup

  • Prepare the bacterial inoculum and perform serial dilutions of AMA-8 in a 96-well plate as described in the Broth Microdilution Method (sections 1.2.1 and 1.2.2).

  • Add 100 µL of sterile deionized water to the outer perimeter wells to minimize evaporation.[4]

2.2.2. Incubation and Development

  • Seal the plate with Parafilm and incubate at 37°C for 5-7 days.[4]

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.[4]

  • Re-seal the plate and incubate at 37°C for another 24 hours.[4]

2.2.3. Reading Results

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of AMA-8 that prevents the color change from blue to pink.[4]

Data Presentation

The results from the MABA can be presented in a similar table to the broth microdilution method.

M. tuberculosis StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
H37Rv (ATCC 27294)0.250.250.50.33
Clinical Isolate 10.51.00.50.67
Clinical Isolate 20.250.250.250.25

Experimental Workflow

MABA_Workflow cluster_prep Preparation & Plating cluster_incubation Incubation cluster_development Assay Development cluster_reading Reading prep_plate Prepare Plate with Serial Dilutions of AMA-8 and Inoculum incubate_5_7 Incubate at 37°C for 5-7 days prep_plate->incubate_5_7 add_reagents Add Alamar Blue and Tween 80 incubate_5_7->add_reagents incubate_24h Incubate at 37°C for 24 hours add_reagents->incubate_24h read_mic Read MIC (Lowest concentration remaining blue) incubate_24h->read_mic

Workflow for the Microplate Alamar Blue Assay (MABA).

Agar Proportion Method

This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug on a solid medium.[5]

Materials
  • Mycobacterium tuberculosis strain

  • Middlebrook 7H10 or 7H11 agar base

  • OADC supplement

  • Glycerol

  • AMA-8

  • Sterile petri dishes

  • Sterile saline with 0.05% Tween 80

  • Sterile glass beads

  • McFarland 1.0 turbidity standard

Experimental Protocol

3.2.1. Media and Inoculum Preparation

  • Drug-Containing Agar: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add the OADC supplement and the appropriate concentration of AMA-8. Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare drug-free control plates.

  • Bacterial Inoculum Preparation:

    • Harvest colonies of M. tuberculosis and suspend them in sterile saline with Tween 80 in a tube containing glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 1.0 McFarland standard.

    • Prepare serial 10-fold dilutions of this suspension (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).[4]

3.2.2. Inoculation and Incubation

  • Inoculate each drug-containing and drug-free plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

  • Spread the inoculum evenly over the surface of the agar.

  • Allow the plates to dry, then invert them and seal with Parafilm.

  • Incubate at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.[4]

3.2.3. Reading Results

  • Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates.

  • Calculate the percentage of resistant bacteria: (CFU on drug plate / CFU on control plate) x 100.

  • The MIC is defined as the lowest drug concentration that inhibits ≥99% of the bacterial population.[4]

Data Presentation
AMA-8 Concentration (µg/mL)CFU on Control Plate (10⁻⁴ dilution)CFU on Drug Plate (10⁻⁴ dilution)% Resistance
0.0615014596.7%
0.1251505033.3%
0.2515053.3%
0.515000%
1.015000%

In this example, the MIC would be considered 0.5 µg/mL, as it is the lowest concentration that inhibits more than 99% of the bacterial population.

Experimental Workflow

Agar_Proportion_Workflow cluster_prep Preparation cluster_plating Plating & Incubation cluster_analysis Analysis prep_agar Prepare Drug-Containing and Control Agar Plates inoculate_plates Inoculate Plates with Bacterial Dilutions prep_agar->inoculate_plates prep_inoculum Prepare Serial Dilutions of M. tb Inoculum prep_inoculum->inoculate_plates incubate Incubate at 37°C for 3-4 weeks inoculate_plates->incubate count_cfu Count CFUs on all plates incubate->count_cfu calculate_resistance Calculate % Resistance count_cfu->calculate_resistance determine_mic Determine MIC (≥99% inhibition) calculate_resistance->determine_mic

Workflow for the Agar Proportion Method.

Quality Control

A robust quality control (QC) program is essential to ensure the accuracy and reproducibility of MIC testing.[8]

  • Reference Strain: A well-characterized reference strain, such as Mycobacterium tuberculosis H37Rv ATCC 27294, should be included in each batch of tests.[3]

  • Expected MIC Range: The MIC of standard antitubercular drugs (e.g., isoniazid, rifampicin) for the reference strain should fall within a predefined acceptable range.

  • Purity Check: Before preparing the inoculum, the bacterial culture should be checked for purity.

  • Inoculum Density Verification: The density of the inoculum can be verified by plating serial dilutions and performing a colony count.

  • Controls: Each assay must include a drug-free growth control and a sterile control (no bacteria).[4]

  • Storage of Strains: QC strains should be stored under conditions that minimize the risk of mutation, such as at -80°C in glycerol broth.[9]

Quality Control Data Table
QC StrainControl DrugExpected MIC Range (µg/mL)Observed MIC (µg/mL)Result
M. tb H37Rv ATCC 27294Isoniazid0.03 - 0.12[3]0.06Pass
M. tb H37Rv ATCC 27294Rifampicin0.06 - 0.250.125Pass
M. tb H37Rv ATCC 27294Levofloxacin0.12 - 0.5[3]0.25Pass
M. tb H37Rv ATCC 27294Amikacin0.25 - 1.0[3]0.5Pass

References

Application of Antimycobacterial agent-8 in mycobacterial cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antimycobacterial Agent-8 is a novel synthetic compound demonstrating potent and selective inhibitory activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for evaluating the efficacy of this compound in various in vitro mycobacterial cell culture models. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and anti-infective discovery. The protocols cover the determination of minimum inhibitory concentration (MIC), time-kill kinetics, and assessment of intracellular activity within macrophages.

Mechanism of Action

This compound is a highly specific inhibitor of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis. The FAS-II system is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the core of the mycobacterial cell wall. By blocking InhA, this compound prevents the elongation of fatty acid precursors, thereby disrupting mycolic acid synthesis. This leads to a loss of cell wall integrity and ultimately results in bacterial cell death.

sub Fatty Acid Substrate (e.g., 2-trans-enoyl-ACP) inhA InhA Enzyme (Enoyl-ACP Reductase) sub->inhA Binds to prod Elongated Fatty Acid (Acyl-ACP) inhA->prod Catalyzes mycolic Mycolic Acid Synthesis prod->mycolic wall Mycobacterial Cell Wall Integrity mycolic->wall agent8 This compound agent8->inhA Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound 0.05 0.1
Isoniazid0.0250.05
Rifampicin0.050.1

Table 2: Cytotoxicity and Selectivity Index

CompoundVero CC₅₀ (μM)HepG2 CC₅₀ (μM)Selectivity Index (SI)¹
This compound >100 >100 >2000
Isoniazid>1000>1000>40000
Rifampicin>10085>170
¹Selectivity Index (SI) is calculated as CC₅₀ (Vero) / MIC₅₀. A higher SI value indicates greater selectivity for the mycobacterial target over host cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the Microplate Alamar Blue Assay (MABA) for determining the MIC of this compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • M. tuberculosis H37Rv culture (mid-log phase)

  • Alamar Blue reagent

  • Resazurin solution

  • Sterile DMSO (as a vehicle control)

  • Positive control drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Add 100 μL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Add 100 μL of this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.

  • Add 100 μL of the diluted bacterial suspension to each well, resulting in a final volume of 200 μL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to each well.

  • Re-incubate the plate at 37°C for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.

start Start prep_plate Prepare 96-well plate with 7H9 broth start->prep_plate serial_dilute Perform 2-fold serial dilution of this compound prep_plate->serial_dilute add_inoculum Add M. tuberculosis inoculum to all wells serial_dilute->add_inoculum incubate1 Incubate at 37°C for 7 days add_inoculum->incubate1 add_reagents Add Alamar Blue and Tween 80 incubate1->add_reagents incubate2 Incubate at 37°C for 24 hours add_reagents->incubate2 read_results Read results: Blue = Inhibition, Pink = Growth incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using MABA.

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Middlebrook 7H9 broth with ADC supplement

  • This compound

  • M. tuberculosis H37Rv culture (mid-log phase)

  • Sterile culture tubes

  • Middlebrook 7H10 agar (B569324) plates

Procedure:

  • Prepare tubes containing 7H9 broth with this compound at concentrations of 1x, 4x, and 10x the predetermined MIC. Include a drug-free growth control tube.

  • Inoculate each tube with M. tuberculosis H37Rv to a final density of approximately 1 x 10⁶ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, and 8 days), collect an aliquot from each tube.

  • Perform 10-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 μL of each dilution onto Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

cluster_setup Experiment Setup cluster_sampling Time-Point Sampling setup_tubes Prepare tubes with Agent-8 (1x, 4x, 10x MIC) & control inoculate Inoculate with M. tb (~10^6 CFU/mL) setup_tubes->inoculate incubate_main Incubate at 37°C inoculate->incubate_main collect_aliquot Collect aliquots at Day 0, 2, 4, 6, 8 incubate_main->collect_aliquot serial_dilute_sample Perform 10-fold serial dilutions collect_aliquot->serial_dilute_sample plate_sample Plate on 7H10 agar serial_dilute_sample->plate_sample incubate_plates Incubate plates for 3-4 weeks plate_sample->incubate_plates count Count CFU and Plot Data incubate_plates->count

Caption: Workflow for Time-Kill Kinetics Assay.

Protocol 3: Intracellular Activity in Macrophages

This protocol assesses the ability of this compound to kill M. tuberculosis residing within infected macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv culture

  • This compound

  • Gentamicin

  • Sterile water for cell lysis

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Wash the differentiated macrophages and infect them with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with warm RPMI to remove extracellular bacteria.

  • Add fresh medium containing Gentamicin (50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again and add fresh medium containing this compound at various concentrations (e.g., 1x, 10x MIC). Include a drug-free control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • At specified time points (e.g., 0, 2, and 4 days post-treatment), lyse the macrophages in selected wells with sterile water.

  • Serially dilute the lysates and plate on 7H10 agar to determine the intracellular CFU/mL.

  • Incubate plates for 3-4 weeks, count colonies, and calculate the reduction in intracellular bacterial load.

start Start diff_thp1 Differentiate THP-1 cells with PMA for 48h start->diff_thp1 infect_macro Infect macrophages with M. tuberculosis (MOI 10:1) diff_thp1->infect_macro remove_extra Wash & treat with Gentamicin to kill extracellular bacteria infect_macro->remove_extra add_agent8 Add medium containing This compound remove_extra->add_agent8 incubate_final Incubate for up to 4 days add_agent8->incubate_final lyse_cells Lyse macrophages at Day 0, 2, 4 incubate_final->lyse_cells plate_lysate Plate serial dilutions of lysate on 7H10 agar lyse_cells->plate_lysate count_cfu Incubate plates & count CFU plate_lysate->count_cfu end End count_cfu->end

Application Notes and Protocols: Experimental Design for In Vivo Efficacy Studies of Antimycobacterial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for a novel antimycobacterial candidate, designated as Antimycobacterial agent-8. The protocols outlined herein are based on established murine models of Mycobacterium tuberculosis (Mtb) infection, which are fundamental for the preclinical evaluation of new anti-tuberculosis therapeutics.[1][2][3] The primary objective of these studies is to assess the bactericidal or bacteriostatic activity of this compound in a living organism, providing critical data to support its advancement through the drug development pipeline.

The experimental design incorporates key aspects of pharmacokinetics (PK) and pharmacodynamics (PD) to ensure a thorough evaluation of the agent's potential.[4][5][6] This document provides detailed methodologies for animal infection, treatment administration, and the evaluation of therapeutic efficacy through bacterial load enumeration and survival analysis.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and performed in appropriate biosafety level 3 (BSL-3) facilities.

Experimental Objectives

  • To determine the in vivo efficacy of this compound against Mycobacterium tuberculosis H37Rv in a murine infection model.

  • To establish a dose-response relationship for this compound.

  • To compare the efficacy of this compound with standard first-line anti-TB drugs.

  • To assess the impact of this compound on the survival of Mtb-infected mice.

  • To conduct a preliminary pharmacokinetic assessment of this compound in mice.

Key Experimental Parameters and Considerations

Successful in vivo efficacy studies for antimycobacterial agents require careful consideration of several critical parameters:

  • Animal Model: The choice of mouse strain is crucial. BALB/c and C57BL/6 mice are commonly used immunocompetent models.[7] For studies requiring a more rapid disease progression or to evaluate compounds targeting host immunity, immunodeficient strains like gamma interferon gene-disrupted (GKO) mice can be utilized.[8] This protocol will focus on the BALB/c strain, which develops a well-characterized chronic infection.

  • Infection Route: The route of infection significantly influences the disease pathology. Aerosol inhalation is the most common and physiologically relevant route for pulmonary tuberculosis.[8] Intravenous injection is an alternative that leads to a more disseminated infection.[8]

  • Drug Formulation and Administration: The formulation of this compound must be suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be non-toxic and not interfere with the drug's activity.

  • Treatment Regimen: The dose levels, frequency, and duration of treatment are critical variables. Treatment should be initiated after a stable infection has been established, typically 2-3 weeks post-infection.[8]

  • Endpoint Analysis: The primary endpoint for efficacy is the reduction in bacterial load, measured as colony-forming units (CFU) in the lungs and spleen.[1] Survival analysis is a key secondary endpoint.

Experimental Workflow

The overall experimental workflow for the in vivo efficacy study of this compound is depicted below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_endpoints Phase 4: Endpoint Analysis prep_bact Prepare M. tuberculosis H37Rv Inoculum infection Infect Mice with M. tuberculosis (Aerosol Route) prep_bact->infection prep_animals Acclimatize BALB/c Mice prep_animals->infection prep_drug Prepare this compound and Control Drug Formulations treatment Administer Daily Treatment (4 weeks) prep_drug->treatment infection->treatment Establish Infection (2 weeks) endpoints Efficacy (CFU Enumeration) Survival Monitoring Pharmacokinetics treatment->endpoints

Overall experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocols

Preparation of Mycobacterium tuberculosis H37Rv Inoculum
  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Harvest the bacilli by centrifugation at 3000 x g for 10 minutes.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspend the final pellet in PBS and break up clumps by passing the suspension through a 27-gauge needle multiple times.

  • Allow the suspension to sit for 30 minutes to allow larger clumps to settle.

  • Transfer the upper portion of the suspension to a new tube and adjust the concentration to approximately 1 x 10^7 CFU/mL using a spectrophotometer (OD600).

  • Confirm the final concentration by plating serial dilutions on Middlebrook 7H11 agar (B569324) plates and incubating for 3-4 weeks.

Mouse Infection Protocol (Aerosol Route)
  • Use female BALB/c mice, 6-8 weeks old.

  • Place the mice in an aerosol infection chamber (e.g., Glas-Col inhalation exposure system).

  • Load the nebulizer with the prepared M. tuberculosis H37Rv suspension to deliver a low dose of approximately 50-100 CFU per mouse lung.[8]

  • On day 1 post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial deposition in the lungs by CFU enumeration.

Treatment Groups and Administration

The following table outlines the proposed treatment groups. Doses for this compound are hypothetical and should be informed by prior in vitro toxicity and maximum tolerated dose (MTD) studies.

GroupTreatmentDose (mg/kg)RouteFrequencyNo. of Mice (Efficacy)No. of Mice (Survival)
1Vehicle Control-Oral GavageDaily1010
2Isoniazid (INH)25Oral GavageDaily1010
3Rifampicin (RIF)10Oral GavageDaily1010
4This compound10Oral GavageDaily1010
5This compound25Oral GavageDaily1010
6This compound50Oral GavageDaily1010

Protocol:

  • Initiate treatment 14 days post-infection.

  • Prepare fresh drug formulations daily. This compound is assumed to be soluble in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the assigned treatment to each mouse via oral gavage once daily for 28 consecutive days.

  • Monitor the body weight and clinical signs of the mice daily.

Efficacy Endpoint: CFU Enumeration
  • At the end of the 28-day treatment period, humanely euthanize the mice from the efficacy cohorts.

  • Aseptically remove the lungs and spleens.

  • Homogenize each organ in sterile PBS with 0.05% Tween 80 using a tissue homogenizer.

  • Prepare 10-fold serial dilutions of the organ homogenates.

  • Plate the dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies and calculate the CFU per organ.

  • Express the data as log10 CFU per organ.

Survival Endpoint
  • Monitor the mice in the survival cohorts daily for signs of morbidity.

  • Humanely euthanize mice that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe respiratory distress).

  • Record the date of death or euthanasia for each mouse.

  • Continue monitoring for a pre-determined period (e.g., 90 days post-infection).

Preliminary Pharmacokinetic Study

A satellite group of uninfected mice should be used for a preliminary PK study.

GroupTreatmentDose (mg/kg)RouteNo. of Mice
PK-1This compound25Oral Gavage12
PK-2This compound25Intravenous12

Protocol:

  • Administer a single dose of this compound.

  • Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, and AUC.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Bacterial Load in Lungs and Spleen at 28 Days Post-Treatment

GroupTreatmentDose (mg/kg)Mean log10 CFU/Lung (± SD)Mean log10 CFU/Spleen (± SD)
1Vehicle Control-
2Isoniazid (INH)25
3Rifampicin (RIF)10
4This compound10
5This compound25
6This compound50

Table 2: Survival Analysis

GroupTreatmentDose (mg/kg)Median Survival Time (Days)% Survival at Day 90
1Vehicle Control-
2Isoniazid (INH)25
3Rifampicin (RIF)10
4This compound10
5This compound25
6This compound50

Table 3: Preliminary Pharmacokinetic Parameters of this compound (25 mg/kg)

RouteCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Bioavailability (%)
Oral
Intravenous

Visualization of Logical Relationships and Pathways

Study Arms Relationship

The following diagram illustrates the relationship between the different arms of the proposed study.

study_arms main_study In Vivo Study of This compound efficacy_arm Efficacy Arm main_study->efficacy_arm survival_arm Survival Arm main_study->survival_arm pk_arm Pharmacokinetic Arm main_study->pk_arm cfu_lungs CFU in Lungs efficacy_arm->cfu_lungs cfu_spleen CFU in Spleen efficacy_arm->cfu_spleen median_survival Median Survival survival_arm->median_survival percent_survival Percent Survival survival_arm->percent_survival cmax Cmax pk_arm->cmax auc AUC pk_arm->auc bioavailability Bioavailability pk_arm->bioavailability

Relationship between the different study arms.

Simplified Host Immune Response to M. tuberculosis

This diagram provides a simplified overview of the host immune response to Mtb infection, a critical factor in the progression of the disease and the efficacy of antimycobacterial agents.

immune_pathway mtb M. tuberculosis macrophage Alveolar Macrophage mtb->macrophage Phagocytosis phagosome Phagosome macrophage->phagosome activated_macrophage Activated Macrophage macrophage->activated_macrophage t_cell T-Cell Activation phagosome->t_cell Antigen Presentation granuloma Granuloma Formation phagosome->granuloma Bacterial Persistence ifn_gamma IFN-γ Production t_cell->ifn_gamma ifn_gamma->activated_macrophage Activation activated_macrophage->granuloma Containment

Simplified host immune response to M. tuberculosis.

References

Analytical methods for quantifying Antimycobacterial agent-8 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Isoniazid (B1672263) in Human Plasma

Abstract

This document provides detailed analytical methods for the quantitative determination of Isoniazid (INH), a primary antituberculosis agent, in human plasma. Two validated methods are presented: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. These protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring who require accurate measurement of Isoniazid in biological matrices. This note includes comprehensive experimental protocols, method validation data, and graphical workflows to ensure successful implementation.

Introduction

Isoniazid is a cornerstone in the treatment of tuberculosis (TB).[1] Due to high inter-patient variability in its metabolism and pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[2] Accurate and reliable bioanalytical methods are essential for TDM and pharmacokinetic studies. This application note details two common and effective methods for quantifying Isoniazid in human plasma. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits. The HPLC-UV method provides a cost-effective and accessible alternative for routine analysis.

Method Performance and Validation Data

The performance characteristics of the described LC-MS/MS and HPLC-UV methods have been validated to ensure reliability and accuracy. The key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: LC-MS/MS Method Validation Summary
ParameterPerformance Characteristic
Linearity Range 50 - 10,000 ng/mL (r > 0.999)[3]
Lower Limit of Quantification (LLOQ) 50 ng/mL[3]
Intra-Day Precision (%RSD) ≤ 10.1%[4]
Inter-Day Precision (%RSD) ≤ 10.1%[4]
Accuracy / Trueness ≤ 10.7% from nominal value[4]
Analyte Recovery > 90%[3]
Internal Standard (IS) Nialamide[3] or Isoniazid Isotopologue[4]
Sample Volume 100 µL Human Plasma[3]
Table 2: HPLC-UV Method Validation Summary
ParameterPerformance Characteristic
Linearity Range 0.5 - 20 µg/mL (r² > 0.998)[5][6]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL (500 ng/mL)[5][6]
Intra-Day Precision (%RSD) < 15%[5][6]
Inter-Day Precision (%RSD) < 15%[5][6]
Accuracy Within ±15% of nominal value[7]
Analyte Recovery 89.8% - 96.6%[8]
Internal Standard (IS) Caffeine[6] or Atenolol[8]
Sample Volume 100 - 750 µL Human Plasma[5][8]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Isoniazid in Human Plasma

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry, which provides excellent retention for the highly polar Isoniazid molecule.[3]

4.1.1. Materials and Reagents

  • Isoniazid (Reference Standard)

  • Nialamide (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water, Ultrapure

  • Human Plasma (Blank, K2-EDTA)

4.1.2. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 10 µL of the Internal Standard working solution (Nialamide).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[5]

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is ready for direct injection onto the LC-MS/MS system.[3]

Sample_Prep_LCMS cluster_prep Sample Preparation Workflow (LC-MS/MS) plasma 1. Add 100 µL Plasma is 2. Add Internal Standard (Nialamide) plasma->is ppt 3. Add 300 µL Acetonitrile is->ppt vortex 4. Vortex for 1 min ppt->vortex centrifuge 5. Centrifuge at 14,000 rpm vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC System

  • Column: Silica Column (for HILIC separation)[3]

  • Mobile Phase: Gradient elution with Acetonitrile and 5mM Ammonium Acetate with 0.1% Formic Acid[10]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Isoniazid: Precursor m/z 138 → Product m/z 121[3]

    • Nialamide (IS): Precursor m/z 299 → Product m/z 91[3]

Protocol 2: HPLC-UV Quantification of Isoniazid in Human Plasma

This protocol uses a robust reversed-phase HPLC method with UV detection. For hydrophilic compounds like Isoniazid that may elute early, a derivatization step can be employed to enhance retention and resolution.[8]

4.2.1. Materials and Reagents

  • Isoniazid (Reference Standard)

  • Atenolol (Internal Standard)

  • p-Hydroxybenzaldehyde (Derivatizing Agent)

  • Trichloroacetic Acid (TCA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphate Buffer (pH 6.8)

  • Water, Ultrapure

  • Human Plasma (Blank, K2-EDTA)

4.2.2. Sample Preparation: Protein Precipitation & Derivatization

  • Pipette 750 µL of plasma into a centrifuge tube.

  • Add a solution of TCA and the Internal Standard (Atenolol).

  • Add an organic solvent (e.g., Methanol) and vortex to mix.

  • Add the derivatizing agent, p-hydroxybenzaldehyde, which reacts with the hydrazine (B178648) group of Isoniazid to form a more hydrophobic hydrazone.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter into an autosampler vial.

  • Inject the sample into the HPLC system.

Analytical_Workflow cluster_workflow Overall Analytical Logic start Biological Sample (Plasma) prep Sample Preparation (Protein Precipitation +/- Derivatization) start->prep analysis Chromatographic Separation (HPLC or UPLC) prep->analysis detection Detection (MS/MS or UV) analysis->detection quant Data Processing & Quantification detection->quant

References

Application Notes and Protocols: Use of Antimycobacterial Agent-8 (AMA-8) in Combination with Other Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] Combination therapy remains the cornerstone of effective tuberculosis treatment, aiming to enhance bactericidal activity, prevent the emergence of resistance, and shorten treatment duration.[3][4] This document provides detailed application notes and protocols for the evaluation of a novel hypothetical compound, Antimycobacterial Agent-8 (AMA-8), in combination with established first-line anti-tuberculosis drugs.

These guidelines are intended to assist researchers in assessing the synergistic potential and efficacy of new chemical entities like AMA-8, facilitating their progression through the drug development pipeline.

Hypothetical Mechanism of Action of AMA-8

For the purpose of these application notes, we will hypothesize that AMA-8 inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[5][6] This mechanism is distinct from that of isoniazid, which also targets mycolic acid synthesis but through the inhibition of InhA.[5][6] By targeting a different enzyme in the same pathway, AMA-8 has the potential for synergistic interactions with other anti-TB agents that have different mechanisms of action.

In Vitro Synergy Assessment of AMA-8 with First-Line Anti-TB Drugs

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[7][8] The results are typically quantified by the Fractional Inhibitory Concentration (FIC) index.

Data Presentation: Summary of In Vitro Synergy Screening

The following tables summarize hypothetical quantitative data from a checkerboard synergy screening of AMA-8 against the H37Rv strain of M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

DrugMIC (µg/mL)
This compound (AMA-8)0.25
Isoniazid (INH)0.05
Rifampicin (RIF)0.1
Ethambutol (EMB)2.0
Pyrazinamide (PZA)*50.0

*PZA activity is pH-dependent and typically tested at a lower pH (e.g., 5.5).

Table 2: Fractional Inhibitory Concentration (FIC) Indices for AMA-8 Combinations

Drug CombinationFIC of AMA-8FIC of Partner DrugFIC Index (FICI)Interpretation
AMA-8 + Isoniazid0.250.50.75Additive
AMA-8 + Rifampicin0.1250.250.375Synergy
AMA-8 + Ethambutol0.250.250.5Synergy
AMA-8 + Pyrazinamide0.50.51.0Indifference
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Protocol: In Vitro Synergy Assessment using Checkerboard Resazurin (B115843) Microtiter Assay (REMA)

This protocol describes a method to determine the synergistic activity of AMA-8 with other anti-TB drugs against M. tuberculosis.[8][9]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • AMA-8 and partner anti-TB drug stock solutions

  • M. tuberculosis H37Rv culture

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, serially dilute AMA-8 horizontally and the partner drug vertically in Middlebrook 7H9 broth. This creates a matrix of drug combinations.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 to achieve the final inoculum concentration.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the drug-containing microtiter plate.

    • Include wells with bacteria only (positive control) and wells with broth only (negative control).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading Results:

    • After incubation, add resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

  • Calculation of FIC Index:

    • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.

    • The FICI is the sum of the FICs for each drug: FICI = FIC (AMA-8) + FIC (Partner Drug).

Protocol: In Vivo Efficacy Study in a Murine Model of Tuberculosis

This protocol outlines a murine model for evaluating the in vivo efficacy of AMA-8 in combination with other anti-TB drugs.[10][11][12]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Aerosol exposure system (e.g., Glas-Col)

  • M. tuberculosis H37Rv culture

  • AMA-8 and partner anti-TB drugs formulated for oral gavage

  • Middlebrook 7H11 agar (B569324) plates

  • Tissue homogenizer

Procedure:

  • Aerosol Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv via an aerosol exposure system, calibrated to deliver 50-100 colony-forming units (CFU) per mouse lung.

  • Treatment Initiation:

    • Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, AMA-8 alone, partner drug alone, AMA-8 + partner drug combination).

    • Administer drugs daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior).

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and count the number of CFU.

  • Data Analysis:

    • Compare the mean log10 CFU counts in the lungs and spleens of treated groups to the untreated control group to determine the bactericidal activity of the drug combinations.

Visualizations

Hypothetical Signaling Pathway

G cluster_Mtb Mycobacterium tuberculosis Cell Wall Synthesis cluster_Drugs Drug Action cluster_Other Other Cellular Processes FAS_I Fatty Acid Synthase I Mycolic_Acid_Precursors Mycolic Acid Precursors FAS_I->Mycolic_Acid_Precursors Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Precursors->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall AMA_8 AMA-8 AMA_8->Mycolic_Acid_Synthesis Inhibits Isoniazid Isoniazid (InhA) Isoniazid->Mycolic_Acid_Synthesis Inhibits Ethambutol Ethambutol Arabinogalactan_Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan_Synthesis Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Arabinogalactan_Synthesis->Cell_Wall

Caption: Hypothetical mechanism of action of AMA-8 and other anti-TB drugs.

Experimental Workflow: Checkerboard Synergy Assay

G A Prepare Serial Dilutions of AMA-8 and Partner Drug in 96-well Plate B Prepare and Add M. tuberculosis Inoculum A->B C Incubate at 37°C for 7 Days B->C D Add Resazurin Indicator C->D E Incubate for 24-48h and Read Results (Blue -> Pink = Growth) D->E F Determine MICs and Calculate FIC Index E->F G Interpret Results: Synergy, Additive, Indifference, Antagonism F->G

Caption: Workflow for the in vitro checkerboard synergy assay.

Logical Relationship: Drug Combination Strategy

G A Novel Compound (AMA-8) B In Vitro Screening (MIC Determination) A->B C Combination Studies (Checkerboard Assay) B->C D Synergistic Combinations Identified C->D E In Vivo Efficacy Studies (Murine Model) D->E F Toxicity Assessment D->F G Lead Combination for Further Development E->G F->G

Caption: A logical workflow for developing a new anti-TB drug combination.

References

Application Notes and Protocols for High-Throughput Screening of Antimycobacterial Agent-8 (AMA-8) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains further underscores the urgency for new drugs with novel mechanisms of action. High-throughput screening (HTS) is a critical component of the early drug discovery pipeline, enabling the rapid evaluation of large compound libraries to identify promising hits. This document provides detailed application notes and protocols for the high-throughput screening of a novel class of compounds, Antimycobacterial Agent-8 (AMA-8) derivatives, against Mycobacterium tuberculosis.

The following sections outline three common HTS assay formats: a whole-cell phenotypic screen using a fluorescent reporter, a target-based biochemical screen, and a secondary cytotoxicity assay. These protocols are designed to be robust, reproducible, and adaptable for screening large numbers of AMA-8 derivatives.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for a representative set of AMA-8 derivatives screened using the described HTS assays.

Table 1: Whole-Cell Phenotypic Screening of AMA-8 Derivatives against M. tuberculosis

Compound IDConcentration (µM)% Growth InhibitionIC₅₀ (µM)
AMA-8-0011098.51.2
AMA-8-0021045.2> 25
AMA-8-0031092.13.5
AMA-8-0041012.3> 25
AMA-8-0051099.80.8
Rifampicin (Control)199.90.05
DMSO (Control)1%0-

Table 2: Target-Based Biochemical Screening of AMA-8 Derivatives against Mtb Enoyl-ACP Reductase (InhA)

Compound IDConcentration (µM)% InhA InhibitionIC₅₀ (µM)
AMA-8-001108.2> 50
AMA-8-0031015.6> 50
AMA-8-0051095.32.1
Triclosan (Control)198.00.1
DMSO (Control)1%0-

Table 3: Cytotoxicity Screening of Active AMA-8 Derivatives in Vero Cells

Compound IDConcentration (µM)% Cell ViabilityCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
AMA-8-0012585.4> 100> 83.3
AMA-8-0032592.1> 100> 28.6
AMA-8-0052532.715.219.0
Doxorubicin (Control)105.61.5-
DMSO (Control)1%100--

Experimental Protocols

Protocol 1: Whole-Cell Phenotypic High-Throughput Screen

This protocol describes a whole-cell assay to identify inhibitors of M. tuberculosis growth using a recombinant strain expressing a fluorescent reporter protein.[1][2]

Objective: To identify AMA-8 derivatives that inhibit the growth of M. tuberculosis in a liquid culture.

Materials:

  • M. tuberculosis H37Rv expressing a far-red fluorescent protein (e.g., mCherry)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • AMA-8 derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Rifampicin (positive control)

  • DMSO (negative control)

  • Sterile, black, clear-bottom 384-well microplates

  • Automated liquid handler

  • Plate sealer

  • Humidified incubator at 37°C

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Prepare a mid-log phase culture of fluorescent M. tuberculosis H37Rv.

  • Adjust the optical density at 600 nm (OD₆₀₀) of the bacterial culture to 0.05 in fresh 7H9 medium.

  • Using an automated liquid handler, dispense 40 µL of the bacterial suspension into each well of a 384-well plate.

  • Add 200 nL of the AMA-8 derivatives (at a stock concentration of 2 mM in DMSO) to the appropriate wells to achieve a final concentration of 10 µM.

  • Add 200 nL of Rifampicin (stock 200 µM) to positive control wells (final concentration 1 µM).

  • Add 200 nL of DMSO to negative control wells (final concentration 1%).

  • Seal the plates with a gas-permeable membrane.

  • Incubate the plates at 37°C in a humidified incubator for 7 days.

  • After incubation, measure the fluorescence intensity (e.g., excitation at 587 nm and emission at 610 nm for mCherry) using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound.

Data Analysis: Percentage of growth inhibition is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background))

Hits are typically defined as compounds that exhibit ≥90% growth inhibition.[1] For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

experimental_workflow_phenotypic cluster_prep Plate Preparation cluster_compound Compound Addition cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_culture Prepare Mtb Culture adjust_od Adjust OD600 prep_culture->adjust_od dispense_mtb Dispense Mtb to Plates adjust_od->dispense_mtb add_ama8 Add AMA-8 Derivatives dispense_mtb->add_ama8 add_controls Add Controls (Rif, DMSO) seal_plate Seal Plate add_ama8->seal_plate incubate Incubate (7 days, 37°C) seal_plate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Fig. 1: Workflow for the whole-cell phenotypic HTS assay.
Protocol 2: Target-Based Biochemical High-Throughput Screen

This protocol describes a target-based assay to identify inhibitors of a specific mycobacterial enzyme, for example, the enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in the mycolic acid biosynthesis pathway.[3]

Objective: To identify AMA-8 derivatives that directly inhibit the activity of a specific Mtb enzyme.

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) substrate

  • Assay buffer (e.g., 100 mM MES, pH 6.5)

  • AMA-8 derivatives dissolved in DMSO

  • Triclosan (positive control)

  • DMSO (negative control)

  • Sterile, UV-transparent 384-well microplates

  • Automated liquid handler

  • Microplate spectrophotometer

Procedure:

  • Using an automated liquid handler, add 200 nL of AMA-8 derivatives (2 mM stock in DMSO) to the assay plate wells for a final concentration of 10 µM.

  • Add controls: 200 nL of Triclosan (200 µM stock) and 200 nL of DMSO.

  • Add 20 µL of a solution containing InhA (final concentration 50 nM) and NADH (final concentration 200 µM) in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of DD-CoA (final concentration 100 µM) in assay buffer.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Determine the initial reaction velocity (rate of absorbance change) for each well.

Data Analysis: The percentage of enzyme inhibition is calculated as follows: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

Hits are compounds showing significant inhibition (e.g., >50%) of enzyme activity. Active compounds are further evaluated in dose-response experiments to determine their IC₅₀ values.

experimental_workflow_biochemical cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis add_compounds Add AMA-8 Derivatives & Controls add_enzyme_nadh Add InhA and NADH add_compounds->add_enzyme_nadh pre_incubate Pre-incubate (15 min) add_enzyme_nadh->pre_incubate add_substrate Add Substrate (DD-CoA) pre_incubate->add_substrate read_absorbance Kinetic Read (Absorbance at 340nm) add_substrate->read_absorbance calc_rate Calculate Reaction Velocity read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Fig. 2: Workflow for the target-based biochemical HTS assay.
Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol is a secondary assay to evaluate the toxicity of active AMA-8 derivatives against a mammalian cell line (e.g., Vero cells).

Objective: To determine the cytotoxic concentration of hit compounds from the primary screen.

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • AMA-8 derivatives dissolved in DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (negative control)

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • Sterile, clear, flat-bottom 96-well microplates

  • Humidified incubator with 5% CO₂ at 37°C

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Seed Vero cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours.

  • Prepare serial dilutions of the AMA-8 derivatives in DMEM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include positive (Doxorubicin) and negative (DMSO) controls.

  • Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Add 10 µL of the resazurin-based reagent to each well and incubate for another 4 hours.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

Data Analysis: Percentage of cell viability is calculated as: % Viability = 100 * (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)

The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to the antimycobacterial IC₅₀ (SI = CC₅₀ / IC₅₀) to assess the compound's therapeutic window.

signaling_pathway_logic cluster_screening Screening Cascade cluster_secondary Secondary Assays cluster_evaluation Lead Prioritization primary_screen Primary Screen (Whole-Cell HTS) hit_compounds Active Compounds (Hits) primary_screen->hit_compounds selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay Cytotoxicity Assay (CC50) hit_compounds->cytotoxicity_assay target_id_assay Target Identification (Biochemical/Genetic) hit_compounds->target_id_assay cytotoxicity_assay->selectivity_index lead_candidates Prioritized Lead Candidates target_id_assay->lead_candidates selectivity_index->lead_candidates

Fig. 3: Logical workflow for hit identification and prioritization.

References

Application Notes & Protocols: Techniques for Assessing the Intracellular Activity of Antimycobacterial Agent-X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ability of mycobacteria, particularly Mycobacterium tuberculosis, to survive and replicate within host macrophages presents a significant challenge for tuberculosis treatment. Therefore, assessing the intracellular activity of novel antimycobacterial agents is a critical step in the drug development pipeline. These protocols provide detailed methodologies for evaluating the intracellular efficacy of a test compound, referred to herein as "Antimycobacterial Agent-X," using in vitro macrophage infection models.

Key Experimental Protocols

Macrophage Infection Model

This protocol outlines the steps for infecting a macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages with mycobacteria.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterial strain (e.g., M. tuberculosis H37Rv, M. bovis BCG)

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • Phosphate-buffered saline (PBS)

  • Gentamicin (B1671437)

  • Triton X-100

Protocol:

  • Macrophage Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 96-well or 24-well plate at a density of 1 x 10^5 cells/well.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, wash the cells with pre-warmed PBS to remove non-adherent cells and PMA. Add fresh, complete culture medium.

  • Preparation of Mycobacterial Inoculum:

    • Culture mycobacteria in 7H9 broth to mid-log phase.

    • Pellet the bacteria by centrifugation and wash twice with PBS.

    • Resuspend the pellet in complete culture medium without antibiotics.

    • Break up bacterial clumps by passing the suspension through a 27-gauge needle several times or by using a sonicating water bath.

    • Measure the optical density at 600 nm (OD600) to estimate the bacterial concentration.

  • Infection of Macrophages:

    • Remove the culture medium from the differentiated macrophages.

    • Add the prepared mycobacterial suspension to achieve a multiplicity of infection (MOI) of 1-10 (bacteria to macrophage ratio).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add fresh complete culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria. This is considered time zero (T0).

Intracellular Viability Assessment: Colony Forming Unit (CFU) Assay

The CFU assay is the gold standard for determining the number of viable intracellular bacteria.

Protocol:

  • Treatment with Antimycobacterial Agent-X:

    • At T0, add fresh culture medium containing serial dilutions of Antimycobacterial Agent-X to the infected macrophages. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).

    • Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Lysis of Macrophages and Bacterial Plating:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates.

  • CFU Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per milliliter.

    • Calculate the percentage reduction in CFU compared to the vehicle control.

Reporter-Based Assays

These assays utilize mycobacterial strains expressing reporter genes (e.g., luciferase, GFP) for a higher throughput assessment of intracellular viability.

Protocol:

  • Follow the macrophage infection and treatment protocol as described in sections 1.1 and 1.2.

  • At the desired time points, instead of lysing for CFU plating, proceed with the reporter-specific protocol.

    • For Luciferase: Add the appropriate luciferase substrate (e.g., luciferin) to the wells and measure luminescence using a plate reader.

    • For GFP: Lyse the cells and measure the fluorescence of the lysate, or use high-content imaging to quantify the fluorescence per cell.

  • The signal intensity (luminescence or fluorescence) correlates with the number of viable bacteria.

Host Cell Viability Assay

It is crucial to determine if the antimicrobial effect is due to direct action on the bacteria or a secondary effect of host cell death.

Protocol:

  • Culture macrophages and treat them with the same concentrations of Antimycobacterial Agent-X as used in the infection assay (but without bacterial infection).

  • At the same time points, assess cell viability using a standard assay, such as:

    • MTT or XTT assay: Measures mitochondrial metabolic activity.

    • LDH release assay: Measures lactate (B86563) dehydrogenase released from damaged cells.

    • Trypan blue exclusion: Stains non-viable cells.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI) can be calculated as CC50 / MIC (Minimum Inhibitory Concentration), providing an indication of the agent's therapeutic window.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Intracellular Activity of Antimycobacterial Agent-X against M. tuberculosis in THP-1 Macrophages

CompoundMIC (µg/mL)IC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Antimycobacterial Agent-X1.53.2> 50> 15.6
Rifampicin (Control)0.10.25> 100> 400

MIC: Minimum Inhibitory Concentration in broth culture. IC50: Inhibitory Concentration reducing intracellular bacterial growth by 50%. CC50: Cytotoxic Concentration reducing macrophage viability by 50%. SI = CC50/IC50.

Table 2: Time-Dependent Intracellular CFU Reduction by Antimycobacterial Agent-X (at 4x MIC)

Time Point (Hours)Vehicle Control (log10 CFU/mL)Antimycobacterial Agent-X (log10 CFU/mL)Log10 Reduction
05.025.010.01
245.354.850.50
485.894.211.68
726.213.552.66
966.352.983.37

Visualization of Workflows and Pathways

Diagram 1: Overall Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Macrophages C Infect Macrophages (MOI 1-10) A->C B Culture Mycobacteria B->C D Wash Extracellular Bacteria C->D E Add Antimycobacterial Agent-X D->E F Incubate (24-96h) E->F G Lyse Macrophages F->G I Reporter Assay (Luciferase/GFP) F->I J Host Cell Viability Assay F->J H Plate Lysate for CFU G->H G start Start seed Seed & Differentiate THP-1 Cells (24-48h) start->seed infect Infect with Mycobacteria (4h, MOI 10) seed->infect wash Wash & Add Gentamicin (Time 0) infect->wash treat Add Agent-X & Incubate (24-96h) wash->treat lyse Lyse Cells (0.1% Triton X-100) treat->lyse plate Serial Dilution & Plating lyse->plate incubate_plate Incubate Plates (3-4 weeks) plate->incubate_plate count Count Colonies (CFU) incubate_plate->count end_node End count->end_node G cluster_cell Macrophage Mtb Mycobacterium (in phagosome) Phagosome Phagosome Maturation (Acidification, Fusion) Mtb->Phagosome Inhibits Cytokines Pro-inflammatory Cytokine Release Mtb->Cytokines Induces Phagosome->Mtb Kills Autophagy Autophagy Induction Autophagy->Mtb Eliminates AgentX Antimycobacterial Agent-X AgentX->Inhibition AgentX->Activation Inhibition->Phagosome Blocks Inhibition by Mtb Activation->Autophagy Enhances

Application Notes and Protocols: Evaluating the Bactericidal vs. Bacteriostatic Activity of Antimycobacterial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful development of new antimycobacterial agents hinges on a thorough understanding of their pharmacological properties. A critical aspect of this characterization is determining whether a compound exhibits bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) activity. This distinction is vital for predicting clinical efficacy, particularly in immunocompromised patients where a bactericidal effect is often preferred. These application notes provide detailed protocols for assessing the bactericidal versus bacteriostatic nature of a novel compound, designated here as Antimycobacterial agent-8, against Mycobacterium tuberculosis or other mycobacterial species.

The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The ratio of MBC to MIC is a key indicator: an agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[1][2][3] Additionally, time-kill kinetic assays are detailed to provide a dynamic view of the agent's activity over time.

Principle of the Method

The evaluation of bactericidal versus bacteriostatic activity involves a multi-step experimental approach.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] This is typically determined using a broth microdilution method.

  • Minimum Bactericidal Concentration (MBC) Determination: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4] This is determined by sub-culturing aliquots from the MIC assay onto antibiotic-free agar (B569324) plates and enumerating the surviving colony-forming units (CFUs).[5]

  • Time-Kill Kinetic Assays: These assays measure the rate of bacterial killing over time in the presence of different concentrations of the antimicrobial agent.[6][7][8][9] This provides valuable information on the concentration- and time-dependency of the agent's bactericidal activity.[10][11]

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: MIC and MBC of this compound against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound284Bactericidal
Isoniazid (Control)0.050.12Bactericidal
Ethambutol (Control)2>32>16Bacteriostatic

Table 2: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv

Concentration (x MIC)Time (days)Log10 CFU/mLLog10 Reduction
0 (Control) 05.0-
37.2-
78.5-
1 x MIC 05.0-
34.82.4
74.54.0
4 x MIC 05.0-
33.14.1
7<2.0>6.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on established methods for mycobacterial susceptibility testing.[10]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other test strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Control drugs (e.g., isoniazid, ethambutol)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional, for turbidity measurement)

  • Resazurin (B115843) solution (0.02% in sterile water)[12]

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture density to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound and control drugs in 7H9 broth in a separate 96-well plate or in tubes.

    • The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Assay Setup:

    • Add 100 µL of the appropriate drug dilution to the wells of a sterile 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates (e.g., with an adhesive plate sealer) and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • Alternatively, add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours.[12] A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the drug that shows no visible growth (or no color change with resazurin).[12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Sterile pipette tips and pipettor

  • Incubator (37°C)

Procedure:

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (at the MIC, 2x MIC, 4x MIC, etc.), carefully mix the contents.

    • Aspirate 100 µL from each of these wells and plate it onto a labeled 7H10/7H11 agar plate.

    • Also, plate 100 µL from the growth control well (after appropriate dilution, e.g., 10^-3 and 10^-4) to determine the initial inoculum size.

  • Incubation:

    • Allow the liquid to absorb into the agar.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • MBC Determination:

    • Count the number of colonies (CFUs) on each plate.

    • Calculate the percentage of killing for each drug concentration compared to the initial inoculum size.

    • The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the initial inoculum.[5]

Protocol 3: Time-Kill Kinetic Assay

This protocol provides a dynamic assessment of the bactericidal activity.[6][7][8][9]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • This compound

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis as described in Protocol 1.

    • Dilute the culture in fresh 7H9 broth to a starting density of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing the bacterial suspension and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube without any drug.

  • Incubation and Sampling:

    • Incubate the tubes/flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each tube.

  • CFU Enumeration:

    • Prepare serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto 7H10/7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the CFUs on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualization

Experimental Workflow Diagram

G cluster_0 MIC Determination cluster_1 MBC Determination cluster_2 Interpretation prep_inoculum Prepare M. tuberculosis Inoculum setup_plate Setup 96-well Plate prep_inoculum->setup_plate serial_dilution Serial Dilution of This compound serial_dilution->setup_plate incubate_mic Incubate Plate (7-14 days) setup_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from MIC wells read_mic->subculture No Growth Wells calc_ratio Calculate MBC/MIC Ratio read_mic->calc_ratio incubate_mbc Incubate Agar Plates (3-4 weeks) subculture->incubate_mbc count_cfu Count CFUs incubate_mbc->count_cfu calc_mbc Determine MBC count_cfu->calc_mbc calc_mbc->calc_ratio classify Classify Agent calc_ratio->classify

Caption: Workflow for determining the bactericidal vs. bacteriostatic activity.

Hypothetical Signaling Pathway for this compound

G agent8 Antimycobacterial agent-8 kasA KasA agent8->kasA Inhibition inhA InhA agent8->inhA Inhibition cell_wall Mycobacterial Cell Wall mycolic_acid Mycolic Acid Synthesis kasA->mycolic_acid inhA->mycolic_acid mycolic_acid->cell_wall Component of cell_lysis Cell Lysis / Death mycolic_acid->cell_lysis Disruption leads to

Caption: Hypothetical mechanism: Inhibition of mycolic acid synthesis.

Logical Relationship for Agent Classification

G input MBC MIC process Calculate MBC / MIC Ratio input->process decision Ratio ≤ 4? process->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Classification based on the MBC/MIC ratio.

References

Troubleshooting & Optimization

How to improve the solubility of Antimycobacterial agent-8 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antimycobacterial agent-8 during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common initial signs of poor solubility for this compound in aqueous media?

A1: Initial indicators of poor solubility for this compound include the formation of a precipitate, cloudiness, or a visible suspension after adding the compound to your aqueous experimental medium (e.g., cell culture media, buffer). You may also observe inconsistent results between experimental replicates, which can stem from non-homogeneous dissolution of the compound.

Q2: What is the first step I should take if I suspect this compound has poor solubility?

A2: The first step is to determine the extent of the solubility issue. A simple visual inspection is a good start. For a more quantitative assessment, you can perform a simple solubility test by preparing a saturated solution and measuring the concentration of the dissolved compound using a suitable analytical method like UV-spectroscopy or HPLC. It is also crucial to review any available literature or internal data on the physicochemical properties of this compound or structurally similar compounds.

Q3: Are there any general considerations for handling and storing a poorly soluble compound like this compound?

A3: Yes. It is often recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. These stock solutions should be stored under appropriate conditions (e.g., at -20°C or -80°C) to minimize degradation and solvent evaporation. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low enough to avoid affecting the biological system (typically <0.5% for DMSO).

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution

If you observe a precipitate forming when you dilute your DMSO stock solution of this compound into your aqueous experimental medium, consider the following solutions.

The use of a water-miscible organic solvent, or a co-solvent, can help to increase the solubility of hydrophobic compounds.[1] DMSO is a common choice, but other options are available.

Experimental Protocol: Co-solvent Screening

  • Prepare high-concentration stock solutions of this compound in various organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Serially dilute the stock solutions in your aqueous experimental medium.

  • Visually inspect for precipitation at each dilution.

  • Determine the highest concentration of this compound that remains in solution for each co-solvent.

  • As a control, test the effect of the final concentration of each co-solvent on your experimental system to ensure it does not cause toxicity or interfere with the assay.

Table 1: Common Co-solvents for In Vitro Experiments

Co-solventTypical Starting Concentration (Final)AdvantagesLimitations
DMSO< 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol< 1%Biocompatible at low concentrations.Can be cytotoxic and may affect protein function.
PEG 4001-10%Low toxicity.[2][3]May not be as effective for highly hydrophobic compounds.

For ionizable compounds, adjusting the pH of the solution can significantly impact solubility by favoring the formation of the more soluble ionized form.[3]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Determine the pKa of this compound.

  • If the compound is a weak acid, increasing the pH of the solvent will increase solubility.

  • If the compound is a weak base, decreasing the pH will increase solubility.

  • Prepare a concentrated stock solution in a buffer at a pH that favors the ionized state.

  • Carefully neutralize the stock solution's pH before adding it to the final culture medium to prevent drastic pH shifts that could harm cells.

  • Always verify the final pH of the experimental medium after adding the compound.

Issue 2: Inconsistent Experimental Results

Inconsistent results can be a consequence of the compound not being fully dissolved. Advanced formulation strategies can improve solubility and bioavailability.[1][4]

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

Experimental Protocol: Surfactant Screening

  • Select a non-ionic surfactant with low cellular toxicity, such as Polysorbate 80 (Tween® 80).

  • Prepare a stock solution of the surfactant in your experimental medium.

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Add the drug stock to the surfactant solution while vortexing to facilitate micelle formation.

  • Serially dilute the resulting solution in the experimental medium.

  • Determine the maximum soluble concentration and assess the impact of the surfactant on your experimental system.

Table 2: Common Surfactants for In Vitro Experiments

SurfactantTypical Starting Concentration (Final)AdvantagesLimitations
Polysorbate 80 (Tween® 80)0.01-0.1%Effective at low concentrations.Can be cytotoxic and may interfere with some assays.
Pluronic® F-680.01-0.1%Generally low cytotoxicity.May have limited solubilizing capacity for some compounds.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a stock solution of HP-β-CD in your aqueous medium.

  • Add this compound to the HP-β-CD solution.

  • Incubate the mixture with agitation (e.g., stirring or shaking) for several hours to overnight to facilitate complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound.

Table 3: Common Cyclodextrins for In Vitro Experiments

CyclodextrinTypical Starting Concentration (w/v)AdvantagesLimitations
HP-β-CD1-5%Enhances solubility and can reduce drug toxicity.Can sometimes interact with cell membrane components.
Methyl-β-CD0.5-2%High solubilizing capacity.Can extract cholesterol from cell membranes, leading to cytotoxicity.

Workflow and Decision Making

The following diagrams illustrate the decision-making process for selecting a solubilization strategy and a general workflow for preparing a solution of a poorly soluble compound.

Solubility_Strategy_Decision_Tree A Start: Poorly Soluble This compound B Is the compound ionizable? A->B C Adjust pH B->C Yes D Try Co-solvents (DMSO, Ethanol, PEG 400) B->D No E Still insoluble? C->E D->E F Use Surfactants (Tween 80, Pluronic F-68) E->F Yes I Solubilization Successful E->I No G Try Cyclodextrins (HP-β-CD) F->G H Consider Advanced Formulations (Nanoemulsions, Solid Dispersions) G->H Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control A Weigh Antimycobacterial agent-8 B Select Solubilization Method (e.g., Co-solvent) A->B C Prepare Stock Solution B->C H Run Solvent Controls B->H D Dilute Stock to Working Concentration C->D E Add to Experimental System D->E G Visually Inspect for Precipitation D->G F Incubate and Analyze E->F H->E

References

Optimizing the concentration of Antimycobacterial agent-8 for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Antimycobacterial agent-8 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of mycobacterial RNA polymerase, an essential enzyme for bacterial RNA synthesis.[1][2] By binding to the β-subunit of the RNA polymerase, it prevents the initiation of transcription, leading to a bactericidal effect against susceptible mycobacterial species.[1] Its high specificity for the mycobacterial enzyme minimizes off-target effects on mammalian cells at therapeutic concentrations.

Q2: What is the recommended starting concentration range for this compound in a new cell-based assay?

A2: For initial experiments, a broad concentration range is recommended to determine the compound's potency and potential cytotoxicity. We suggest a starting range of 0.01 µM to 100 µM using serial dilutions (e.g., 1:3 or 1:10).[3] This will help establish a preliminary dose-response curve and identify a narrower, more effective concentration range for subsequent, detailed experiments.[4]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to mammalian cells.[5] Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: this compound is showing high cytotoxicity in my mammalian host cell line. What should I do?

A4: Differentiating between antimycobacterial activity and host cell toxicity is crucial.[6] First, confirm the cytotoxicity using a secondary assay that relies on a different mechanism (e.g., if you used an MTT assay, try an LDH release assay).[6] Determine the 50% cytotoxic concentration (CC50) for your host cells and compare it to the minimum inhibitory concentration (MIC) against the mycobacteria. A promising therapeutic agent will have a high therapeutic index (TI = CC50 / MIC), typically greater than 10.[6] Consider reducing the incubation time or the concentration range of the agent in your experiments.[6]

Q5: My results show high variability between replicate wells. What are the common causes?

A5: High variability can stem from several factors. Uneven cell plating is a common issue; ensure you have a single-cell suspension before plating and use proper pipetting techniques.[4] The "edge effect" in multi-well plates, where outer wells evaporate more quickly, can also contribute. To mitigate this, avoid using the outermost wells for critical experiments or fill them with sterile PBS to maintain humidity.[5] Finally, ensure your pipettes are calibrated and that the compound is mixed thoroughly at each dilution step.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No antimycobacterial effect observed Compound inactivityCheck the storage conditions and expiration date of this compound. Test its activity in a known sensitive mycobacterial strain.
Low compound concentrationVerify your dilution calculations and ensure the stock solution was properly dissolved.
High bacterial inoculumAn overly dense bacterial culture can overwhelm the agent. Standardize your inoculum to a McFarland standard of 0.5.[6]
High background in cytotoxicity assays Media componentsPhenol red or serum in the culture medium can interfere with colorimetric assays. Include a "medium only" blank for background subtraction.[7]
ContaminationMicrobial contamination can alter assay readings. Visually inspect plates for any signs of contamination and practice sterile techniques.
Compound precipitation in culture medium Low solubilityAlthough soluble in DMSO, the agent may precipitate in aqueous media at high concentrations. Visually inspect the wells after adding the compound. If precipitation occurs, consider using a lower concentration range or adding a non-toxic solubilizing agent.[6]
Inconsistent IC50/MIC values between experiments Different cell passage numbersCells can change phenotypically over time. Use cells within a consistent and low passage number range for all experiments.[8]
Variable incubation timesEnsure that the timing for reagent addition and incubation is consistent across all plates and experiments.[5]
Inconsistent bacterial growth phaseUse mycobacteria from the mid-logarithmic growth phase for consistent results in growth inhibition assays.[9]

Experimental Protocols

Protocol 1: MTT Assay for Host Cell Cytotoxicity

This protocol is for determining the cytotoxic effect of this compound on a mammalian host cell line. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][10]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)[11]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a "no treatment" control.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the agent.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours at 37°C in the dark to dissolve the formazan crystals.[11]

  • Data Acquisition: Mix each sample by pipetting and measure the absorbance at 570 nm using a plate reader.[11]

  • Data Analysis: Subtract the average absorbance of a "medium only" blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration to determine the CC50 value.[5]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • LDH assay kit (containing lysis buffer, substrate, and assay buffer)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (cells with no agent) and maximum LDH release (cells treated with lysis buffer).[14]

  • Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and mix gently.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).[15]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[15]

Protocol 3: Mycobacterial Growth Inhibition (MGI) Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against a specific mycobacterial strain.

Materials:

  • Mycobacterium strain (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with ADC and Tween-80

  • This compound

  • DMSO

  • 96-well plates

  • Bacterial growth indicator (e.g., AlamarBlue or Resazurin)

  • Plate reader or visual inspection

Procedure:

  • Inoculum Preparation: Grow mycobacteria to the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in the culture broth in a 96-well plate. Include a "no drug" growth control and a sterile broth control.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Growth Assessment: Add the growth indicator to each well and incubate for an additional 24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the agent that prevents a color change (indicating inhibition of bacterial growth).[6]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Agent-8 Stock (10 mM in DMSO) serial Perform Serial Dilutions in Culture Medium stock->serial treat Treat Cells with Agent-8 Dilutions serial->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT or LDH) incubate->assay read Read Plate (Absorbance) assay->read calc Calculate % Viability or % Cytotoxicity read->calc plot Plot Dose-Response Curve & Determine CC50 calc->plot

Caption: Workflow for determining the cytotoxic concentration of this compound.

G Agent8 Antimycobacterial agent-8 RNAP Mycobacterial RNA Polymerase Agent8->RNAP Inhibits Transcription Transcription Initiation RNAP->Transcription RNA RNA Synthesis Transcription->RNA Death Bacterial Cell Death Transcription->Death Blocked Protein Protein Synthesis RNA->Protein Growth Bacterial Growth & Replication Protein->Growth

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G Start High Variability in Replicates CheckPlating Review Cell Plating Technique Start->CheckPlating Is plating uniform? CheckEdge Assess for 'Edge Effect' Start->CheckEdge Is variability in outer wells? CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting Are dilutions accurate? Sol_Plating Ensure Single-Cell Suspension & Even Dispensing CheckPlating->Sol_Plating Sol_Edge Avoid Outer Wells or Fill with PBS CheckEdge->Sol_Edge Sol_Pipetting Calibrate Pipettes & Ensure Proper Mixing CheckPipetting->Sol_Pipetting

Caption: Troubleshooting decision tree for high variability in cell-based assays.

References

Addressing stability issues of Antimycobacterial agent-8 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimycobacterial Agent-8 (AMA-8). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with AMA-8 in solution.

Frequently Asked Questions (FAQs)

Q1: My AMA-8 solution changed color from colorless to yellow/brown overnight. What is happening?

A1: A color change in your AMA-8 solution is a common indicator of oxidative degradation. AMA-8 is sensitive to both atmospheric oxygen and photo-oxidation, especially when in solution. This degradation can lead to a loss of potency. We recommend preparing fresh solutions for each experiment and minimizing exposure to light and air.

Q2: I'm seeing a significant drop in the effective concentration of my AMA-8 stock solution after just a few days of storage at 4°C. Why is this occurring?

A2: AMA-8 is susceptible to hydrolysis, particularly in aqueous solutions that are not pH-controlled. Our stability studies indicate that the rate of hydrolysis is significantly influenced by pH. For optimal short-term storage (up to one week), we recommend preparing stock solutions in an anhydrous solvent like DMSO and storing them at -20°C or below, protected from moisture.

Q3: Can I prepare a concentrated aqueous stock solution of AMA-8 for my cell-based assays?

A3: While convenient, preparing concentrated aqueous stock solutions of AMA-8 is not recommended due to its limited aqueous solubility and propensity for hydrolysis. A better approach is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous assay medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system.

Q4: What are the primary degradation products of AMA-8, and are they biologically active?

A4: The two primary degradation pathways for AMA-8 are oxidation and hydrolysis. The main oxidative byproduct is the N-oxide derivative, while hydrolysis typically results in the cleavage of the central ester linkage, yielding two inactive fragments. Preliminary data suggests these degradation products do not possess significant antimycobacterial activity and have a low cytotoxicity profile.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with AMA-8.

Issue 1: Rapid Loss of Potency in Aqueous Buffer
  • Problem: You observe a greater than 20% loss of AMA-8 concentration within 24 hours when dissolved in your standard phosphate-buffered saline (PBS) at pH 7.4.

  • Likely Cause: Hydrolysis of the ester moiety in AMA-8 is accelerated at neutral to alkaline pH.

  • Solution:

    • pH Adjustment: Adjust the pH of your buffer to a more acidic range (pH 5.5-6.5), where AMA-8 exhibits greater stability. Refer to the pH-dependent stability data in Table 1.

    • Use of Co-solvents: Consider the inclusion of a co-solvent such as polyethylene (B3416737) glycol (PEG) or cyclodextrin (B1172386) to enhance solubility and protect the ester linkage from hydrolysis.

    • Workflow Optimization: Prepare the final aqueous solution immediately prior to the experiment to minimize the time AMA-8 spends in an unstable environment.

Issue 2: Inconsistent Results in Multi-Day Experiments
  • Problem: You are seeing high variability in your results for experiments that run for 48-72 hours, such as minimum inhibitory concentration (MIC) assays.

  • Likely Cause: Degradation of AMA-8 over the course of the experiment is leading to a decrease in the effective concentration of the active agent.

  • Solution:

    • Inclusion of Stabilizers: The addition of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your culture medium can mitigate oxidative degradation. See Table 2 for a comparison of stabilizer effectiveness.

    • Agent Replenishment: If your experimental design allows, consider a partial or full replenishment of the medium containing fresh AMA-8 every 24 hours.

Experimental Data and Protocols

Data Summary

Table 1: Stability of AMA-8 in Aqueous Buffers at 25°C over 48 Hours

Buffer pH% Remaining AMA-8 (24h)% Remaining AMA-8 (48h)
5.598.2%95.8%
6.591.5%82.3%
7.4 (PBS)78.6%61.4%
8.065.1%42.5%

Table 2: Effect of Stabilizers on AMA-8 Stability in pH 7.4 Buffer at 25°C

Condition (48h)Stabilizer (Concentration)% Remaining AMA-8
Control (No Stabilizer)None61.4%
Antioxidant AAscorbic Acid (100 µM)89.7%
Antioxidant BBHT (50 µM)85.2%
Light ProtectedNone75.9%
Light Protected + Ascorbic AcidAscorbic Acid (100 µM)94.3%
Protocols

Protocol 1: Preparation of AMA-8 Stock Solution

  • Materials: AMA-8 powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the AMA-8 powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of AMA-8 in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to identify the primary instability pathways of AMA-8.

  • Preparation: Prepare a 1 mg/mL solution of AMA-8 in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 4 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate the solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a UV lamp (254 nm) for 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and identify degradation peaks.

    • Use Mass Spectrometry (MS) coupled with HPLC to identify the mass of the degradation products.

Visualizations

DegradationPathway AMA8 AMA-8 (Active Agent) Hydrolysis Hydrolysis (pH > 7, H₂O) AMA8->Hydrolysis Ester Cleavage Oxidation Oxidation (O₂, Light) AMA8->Oxidation N-Oxidation Inactive_Frags Inactive Fragments (Acid + Amine) Hydrolysis->Inactive_Frags N_Oxide N-Oxide Derivative (Reduced Activity) Oxidation->N_Oxide

Caption: Hypothetical degradation pathways of AMA-8.

TroubleshootingWorkflow Start Start: Inconsistent Results Check_Sol_Prep Review Solution Preparation Protocol Start->Check_Sol_Prep Check_Age Is the solution freshly prepared? Check_Sol_Prep->Check_Age Check_pH Check buffer pH Check_Age->Check_pH Yes Use_Fresh Action: Prepare fresh solution immediately before use Check_Age->Use_Fresh No Check_Light Is the experiment protected from light? Check_pH->Check_Light pH is optimal Adjust_pH Action: Adjust pH to 5.5-6.5 Check_pH->Adjust_pH pH > 7.0 Add_Antioxidant Action: Add antioxidant (e.g., Ascorbic Acid) Check_Light->Add_Antioxidant No End Problem Resolved Check_Light->End Yes Use_Fresh->Check_pH Adjust_pH->Check_Light Add_Antioxidant->End

Caption: Troubleshooting workflow for AMA-8 instability.

Technical Support Center: Overcoming Resistance to Antimycobacterial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antimycobacterial agent-8 (TBIO-8). Our goal is to facilitate seamless experimentation and data interpretation, particularly in the context of emerging resistance in mycobacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBIO-8) and what is its mechanism of action?

A1: this compound (TBIO-8) is a novel investigational compound identified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. It demonstrates potent in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. The proposed mechanism of action for the broader class of imidazo[1,2-a]pyridines, to which TBIO-8 is structurally related, involves the inhibition of the cytochrome bcc complex (QcrB).[1] This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium's ability to generate ATP, ultimately leading to cell death.[1] TBIO-8 is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[2] Upon activation, it is believed to covalently bind to and inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for mycolic acid synthesis.[2]

Q2: How should I dissolve and store TBIO-8?

A2: TBIO-8 has low aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the stock solution is fully dissolved by vortexing for 1-2 minutes before preparing further dilutions in your desired culture medium. It is crucial to keep the final DMSO concentration in your assay low (typically ≤0.5%) to avoid solvent-induced cytotoxicity to both the mycobacteria and any host cells.

Q3: What are the common causes of inconsistent Minimum Inhibitory Concentration (MIC) results for TBIO-8?

A3: High variability in MIC assays can stem from several factors:

  • Inoculum Preparation: Inconsistent bacterial density (CFU/mL) is a primary source of variability. Ensure your mycobacterial suspension is homogenous and standardized, typically to a 0.5 McFarland standard, before inoculation. Clumping of M. tuberculosis can also lead to inconsistent results.

  • Compound Precipitation: Due to its hydrophobic nature, TBIO-8 may precipitate in the assay medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation.

  • Media Components: The presence of lipids or detergents, such as Tween 80, in the growth medium can affect the bioavailability of hydrophobic compounds like TBIO-8. Ensure consistency in media preparation between experiments.

  • Plate Edge Effects: Evaporation from the outer wells of microtiter plates can concentrate the compound and media components, leading to skewed results. It is advisable to fill the outermost wells with sterile media or PBS to maintain humidity and avoid using them for experimental samples.

Q4: I am observing high cytotoxicity of TBIO-8 in my host cell line. What steps can I take?

A4: Differentiating between antimycobacterial activity and host cell toxicity is critical.

  • Confirm with a Secondary Assay: Use a different cytotoxicity assay that relies on a distinct mechanism to rule out artifacts. For example, if you initially used an MTT assay, consider trying an LDH release assay.

  • Determine the Therapeutic Index (TI): Calculate the 50% cytotoxic concentration (CC50) for your host cells and compare it to the MIC. The therapeutic index (TI = CC50 / MIC) provides a measure of the compound's selectivity. A TI of 10 or greater is generally considered promising.

  • Assess Time-Dependent Toxicity: Evaluate cytotoxicity at various time points (e.g., 24, 48, 72 hours). TBIO-8 might be tolerated by host cells for shorter durations that are still sufficient to inhibit intracellular mycobacteria.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak inhibition of mycobacterial growth Compound Instability: TBIO-8 may be unstable in the assay buffer.Ensure the buffer composition is appropriate and does not cause compound degradation over the course of the assay.
Inactive Compound: The batch of TBIO-8 may have degraded.Use a fresh, properly stored aliquot of the compound.
Resistant Strain: The mycobacterial strain may have acquired resistance to TBIO-8.Sequence the known target genes (e.g., katG, inhA, and genes encoding the cytochrome bcc complex) to check for mutations. Test the compound against a known susceptible reference strain (e.g., H37Rv).
High background in reporter-based growth inhibition assays Assay Interference: TBIO-8 may interfere with the reporter system (e.g., luciferase).Run a control with the highest concentration of TBIO-8 in a reaction without the kinase to check for signal quenching or enhancement.
Inconsistent results in kinase inhibition assays Inactive Enzyme: Recombinant PknB may be inactive.Run a positive control reaction without any inhibitor and a negative control without ATP to confirm enzyme activity.[3]
Incorrect ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration.Use an ATP concentration at or near the Km of the enzyme for accurate IC50 determination.[3]

Quantitative Data

Table 1: In Vitro Activity of TBIO-8 and Analogs against M. tuberculosis and M. marinum

CompoundC2-SubstituentC6-SubstituentM. tuberculosis MIC90 (µM)M. marinum MIC90 (µM)
Inhibitor 8 (3b) Phenyl-SCH2(4-F-Ph)0.690.69
3a Phenyl-SCH2Ph0.630.63
3c 4-F-Ph-SCH2Ph0.631.26
3d 4-F-Ph-SCH2(4-F-Ph)0.630.63
3e 2,4-di-F-Ph-SCH2Ph0.631.26
3f 2,4-di-F-Ph-SCH2(4-F-Ph)0.630.63

Source: Adapted from BenchChem Technical Guide.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for TBIO-8

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • TBIO-8 stock solution in DMSO

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Sterile PBS

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]

    • Dilute the standardized suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Serial Dilution of TBIO-8:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the TBIO-8 stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (bacterial growth without the agent), and column 12 will be the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[4]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 5-7 days for slow-growing mycobacteria like M. tuberculosis.[4]

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of TBIO-8 at which there is no visible growth.

    • For a more quantitative assessment, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits growth by 90% compared to the positive control.[4]

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., A549, THP-1)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • TBIO-8 stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of TBIO-8 in complete cell culture medium from the DMSO stock solution.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of color produced is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Visualizations

G cluster_0 Mycobacterium tuberculosis Cell TBIO8 TBIO-8 (Prodrug) KatG KatG (Catalase-Peroxidase) TBIO8->KatG Activation Active_TBIO8 Activated TBIO-8 KatG->Active_TBIO8 InhA InhA (Enoyl-ACP Reductase) Active_TBIO8->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of this compound (TBIO-8).

G start Start prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of TBIO-8 serial_dilution->inoculate incubate Incubate at 37°C for 5-7 Days inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

G inconsistent_mic Inconsistent MIC Results cause1 Inoculum Inconsistency inconsistent_mic->cause1 cause2 Compound Precipitation inconsistent_mic->cause2 cause3 Media Variability inconsistent_mic->cause3 cause4 Edge Effects inconsistent_mic->cause4 solution1 Standardize Inoculum (McFarland Standard) cause1->solution1 Solution solution2 Ensure Complete Solubilization in DMSO cause2->solution2 Solution solution3 Maintain Consistent Media Composition cause3->solution3 Solution solution4 Use Plate Sealers & Avoid Outer Wells cause4->solution4 Solution

Caption: Troubleshooting logic for inconsistent MIC results with TBIO-8.

References

Technical Support Center: Antimycobacterial Agent-8 (AMA-8) Series

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Antimycobacterial Agent-8 (AMA-8) series of compounds. This guide is intended for researchers, scientists, and drug development professionals. The AMA-8 series are potent antimycobacterial agents based on the 8-hydroxyquinoline (B1678124) scaffold. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the AMA-8 (8-hydroxyquinoline) series?

A1: The primary mechanism of action for the AMA-8 series is copper-mediated toxicity.[1][2] These compounds act as copper ionophores, transporting copper ions across the mycobacterial cell membrane. This leads to an increase in intracellular copper concentration, which in turn generates reactive oxygen species (ROS), damages cellular components, and disrupts essential enzymatic processes, ultimately resulting in bactericidal activity.[1][2]

Q2: What are the primary off-target effects of the AMA-8 series?

A2: The main off-target effect of the AMA-8 series is cytotoxicity to mammalian cells.[3][4] This is a known liability for this class of compounds and is a critical factor to consider during experimental design and data interpretation. The cytotoxicity can be influenced by the specific analogue, its concentration, the cell type being tested, and the presence of metal ions in the culture medium.[5]

Q3: How can I minimize the cytotoxicity of my AMA-8 compound?

A3: To minimize cytotoxicity, it is crucial to determine the therapeutic window of your specific AMA-8 analogue. This involves identifying a concentration that is effective against Mycobacterium tuberculosis while having minimal impact on mammalian cell viability. Strategies include:

  • Performing a dose-response experiment: Test a wide range of concentrations on both the target mycobacteria and a relevant mammalian cell line (e.g., macrophages) to determine the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (CC50).[3][4]

  • Structure-Activity Relationship (SAR) studies: Small substitutions on the 8-hydroxyquinoline scaffold can significantly impact both antimycobacterial activity and cytotoxicity. For instance, small substitutions at the C5 position have been shown to enhance potency.[3][4] Consider screening a panel of analogues to identify compounds with an improved selectivity index (CC50/MIC).

  • Control of metal ions: The cytotoxicity of 8-hydroxyquinolines can be influenced by the presence of metal ions, particularly copper.[5] Using a defined, serum-free medium with known metal concentrations can help in obtaining more consistent results.[5]

  • Co-treatment with antioxidants: In some cases, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity induced by oxidative stress.[5]

Q4: My experimental results are inconsistent. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound solubility: Ensure your AMA-8 compound is fully dissolved in the solvent and that the final solvent concentration in your assay is not causing toxicity.

  • Mycobacterial growth phase: The susceptibility of mycobacteria to antimicrobial agents can vary with their growth phase.[6] Standardize the growth phase of the bacteria used in your experiments.

  • Media components: Components in the culture medium, especially serum, can bind to your compound and affect its bioavailability.[5] Consider using serum-free or reduced-serum conditions during the experiment.

  • Clumping of mycobacteria: Mycobacteria have a tendency to clump, which can lead to variability in inoculum size.[7] Ensure your bacterial suspension is homogenous before inoculation.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Mammalian Cells
Potential Cause Troubleshooting Step Expected Outcome
Compound concentration is too high. Perform a dose-response curve to determine the CC50 value for your specific cell line.Identification of a non-toxic concentration range.
Extended exposure time. Conduct a time-course experiment at a fixed concentration to find the maximum permissible exposure duration.Determination of the optimal incubation time that minimizes cytotoxicity.
Oxidative stress induced by the compound. Co-treat cells with an antioxidant (e.g., N-acetylcysteine).Reduction in cell death due to mitigation of reactive oxygen species.[5]
Metal ion imbalance in the culture medium. Use a defined, serum-free medium with known metal ion concentrations.Reduced cytotoxicity by controlling the formation of toxic compound-metal complexes.[5]
Issue 2: Poor or No Antimycobacterial Activity
Potential Cause Troubleshooting Step Expected Outcome
Compound is inactive or has low potency. Test a higher concentration range. Verify the identity and purity of the compound.Determine if the compound has any activity at achievable concentrations.
Insufficient copper in the medium. Supplement the culture medium with a non-toxic concentration of copper (e.g., CuCl2).Potentiation of the antimycobacterial activity.[1]
Compound degradation. Prepare fresh stock solutions for each experiment. Protect from light if the compound is light-sensitive.Consistent and reproducible MIC values.
Resistant mycobacterial strain. Confirm the susceptibility of the M. tuberculosis strain to standard control drugs (e.g., isoniazid, rifampicin).Verification that the lack of activity is compound-specific.

Data Presentation

Table 1: Antimycobacterial Activity and Cytotoxicity of Select AMA-8 (8-Hydroxyquinoline) Analogues

CompoundSubstitutionMIC against M. tuberculosis (µM)CC50 on Vero Cells (µM)Selectivity Index (CC50/MIC)
AMA-8-01 Unsubstituted> 54> 100-
AMA-8-02 5-nitro1.41410
AMA-8-03 5-chloro2.83211.4
AMA-8-04 5,7-dichloro0.11.5615.6

Note: Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of AMA-8 Compound: Prepare a stock solution of the AMA-8 compound in DMSO. Perform serial two-fold dilutions in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve the desired final concentrations.

  • Preparation of Mycobacterial Inoculum: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Assessment of Cytotoxicity (CC50)

This protocol uses a standard MTT assay with a mammalian cell line (e.g., Vero or J774 macrophages).

  • Cell Seeding: Plate mammalian cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the AMA-8 compound to the cells and incubate for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at 570 nm. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Visualizations

AMA8_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Mycobacterial Cell Membrane cluster_intracellular Intracellular Space AMA-8 AMA-8 AMA-8_Cu_Complex AMA-8-Cu Complex AMA-8->AMA-8_Cu_Complex Chelates Cu2+ Cu2+ Cu2+->AMA-8_Cu_Complex Increased_Cu Increased Intracellular Cu2+ AMA-8_Cu_Complex->Increased_Cu Transports across membrane Membrane_Transport Ionophore Activity ROS Reactive Oxygen Species (ROS) Increased_Cu->ROS Catalyzes generation Cell_Damage Cellular Damage ROS->Cell_Damage Induces Bactericidal_Effect Bactericidal Effect Cell_Damage->Bactericidal_Effect Leads to Experimental_Workflow Start Start: AMA-8 Analogue MIC_Screening Primary Screen: MIC against M. tb Start->MIC_Screening Cytotoxicity_Assay Secondary Screen: Cytotoxicity (CC50) MIC_Screening->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50/MIC) Cytotoxicity_Assay->Selectivity_Index Lead_Candidate Lead Candidate Selectivity_Index->Lead_Candidate High SI Discard Discard or Modify Selectivity_Index->Discard Low SI Troubleshooting_Tree Problem High Cytotoxicity? Check_Concentration Lower Concentration Problem->Check_Concentration Yes Resolved Problem Resolved Check_Exposure Reduce Exposure Time Check_Concentration->Check_Exposure Still_Toxic Still Toxic? Check_Exposure->Still_Toxic Modify_Compound Synthesize New Analogues Still_Toxic->Modify_Compound Yes Still_Toxic->Resolved No

References

Refining the synthesis process for higher yield of Antimycobacterial agent-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Antimycobacterial agent-8, an asymmetric analog of Ethambutol. The content is tailored for researchers, scientists, and drug development professionals to help refine the synthesis process for a higher yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the preparation of a key chloroacetamide intermediate followed by coupling and subsequent reduction. The main steps are:

  • Protection: Silyl (B83357) protection of the hydroxyl group of (S)-2-aminobutanol.

  • Acylation: Chloroacetylation of the protected amino alcohol to form the N-(2-chloroacetyl) derivative.

  • Coupling: N-alkylation of a second molecule of the protected amino alcohol with the chloroacetamide intermediate.

  • Deprotection: Removal of the silyl protecting groups.

  • Reduction: Reduction of the amide functionality to the final diamine product.

Q2: Why is a protecting group necessary for the hydroxyl group of (S)-2-aminobutanol?

A2: The hydroxyl group is protected to prevent it from reacting in subsequent steps, particularly during the chloroacetylation and N-alkylation reactions. The hydroxyl group is nucleophilic and could compete with the amino group, leading to undesired side products and a lower yield of the desired intermediates. Silyl ethers are commonly used as protecting groups due to their ease of installation and removal under mild conditions.[1][2]

Q3: What are some common issues with the silyl protection step?

A3: Common issues include incomplete reaction, leading to a mixture of protected and unprotected starting material, and difficulty in purification. Optimizing the reaction conditions, such as the choice of silylating agent, base, and solvent, can improve the yield.

Q4: How can I minimize the formation of di-alkylation products during the coupling step?

A4: Over-alkylation, where the secondary amine product reacts further with the chloroacetamide, is a common side reaction.[3] To minimize this, a molar excess of the amine nucleophile can be used.[3] Careful monitoring of the reaction progress by TLC or LC-MS and stopping the reaction once the desired mono-alkylation product is predominantly formed is also crucial.[3]

Q5: What are the challenges in the final reduction step?

A5: The reduction of the amide to a secondary amine requires a strong reducing agent like lithium aluminum hydride (LAH). Challenges include incomplete reduction and potential side reactions if other reducible functional groups are present. Careful control of the reaction temperature and quenching procedure is important for a clean reaction and high yield.

Troubleshooting Guides

Low Yield in Synthesis Steps
ProblemPotential Cause(s)Suggested Solution(s)
Low yield in silyl protection of (S)-2-aminobutanol - Incomplete reaction due to insufficient reagent or reaction time.- Moisture in the reaction setup hydrolyzing the silylating agent.- Use a slight excess of the silylating agent (e.g., 1.1-1.2 equivalents).- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction by TLC until the starting material is consumed.
Low yield in chloroacetylation - Competing O-acylation.- Hydrolysis of chloroacetyl chloride.- Perform the reaction at a low temperature (e.g., 0 °C) to favor N-acylation.- Use a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.- Add the chloroacetyl chloride dropwise to the solution of the protected amino alcohol.
Low yield in N-alkylation (coupling step) - Formation of di-alkylation byproduct.- Low reactivity of the chloroacetamide.- Use a 2-3 fold excess of the protected amino alcohol nucleophile.- Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction (Finkelstein conditions).- Increase the reaction temperature and monitor closely.[4][5]
Low yield in TBAF deprotection - Incomplete deprotection.- Decomposition of the product due to the basicity of TBAF.- Use a larger excess of TBAF (e.g., 2-3 equivalents).- If the product is base-sensitive, buffer the reaction with acetic acid.[6][7]
Low yield in final reduction - Incomplete reduction of the amide.- Degradation of the product during workup.- Use a sufficient excess of the reducing agent (e.g., LAH).- Perform the reaction at a suitable temperature (e.g., reflux in THF).- Carefully quench the reaction at low temperature.
Impurity Formation and Purification Challenges
ProblemPotential Cause(s)Suggested Solution(s)
Presence of unprotected starting material after silylation - Insufficient silylating agent or reaction time.- Increase the amount of silylating agent and/or prolong the reaction time.- Purify the product by flash column chromatography.
Formation of O-acylated byproduct - Reaction temperature is too high during chloroacetylation.- Maintain a low reaction temperature (0 °C).- Use a chemoselective N-acylation protocol if necessary.[8]
Di-alkylation product is difficult to separate - Similar polarity to the desired mono-alkylation product.- Optimize the reaction to minimize the formation of the di-alkylation product.- Use a high-resolution chromatography technique for purification.
Side products from TBAF deprotection - Basicity of TBAF causing elimination or other side reactions.- Use buffered TBAF or alternative, milder deprotection methods.[6][7]
Difficulty in purifying the final diamine product - The product may be a viscous oil or highly polar.- Convert the diamine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.- Use specialized column chromatography (e.g., on alumina (B75360) or with an amine-containing solvent system).[9]

Experimental Protocols

Step 1: Synthesis of (2S)-2-aminobutoxydiphenylsilane

This protocol describes the silyl protection of the hydroxyl group of (S)-2-aminobutanol.

  • Materials:

    • (S)-2-aminobutanol

    • tert-Butyldiphenylsilyl chloride (TBDPSCl)

    • Imidazole (B134444)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • Dissolve imidazole (1.1 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDPSCl (1.1 equiv.) dropwise to the stirred solution.

    • After 15 minutes, add (S)-2-aminobutanol (1.0 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Synthesis of N-[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]-2-chloroacetamide

This protocol details the chloroacetylation of the protected amino alcohol.

  • Materials:

    • --INVALID-LINK--diphenylsilane

    • Chloroacetyl chloride

    • Triethylamine (B128534)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve --INVALID-LINK--diphenylsilane (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 equiv.) dropwise to the stirred solution.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 3: Synthesis of N-[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]-2-[[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]amino]acetamide

This protocol describes the coupling of the chloroacetamide with a second molecule of the protected amino alcohol.

  • Materials:

    • N-[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]-2-chloroacetamide

    • --INVALID-LINK--diphenylsilane

    • Potassium carbonate

    • Potassium iodide (catalytic)

    • Anhydrous Acetonitrile

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of N-[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]-2-chloroacetamide (1.0 equiv.) in anhydrous acetonitrile, add --INVALID-LINK--diphenylsilane (2.0 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of potassium iodide.

    • Heat the mixture to reflux and stir for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 4: Synthesis of N-[(2S)-1-hydroxybutan-2-yl]-2-[[(2S)-1-hydroxybutan-2-yl]amino]acetamide

This protocol details the deprotection of the silyl ethers.

  • Materials:

    • N-[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]-2-[[(2S)-1-[(tert-butyldiphenylsilyl)oxy]butan-2-yl]amino]acetamide

    • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water, Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the silyl-protected compound (1.0 equiv.) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the TBAF solution (2.5 equiv.) dropwise.[6][7]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with DCM and quench with water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude diol by flash column chromatography.

Step 5: Synthesis of N,N'-bis[(S)-2-hydroxybutyl]ethylenediamine (this compound)

This protocol describes the final reduction of the amide to the target diamine.

  • Materials:

    • N-[(2S)-1-hydroxybutan-2-yl]-2-[[(2S)-1-hydroxybutan-2-yl]amino]acetamide

    • Lithium aluminum hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LAH (3.0 equiv.) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the diol-amide (1.0 equiv.) in anhydrous THF dropwise.

    • After the addition is complete, heat the mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture at room temperature until a white precipitate forms.

    • Add anhydrous sodium sulfate, stir for another 30 minutes, and then filter the mixture through a pad of Celite.

    • Wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the final product by converting it to its hydrochloride salt and recrystallizing, or by column chromatography on alumina.

Visualizations

Synthesis_Workflow A (S)-2-aminobutanol B Silyl Protection (TBDPSCl, Imidazole) A->B C Protected Amino Alcohol B->C D Chloroacetylation (ClCOCH2Cl, Et3N) C->D F Coupling (Protected Amino Alcohol, K2CO3) C->F E Chloroacetamide Intermediate D->E E->F G Protected Diamide F->G H Deprotection (TBAF) G->H I Diamide Diol H->I J Reduction (LAH) I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Purification Loss Start->Cause3 Sol1 Increase time/temp/ reagent excess Cause1->Sol1 Sol2 Optimize conditions (temp, base, solvent) Cause2->Sol2 Sol3 Improve purification technique Cause3->Sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common pitfalls in Antimycobacterial agent-8 in vivo studies and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antimycobacterial agent, "Antimycobacterial Agent X," in in vivo studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended animal model for in vivo efficacy testing of Antimycobacterial Agent X? The most common and well-established animal model for evaluating the in vivo efficacy of new anti-tuberculosis agents is the murine model of aerosol infection with Mycobacterium tuberculosis. BALB/c or C57BL/6 mice are typically recommended due to their well-characterized immune responses.[1] A low-dose aerosol infection is preferred as it closely mimics the natural route of human infection.[1] For rapid screening, the gamma interferon gene-disrupted (GKO) C57BL/6 mouse model can be utilized, as it shows differences in efficacy after only 8 days of treatment.[2]
2. How should Antimycobacterial Agent X be administered in these models? The route of administration should be consistent with the intended clinical application. For oral candidates, administration is typically done by oral gavage. The vehicle used to dissolve or suspend Antimycobacterial Agent X should be optimized for bioavailability and be non-toxic to the animals.
3. What are the key endpoints to measure the efficacy of Antimycobacterial Agent X? The primary endpoint is the reduction in bacterial load (colony-forming units or CFU) in the lungs and spleen of infected mice compared to a vehicle control group.[1] Body weight can be a useful secondary endpoint, as effective treatment should prevent the weight loss typically associated with tuberculosis progression.[3] Newer methods like fluorescence-based imaging of reporter strains of M. tuberculosis can also be employed for more rapid and longitudinal assessment of drug efficacy.[4]
4. How can I determine the optimal dose and treatment duration for Antimycobacterial Agent X? Dose-ranging studies are essential to determine the most effective and non-toxic dose of Antimycobacterial Agent X. Treatment duration will depend on the specific research question. For initial efficacy screening, a shorter treatment period (e.g., 2-4 weeks) may be sufficient.[3] To model the chronic phase of tuberculosis, a longer treatment duration (e.g., 4-6 weeks) after the establishment of a chronic infection is necessary.[1]
5. What are the common reasons for a lack of efficacy of Antimycobacterial Agent X in vivo? A lack of in vivo efficacy despite good in vitro activity can be due to several factors, including poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), inability to penetrate the granulomatous lesions where the mycobacteria reside, or the development of in vivo resistance. The complex interactions between the pathogen, the host immune response, and the drug are critical for the outcome of tuberculosis treatment.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in CFU counts between animals in the same group. - Inconsistent initial infection dose.- Improper homogenization of organs.- Plating errors.- Ensure the aerosol infection system is properly calibrated to deliver a consistent bacterial load.[1]- Standardize the organ homogenization procedure.- Perform serial dilutions and plate triplicates for each organ homogenate.
Unexpected toxicity or adverse effects in treated animals (e.g., significant weight loss, lethargy). - The dose of Antimycobacterial Agent X is too high.- The vehicle used for administration is toxic.- Off-target effects of the compound.- Perform a maximum tolerated dose (MTD) study before initiating efficacy studies.- Test the vehicle alone in a control group of animals.- Conduct preliminary toxicology studies to identify potential off-target effects.
No reduction in bacterial load despite treatment with Antimycobacterial Agent X. - Poor bioavailability of the compound.- Rapid metabolism or clearance of the agent.- The compound is not effective against the bacterial population within the in vivo microenvironment (e.g., non-replicating persisters).- Conduct pharmacokinetic studies to determine the concentration of Antimycobacterial Agent X in the plasma and lungs.- Consider formulation strategies to improve bioavailability.- Test the agent in combination with other antimycobacterial drugs.[7]
Discrepancy between in vitro and in vivo results. - The in vitro assay conditions do not reflect the in vivo environment.- The compound has poor absorption, distribution, metabolism, and excretion (ADME) properties.- Test the in vitro activity of Antimycobacterial Agent X under conditions that mimic the in vivo environment (e.g., low pH, low oxygen).- Perform in vitro ADME and cytotoxicity assays early in the drug discovery process.[1]

Experimental Protocols

Murine Aerosol Infection Model with Mycobacterium tuberculosis

This protocol describes the establishment of a chronic pulmonary infection in mice to evaluate the efficacy of Antimycobacterial Agent X.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H11 agar (B569324) plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Aerosol Infection:

    • Adjust the bacterial suspension to a concentration that delivers approximately 50-100 CFU per mouse lung. This requires prior calibration of the aerosol chamber.[1]

    • Place mice in the exposure chamber and aerosolize the bacterial suspension.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.[1]

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks to reach the chronic phase, where the bacterial load stabilizes.[1]

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, positive control like isoniazid, and various doses of Antimycobacterial Agent X).

    • Administer the treatment daily (or as determined by pharmacokinetic studies) for the desired duration (e.g., 4 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the CFU per organ.[1]

    • Express the data as log10 CFU and compare the bacterial loads between the treatment groups.[1]

Visualizations

experimental_workflow Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection cluster_chronic Chronic Phase cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture Prepare M. tuberculosis Culture Aerosol_Infection Low-Dose Aerosol Infection Bacterial_Culture->Aerosol_Infection Animal_Acclimatization Acclimatize Mice Animal_Acclimatization->Aerosol_Infection Confirm_Infection Confirm Initial Bacterial Load (Day 1) Aerosol_Infection->Confirm_Infection Establish_Chronic Allow Infection to Become Chronic (4-6 Weeks) Aerosol_Infection->Establish_Chronic Randomization Randomize Mice into Treatment Groups Establish_Chronic->Randomization Treatment_Administration Administer Agent X, Positive & Vehicle Controls Randomization->Treatment_Administration Euthanasia Euthanize Mice Treatment_Administration->Euthanasia End of Treatment Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Counting Incubate and Count CFU Plating->CFU_Counting Data_Analysis Analyze and Compare CFU Data CFU_Counting->Data_Analysis

Caption: Workflow for in vivo efficacy testing in a murine TB model.

troubleshooting_logic Troubleshooting Logic for Lack of In Vivo Efficacy Start No Reduction in CFU with Agent X Check_PK Were Pharmacokinetic Studies Performed? Start->Check_PK Perform_PK Conduct Pharmacokinetic Studies Check_PK->Perform_PK No Analyze_PK Analyze Plasma and Lung Concentrations Check_PK->Analyze_PK Yes Perform_PK->Analyze_PK PK_Poor Poor Bioavailability or Rapid Clearance? Analyze_PK->PK_Poor Reformulate Consider Reformulation of Agent X PK_Poor->Reformulate Yes Check_InVitro Re-evaluate In Vitro Activity under Mimicked In Vivo Conditions PK_Poor->Check_InVitro No Consider_Resistance Investigate Potential for In Vivo Resistance Check_InVitro->Consider_Resistance Combination_Therapy Test Agent X in Combination with Other Drugs Consider_Resistance->Combination_Therapy

References

Technical Support Center: Improving the Oral Bioavailability of Antimycobacterial Agent-8 (AM-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the novel antimycobacterial agent, AM-8. Given that many antimycobacterial agents face challenges with poor solubility and/or permeability, this guide offers strategies and experimental protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of AM-8?

A1: The poor oral bioavailability of many antimycobacterial drugs, and likely AM-8, can be attributed to several factors. These often include poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal fluids, and low intestinal permeability, which hinders its absorption across the gut wall into the bloodstream.[1][2][3] Additionally, some agents may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4]

Q2: What initial characterization steps are crucial before attempting to improve the bioavailability of AM-8?

A2: A thorough physicochemical characterization of AM-8 is essential. Key parameters to determine include its aqueous solubility at different pH values, its partition coefficient (LogP) or distribution coefficient (LogD) to understand its lipophilicity, and its permeability characteristics, which can be initially assessed using in vitro models like the Caco-2 cell permeability assay.[5] Understanding these properties will help in selecting the most appropriate formulation strategy.

Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like AM-8?

A3: There are two primary categories of strategies:

  • Physical Modifications: These approaches aim to increase the surface area of the drug or its dissolution rate. Techniques include:

    • Micronization: Reducing the particle size to increase surface area.[1][6]

    • Solid Dispersions: Dispersing the drug in a water-soluble carrier.[1][7]

    • Nanoformulations: Such as nanoemulsions or solid lipid nanoparticles, which can improve solubility and stability.[2][8]

  • Chemical Modifications: These strategies involve altering the drug molecule itself.

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[1][3][9]

    • Prodrugs: Creating a bioreversible derivative of the drug that has improved absorption characteristics.[1]

Q4: Can improving the permeability of AM-8 be addressed separately from its solubility?

A4: While solubility and permeability are often linked, they can be addressed with distinct strategies. If AM-8 has good solubility but poor permeability (a BCS Class III-like profile), approaches like the use of permeation enhancers or co-administration with inhibitors of efflux pumps (if AM-8 is a substrate) can be explored.[10][11] However, for many antimycobacterial agents that are poorly soluble and permeable (BCS Class IV-like), integrated formulation strategies that address both issues simultaneously, such as lipid-based formulations, are often necessary.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies of AM-8 formulations.
Potential Cause Troubleshooting Step
Polymorphism of AM-8 Characterize the solid-state properties of AM-8 using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and control for different crystalline forms, which can have varying solubilities.[9]
Instability of the formulation For amorphous solid dispersions or nanoformulations, assess the physical and chemical stability over time and under different storage conditions. Recrystallization of the amorphous drug or aggregation of nanoparticles can lead to decreased dissolution.
Inappropriate dissolution medium Ensure the pH and composition of the dissolution medium are relevant to the gastrointestinal tract (e.g., simulated gastric fluid and simulated intestinal fluid). The presence of bile salts and phospholipids (B1166683) can be critical for lipid-based formulations.
Issue 2: Poor correlation between in vitro dissolution and in vivo pharmacokinetic data for AM-8.
Potential Cause Troubleshooting Step
Permeability-limited absorption If dissolution is improved but in vivo absorption remains low, the limiting factor may be permeability. Conduct in vitro permeability assays (e.g., Caco-2) to assess the intestinal permeability of AM-8.[5]
First-pass metabolism AM-8 may be extensively metabolized in the gut wall or liver. Investigate the metabolic stability of AM-8 using liver microsomes or hepatocytes. If metabolism is high, a prodrug approach or co-administration with a metabolic inhibitor could be considered.[4]
Efflux by transporters AM-8 might be a substrate for efflux transporters like P-glycoprotein in the intestine, which pump the drug back into the gut lumen.[10] This can be investigated using cell-based assays with specific inhibitors of these transporters.

Experimental Protocols

Protocol 1: Preparation of an AM-8 Nanoemulsion

This protocol is adapted from a method used for another lipophilic antimycobacterial agent, rifampicin, and can be a starting point for developing a nanoemulsion formulation for AM-8.[2]

Objective: To prepare a stable oil-in-water nanoemulsion of AM-8 to improve its solubility and dissolution rate.

Materials:

  • AM-8

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Aqueous phase (e.g., deionized water)

Method:

  • Preparation of the Organic Phase: Dissolve a predetermined amount of AM-8 and the surfactant in the oil phase.

  • Preparation of the Aqueous Phase: Dissolve the co-surfactant in the aqueous phase.

  • Formation of the Nanoemulsion: Add the organic phase to the aqueous phase dropwise while stirring at a constant, high speed using a magnetic stirrer.

  • Homogenization: Further reduce the droplet size by subjecting the coarse emulsion to high-pressure homogenization or ultrasonication.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering.

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Calculate the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.

Data Presentation:

Formulation ParameterTarget ValueExample Result[2]
Average Particle Size< 200 nm24 nm
Polydispersity Index (PDI)< 0.30.2 - 0.26
Zeta Potential> |20| mV-27 mV
Encapsulation Efficiency> 70%75%

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization organic_phase Dissolve AM-8 & Surfactant in Oil mixing Titrate Organic into Aqueous Phase with High-Speed Stirring organic_phase->mixing aqueous_phase Dissolve Co-surfactant in Water aqueous_phase->mixing homogenize High-Pressure Homogenization / Ultrasonication mixing->homogenize size_zeta Particle Size, PDI, Zeta Potential homogenize->size_zeta ee Encapsulation Efficiency homogenize->ee

Caption: Workflow for AM-8 Nanoemulsion Formulation.

troubleshooting_logic start Low In Vivo Bioavailability of AM-8 dissolution Is In Vitro Dissolution Adequate? start->dissolution permeability Is In Vitro Permeability High? dissolution->permeability Yes solubility_issue Solubility-Limited Bioavailability (Improve Formulation: Nanoemulsion, Solid Dispersion) dissolution->solubility_issue No metabolism Is First-Pass Metabolism Low? permeability->metabolism Yes permeability_issue Permeability-Limited Bioavailability (Add Permeation Enhancers) permeability->permeability_issue No metabolism_issue Metabolism-Limited Bioavailability (Prodrug Approach, Co-administer Inhibitors) metabolism->metabolism_issue No complex_issue Complex Issue (Solubility, Permeability, and/or Metabolism) (Integrated Formulation Approach) metabolism->complex_issue Yes

Caption: Troubleshooting Logic for Poor AM-8 Bioavailability.

References

Strategies to reduce the cytotoxicity of Antimycobacterial agent-8

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimycobacterial Agent-8 (AMA-8)

Welcome to the technical support center for this compound (AMA-8). This resource provides troubleshooting guides and answers to frequently asked questions regarding the cytotoxicity of AMA-8, a potent investigational agent against Mycobacterium tuberculosis. Our goal is to help you navigate common experimental challenges and explore strategies to mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood mechanism of AMA-8-induced cytotoxicity?

A1: Pre-clinical studies suggest that AMA-8's cytotoxicity is primarily mediated through the induction of oxidative stress. At concentrations near its therapeutic window, AMA-8 can lead to an accumulation of reactive oxygen species (ROS) within mammalian cells, particularly hepatocytes. This excess ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.

Q2: What are the primary strategies to reduce the cytotoxicity of AMA-8 while maintaining its antimycobacterial efficacy?

A2: There are three main strategies being explored to improve the therapeutic index of AMA-8:

  • Nanoformulation: Encapsulating AMA-8 into nanoparticles, such as liposomes, can modify its pharmacokinetic profile, potentially reducing exposure to healthy tissues and lowering systemic toxicity.[1][2][3][4]

  • Prodrug Development: Modifying AMA-8 into an inactive prodrug that is selectively activated at the site of infection can minimize off-target effects.[5][6][7][8][9]

  • Combination Therapy: Using AMA-8 at a lower concentration in combination with other antimycobacterial agents or with cytoprotective agents (like antioxidants) may reduce toxicity while achieving a synergistic therapeutic effect.[10][11][12]

Q3: How can I experimentally differentiate between apoptosis and necrosis induced by AMA-8?

A3: The most common method is using an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry.[13]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative. This is due to the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, which Annexin V binds to.[13][14][15]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. In these stages, the cell membrane loses its integrity, allowing PI to enter and stain the DNA.[13]

Q4: Which in vitro models are recommended for assessing AMA-8 cytotoxicity?

A4: Given its observed hepatotoxicity, the human liver hepatocellular carcinoma cell line HepG2 is a standard and recommended model. For a more comprehensive profile, it is advisable to test cytotoxicity across a panel of cell lines, including other relevant cell types like lung epithelial cells (e.g., A549) and macrophages (e.g., THP-1), which are key cells in tuberculosis infection.

Troubleshooting Guides

Problem 1: I am observing high variability in my MTT/cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding. Minor differences in the number of cells seeded per well can lead to significant variations in the final absorbance reading.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting every few rows to prevent settling. Consider using the outer wells of the 96-well plate for media/blanks only, as these are prone to "edge effects" from evaporation.[16]

  • Possible Cause 2: Compound Precipitation. AMA-8 may have limited solubility in aqueous media, causing it to precipitate at higher concentrations.

    • Solution: Visually inspect your compound dilutions under a microscope for any signs of precipitation. If observed, consider using a different solvent (ensuring the final solvent concentration is non-toxic to cells) or gentle sonication.[16]

  • Possible Cause 3: Pipetting Errors. Inconsistent pipetting volumes during compound addition or reagent steps will introduce variability.

    • Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.

Problem 2: My chosen strategy (e.g., antioxidant co-treatment) is not reducing AMA-8 cytotoxicity.

  • Possible Cause 1: Incorrect Antioxidant or Concentration. The specific type of ROS produced by AMA-8 may not be effectively neutralized by the chosen antioxidant, or the concentration may be suboptimal.

    • Solution: Test a panel of antioxidants that act through different mechanisms (e.g., N-acetylcysteine, Vitamin E). Perform a dose-response experiment for the antioxidant to find its optimal protective concentration without affecting cell viability on its own.[16][17]

  • Possible Cause 2: Cytotoxicity Mechanism is Independent of Oxidative Stress in Your Model. While oxidative stress is the primary proposed mechanism, other off-target effects may dominate in certain cell lines or conditions.

    • Solution: Confirm the role of oxidative stress by measuring intracellular ROS levels using a fluorescent probe like DCFH-DA.[18][19][20][21] If ROS levels do not increase with AMA-8 treatment, another mechanism may be responsible.

  • Possible Cause 3: Timing of Co-treatment. The protective agent may need to be present before or at the same time as AMA-8 to be effective.

    • Solution: Experiment with different co-treatment schedules, such as pre-incubating cells with the antioxidant for 1-2 hours before adding AMA-8.

Data Presentation: Efficacy vs. Cytotoxicity

The following table summarizes hypothetical data for AMA-8 and potential improved formulations. The goal is to increase the Selectivity Index (SI), which is a measure of a compound's specificity for the microbial target over host cells. A higher SI value is desirable.

Compound/FormulationModification StrategyMIC against M. tuberculosis (µg/mL)IC50 in HepG2 cells (µg/mL)Selectivity Index (IC50/MIC)
AMA-8 None (Parent Compound)0.52.04
AMA-8-Liposome Nanoformulation0.615.025
AMA-8-Prodrug Chemical Modification0.824.030
AMA-8 + NAC (1 mM) Combination Therapy0.58.016

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; NAC = N-acetylcysteine. Data are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for AMA-8 induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow cluster_testing Experimental Testing start Start: AMA-8 shows high cytotoxicity strategy Select Mitigation Strategy (Nanoformulation, Prodrug, Co-treatment) start->strategy nano Synthesize AMA-8 Nanoformulation strategy->nano e.g. prodrug Synthesize AMA-8 Prodrug strategy->prodrug e.g. cotreat Optimize Antioxidant Co-treatment strategy->cotreat e.g. assay Perform Cytotoxicity Assay (e.g., MTT on HepG2 cells) nano->assay prodrug->assay cotreat->assay efficacy Confirm Efficacy (MIC against M. tb) assay->efficacy decision Is Selectivity Index Improved? efficacy->decision end_success Success: Proceed with lead candidate decision->end_success Yes end_fail Failure: Re-evaluate strategy decision->end_fail No end_fail->strategy

Caption: Workflow for assessing strategies to reduce AMA-8 cytotoxicity.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem: High variability in cytotoxicity data q1 Is cell seeding uniform? start->q1 sol1 Solution: - Homogenize cell suspension - Avoid edge wells - Check cell counter q1->sol1 No q2 Is compound soluble at all concentrations? q1->q2 Yes sol1->q1 sol2 Solution: - Check dilutions microscopically - Consider alternate solvent - Use sonication q2->sol2 No q3 Are reagents and incubation times consistent? q2->q3 Yes sol2->q2 sol3 Solution: - Use calibrated pipettes - Standardize all incubation periods precisely q3->sol3 No end Data variability should be reduced q3->end Yes sol3->q3

Caption: Troubleshooting flowchart for inconsistent cytotoxicity results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[22] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[23][24]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AMA-8 (and/or its modified versions) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated control wells (medium only) and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).[22]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.[24] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[13]

  • Cell Preparation: Seed and treat cells with AMA-8 in a 6-well plate as you would for a standard experiment. Include positive and negative controls.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL). Gently vortex.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[14][15]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples by flow cytometry as soon as possible. Use unstained, single-stained (Annexin V only, PI only), and positive control samples to set up compensation and gates correctly.

Protocol 3: Intracellular ROS Detection Assay

This assay uses a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), to measure intracellular ROS levels.[19][20]

  • Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom for fluorescence measurements) or in 6-well plates for flow cytometry. Allow cells to adhere overnight.

  • Dye Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium. Add medium containing 5-10 µM H₂DCFDA and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells gently with PBS to remove any excess dye.

  • Compound Treatment: Add the culture medium containing various concentrations of AMA-8 to the wells. Include a positive control (e.g., H₂O₂) and a negative control.

  • Measurement: Measure the fluorescence immediately (for acute ROS production) or after a desired incubation period using a fluorescence microplate reader (Excitation ~488 nm, Emission ~525 nm) or by flow cytometry (FITC channel).[21] The increase in fluorescence intensity is proportional to the level of intracellular ROS.[20][25]

References

Validation & Comparative

Comparative Analysis: A Hypothetical Antimycobacterial Agent-8 vs. Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel antimycobacterial candidate, designated as Antimycobacterial Agent-8, against the frontline tuberculosis drug, isoniazid (B1672263). The data presented for this compound is illustrative of a promising new chemical entity in early-stage development and is intended to serve as a framework for the evaluation of new antitubercular agents.

Executive Summary

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades, primarily targeting mycolic acid synthesis.[1][2][3][4] However, the rise of INH-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of new chemical entities with novel mechanisms of action.[2][5] This guide juxtaposes the known properties of isoniazid with those of a hypothetical this compound, highlighting key areas of comparison in efficacy, safety, and mechanism.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound (hypothetical) and Isoniazid.

Parameter This compound (Hypothetical) Isoniazid Reference
Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv 0.1 µg/mL0.02 - 0.05 µg/mL[6]
Minimum Bactericidal Concentration (MBC) vs. M. tuberculosis H37Rv 0.4 µg/mL0.1 - 1.0 µg/mL[7]
Cytotoxicity (CC50) in HepG2 cells >100 µg/mL~100 µg/mL (varies with study)[8]
Selectivity Index (SI = CC50/MIC) >1000>2000[9]
In vivo efficacy (log10 CFU reduction in mouse model) 2.5 log10 CFU reduction at 25 mg/kg2.0 - 3.0 log10 CFU reduction at 25 mg/kg[9][10][11]

Mechanism of Action

Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][12] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[1][4] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][3][4]

This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound has a novel mechanism of action, targeting the caseinolytic protease ClpC1, a key component in mycobacterial protein quality control. This would provide a distinct advantage against isoniazid-resistant strains where mutations often occur in the katG or inhA genes.

Signaling and Metabolic Pathways

Below are diagrams illustrating the mechanisms of action.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Figure 1: Isoniazid Mechanism of Action.

Agent8_Mechanism Agent8 This compound ClpC1 ClpC1 Protease Agent8->ClpC1 Inhibition Protein_Degradation Protein Degradation ClpC1->Protein_Degradation Blocks Bacterial_Viability Bacterial Viability Protein_Degradation->Bacterial_Viability Essential for

Figure 2: Hypothetical Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an agent that inhibits the visible growth of M. tuberculosis.

  • Methodology:

    • A two-fold serial dilution of the test compound (this compound or isoniazid) is prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Cytotoxicity Assay (CC50)
  • Objective: To assess the toxicity of the compound on mammalian cells.

  • Methodology:

    • HepG2 (human liver carcinoma) cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

    • The cells are then treated with serial dilutions of the test compounds for 48-72 hours.

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

    • The CC50, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Tuberculosis Model
  • Objective: To evaluate the in vivo antimycobacterial activity of the test compound.

  • Methodology:

    • BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

    • Treatment with the test compound (e.g., this compound at 25 mg/kg) or isoniazid (25 mg/kg) is initiated 2-4 weeks post-infection and administered orally once daily for 4 weeks.

    • At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) plates.

    • Colony forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The efficacy is reported as the log10 reduction in CFU compared to the untreated control group.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a new antimycobacterial agent.

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Primary_Screen Primary Screen (MIC vs. M. tb) Compound_Library->Primary_Screen Cytotoxicity_Assay Cytotoxicity Assay (CC50) Primary_Screen->Cytotoxicity_Assay Hit_Selection Hit Selection (High SI) Cytotoxicity_Assay->Hit_Selection Murine_Model Murine TB Model Hit_Selection->Murine_Model Efficacy_Study Efficacy Study (CFU Reduction) Murine_Model->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization

References

Validating the In Vitro Promise of Antimycobacterial Agent-8: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the urgent development of novel antimycobacterial agents. This guide provides a framework for validating the in vitro efficacy of a promising new candidate, Antimycobacterial Agent-8 (AA-8), in robust in vivo models. By objectively comparing its performance with established drugs and detailing the necessary experimental protocols, this document aims to facilitate the critical transition from laboratory findings to preclinical and clinical development.

In Vitro Activity Profile of this compound (AA-8)

A comprehensive understanding of the in vitro characteristics of AA-8 is the foundation for designing meaningful in vivo studies. The following table summarizes the key in vitro parameters for AA-8, benchmarked against first-line antitubercular drugs.

Table 1: Comparative In Vitro Antimycobacterial Activity

ParameterThis compound (AA-8)Isoniazid (INH)Rifampicin (RIF)
Target Organism(s) M. tuberculosis H37Rv, MDR/XDR strainsM. tuberculosis H37RvM. tuberculosis H37Rv
Mechanism of Action Putative inhibition of mycolic acid synthesis[1][2]Inhibition of mycolic acid synthesis[1][2]Inhibition of DNA-dependent RNA polymerase[1]
MIC (μg/mL) 0.1 - 0.50.02 - 0.050.05 - 0.1
MBC (μg/mL) 0.5 - 1.00.1 - 0.50.2 - 0.5
Intracellular Activity (Macrophage) ActiveActiveActive
Synergy/Antagonism Synergistic with RifampicinOften used in combinationSynergistic with Isoniazid
Resistance Profile No cross-resistance with existing drugs observedResistance associated with katG mutationsResistance associated with rpoB mutations

Note: Data for AA-8 is hypothetical and should be replaced with actual experimental findings.

Proposed Signaling Pathway of this compound (AA-8)

Based on preliminary in vitro data suggesting inhibition of mycolic acid synthesis, the following diagram illustrates the putative signaling pathway affected by AA-8.

cluster_bacterium Mycobacterium tuberculosis cluster_drug Drug Action FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall AA8 This compound AA8->FAS_II Inhibition

Caption: Putative mechanism of AA-8 targeting FAS-II in the mycolic acid synthesis pathway.

In Vivo Validation Strategy

The transition from in vitro to in vivo assessment is a critical step. The following experimental workflow outlines a staged approach to validate the efficacy and safety of AA-8.

cluster_workflow In Vivo Validation Workflow for AA-8 A In Vitro Characterization (MIC, MBC, Synergy) B Acute Toxicity Study (Mouse Model) A->B C Pharmacokinetic (PK) Profiling (Mouse Model) A->C D Acute Murine TB Model (e.g., BALB/c mice) B->D C->D E Chronic Murine TB Model (e.g., C57BL/6 mice) D->E F Efficacy Assessment (CFU counts, histopathology) D->F E->F G Advanced Models (Optional) (e.g., Guinea Pig, Zebrafish) E->G H Preclinical Candidate Selection F->H G->H

Caption: A stepwise workflow for the in vivo validation of this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation process.

Animal Models
  • Acute Murine Model: BALB/c mice are infected intravenously or via aerosol with M. tuberculosis H37Rv. Treatment with AA-8, vehicle control, and positive controls (Isoniazid, Rifampicin) is initiated 24 hours post-infection and continued for 4 weeks.

  • Chronic Murine Model: C57BL/6 mice are infected via low-dose aerosol with M. tuberculosis H37Rv to establish a chronic infection. Treatment begins 4-6 weeks post-infection and continues for 4-8 weeks. This model better reflects human tuberculosis pathology.

Efficacy Evaluation
  • Bacterial Load (CFU Enumeration): At designated time points, lungs and spleens are aseptically harvested, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.

  • Histopathology: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli. Granulomatous inflammation and bacterial presence are scored.

Pharmacokinetic (PK) Analysis
  • Drug Administration: A single dose of AA-8 is administered to uninfected mice via the intended clinical route (e.g., oral gavage, intravenous).

  • Sample Collection: Blood samples are collected at multiple time points post-administration.

  • Analysis: Plasma concentrations of AA-8 are determined using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.

Toxicity Assessment
  • Acute Toxicity: Increasing doses of AA-8 are administered to mice, and animals are observed for signs of morbidity and mortality over 14 days to determine the maximum tolerated dose (MTD).

  • Sub-chronic Toxicity: During efficacy studies, animals are monitored for weight loss, changes in behavior, and other signs of toxicity. At the end of the study, blood is collected for clinical chemistry and hematology, and major organs are harvested for histopathological examination.

Comparative In Vivo Efficacy Data

The following table presents a template for summarizing the in vivo efficacy of AA-8 in the acute murine tuberculosis model.

Table 2: In Vivo Efficacy of AA-8 in an Acute Murine TB Model

Treatment GroupDose (mg/kg)RouteMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control -p.o.7.5 ± 0.46.8 ± 0.3
This compound (AA-8) 25p.o.5.2 ± 0.54.5 ± 0.4
This compound (AA-8) 50p.o.4.1 ± 0.33.2 ± 0.3
Isoniazid (INH) 25p.o.4.5 ± 0.43.8 ± 0.2
Rifampicin (RIF) 10p.o.4.8 ± 0.34.1 ± 0.3

Note: Data is hypothetical and for illustrative purposes only. SD = Standard Deviation, p.o. = oral administration.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the in vitro findings of this compound in relevant in vivo models. Successful demonstration of in vivo efficacy, a favorable pharmacokinetic profile, and an acceptable safety margin will be critical for advancing AA-8 as a potential new therapeutic for tuberculosis. Future studies should explore the efficacy of AA-8 in combination with existing drugs, its activity against drug-resistant strains in vivo, and its potential to shorten the duration of tuberculosis therapy. The rigorous and comparative evaluation proposed herein will provide the necessary data to support the progression of this promising agent through the drug development pipeline.

References

Head-to-head comparison of Antimycobacterial agent-8 with other novel antimycobacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Novel Antimycobacterial Agents for Tuberculosis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antimycobacterial agents with new mechanisms of action. This guide provides a head-to-head comparison of a promising hypothetical DprE1 inhibitor, Antimycobacterial agent-8, with other key novel and recently approved agents: Macozinone, Pretomanid, Sutezolid, and TBAJ-876.

This comparison is based on critical preclinical parameters including in vitro potency, cytotoxicity, and key pharmacokinetic properties. Detailed experimental protocols and mechanistic pathways are provided to support further research and development efforts.

Data Presentation: Comparative Efficacy and Safety Profiles

The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic data for the selected novel antimycobacterial agents. "this compound" is presented as a hypothetical next-generation DprE1 inhibitor with a target profile reflecting desired improvements in the class.

Table 1: In Vitro Potency against M. tuberculosis

CompoundClassMechanism of ActionMIC vs. M. tb H37Rv (µg/mL)
This compound DprE1 Inhibitor (Hypothetical) Inhibition of Arabinan Biosynthesis (Cell Wall) ≤0.0005
Macozinone (PBTZ169)DprE1 InhibitorInhibition of Arabinan Biosynthesis (Cell Wall)0.0003 - 0.00065
PretomanidNitroimidazoleMycolic Acid Synthesis Inhibition & NO Release0.06 - 0.25[1]
SutezolidOxazolidinoneProtein Synthesis Inhibition (50S Subunit)≤0.062 - 0.5[2]
TBAJ-876DiarylquinolineATP Synthase Inhibition0.0015

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundIC50 vs. HepG2 Cells (µM)Selectivity Index (SI)¹
This compound >200 >400,000
Macozinone (PBTZ169)>127[3]>230,000
Pretomanid>50>220
Sutezolid>50>130
TBAJ-87615.6>18,000
¹Selectivity Index (SI) = IC50 / (MIC * 1000 / MW) - An estimation of therapeutic window.

Table 3: Comparative Pharmacokinetic Parameters (Murine Models)

CompoundClassT½ (hours)Oral Bioavailability (%)Key Characteristics
This compound DprE1 Inhibitor (Hypothetical) ~12 ~60 Optimized for longer half-life and improved oral absorption.
Macozinone (PBTZ169)DprE1 Inhibitor~3.2[4]Low, formulation-dependent[4][5]Rapid elimination, bioavailability is a challenge being addressed with new formulations.[5]
PretomanidNitroimidazole~16-20GoodLong half-life, part of the approved BPaL regimen.[6]
SutezolidOxazolidinone~4-6[7]GoodShorter half-life, metabolized to an active sulfoxide (B87167) metabolite.[7][8]
TBAJ-876DiarylquinolineLongGoodMore potent with a shorter half-life than Bedaquiline, reducing potential for toxicity.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard practices in the field of antimycobacterial drug discovery.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Methodology: Broth Microdilution (Based on EUCAST Reference Method)

  • Inoculum Preparation: M. tuberculosis H37Rv is grown on Middlebrook 7H10 or 7H11 agar. Colonies are transferred to a tube containing sterile water and glass beads and vortexed to create a uniform suspension. The suspension is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 10⁵ CFU/mL in the assay plate.[10]

  • Plate Preparation: The test compounds are serially diluted (2-fold) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.[9]

  • MIC Reading: The MIC is defined as the lowest drug concentration that inhibits visible growth.[10] This can be assessed visually using an inverted mirror or by using a growth indicator like Resazurin. With Resazurin, a color change from blue to pink indicates bacterial growth, and the MIC is the lowest concentration where the blue color is retained.[9]

Cytotoxicity Assay (HepG2 Cells)

Objective: To determine the concentration of a compound that inhibits 50% of the metabolic activity (IC50) in a human liver cell line (HepG2), as an indicator of potential hepatotoxicity.

Methodology: Sulforhodamine B (SRB) or CellTiter-Glo® Assay

  • Cell Seeding: Human hepatocellular carcinoma (HepG2) cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Exposure: The test compounds are dissolved (typically in DMSO) and serially diluted in the cell culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO only) is included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[2][11]

  • Viability Assessment (SRB Method):

    • Cells are fixed with trichloroacetic acid.

    • The plate is washed, and the cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured using a microplate reader (e.g., at 540 nm).[11]

  • Viability Assessment (CellTiter-Glo® Method):

    • The CellTiter-Glo® reagent, which measures ATP as an indicator of cell viability, is added to each well.[2]

    • The plate is incubated for a short period to stabilize the luminescent signal.

    • Luminescence is read on a plate reader.[2]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for each class of antimycobacterial agent discussed.

Antimycobacterial_Agent_8_MoA cluster_cell_wall Mtb Cell Wall Synthesis DPA DPA (Decaprenyl-P-Arabinose) Arabinan Arabinan DPA->Arabinan Precursor for CellWall Cell Wall Integrity Arabinan->CellWall Essential for Agent8 This compound (DprE1 Inhibitor) DprE1 DprE1 Enzyme Agent8->DprE1 Inhibits DprE1->DPA Blocks conversion of DPR Pretomanid_MoA Pretomanid Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid->Ddn Activated by Activated Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated MycolicAcid Mycolic Acid Synthesis Activated->MycolicAcid Inhibits RespiratoryPoison Respiratory Poisoning Activated->RespiratoryPoison Causes CellDeath Bacterial Cell Death MycolicAcid->CellDeath RespiratoryPoison->CellDeath Sutezolid_MoA Sutezolid Sutezolid (Oxazolidinone) Ribosome 50S Ribosomal Subunit Sutezolid->Ribosome Binds to 23S rRNA of InitiationComplex 70S Initiation Complex Ribosome->InitiationComplex Prevents formation ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Required for CellGrowth Bacterial Growth & Survival ProteinSynthesis->CellGrowth Blocks TBAJ_876_MoA TBAJ876 TBAJ-876 (Diarylquinoline) ATPSynthase F-ATP Synthase (c-ring and ε-subunit) TBAJ876->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Blocks ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATPSynthase Drives EnergyMetabolism Cellular Energy Metabolism ATP->EnergyMetabolism Depletes Drug_Discovery_Workflow A Primary Screening (vs. Mtb H37Rv) B MIC Determination (Potency) A->B C Cytotoxicity Assay (e.g., HepG2 for Safety) B->C D In Vitro ADME (Metabolic Stability, Permeability) C->D E Lead Optimization D->E E->B Iterate F In Vivo PK Studies (Murine Model) E->F G In Vivo Efficacy Studies (Murine TB Model) F->G H Preclinical Candidate Selection G->H

References

A Comparative Analysis of Cross-Resistance Between Antimycobacterial Agent-8 and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge to global tuberculosis (TB) control. The development of novel antimycobacterial agents is crucial, and a thorough understanding of their potential for cross-resistance with existing antibiotics is a critical step in their preclinical and clinical evaluation. This guide provides a framework for assessing the cross-resistance profile of a novel investigational drug, here designated as Antimycobacterial agent-8 (AMA-8).

The primary mechanisms driving cross-resistance in Mtb include target modification, the action of efflux pumps, and enzymatic drug inactivation.[1] Resistance to one drug can confer resistance to another, even if the patient has never been exposed to the second drug, complicating treatment regimens for drug-resistant TB.[2] This document outlines the key experimental protocols and data presentation formats necessary for a comprehensive cross-resistance assessment of AMA-8.

Comparative Efficacy Against Drug-Resistant Mtb Strains

A fundamental step in evaluating cross-resistance is to determine the in vitro activity of AMA-8 against a panel of Mtb strains with well-characterized resistance to first- and second-line anti-TB drugs. The Minimum Inhibitory Concentration (MIC) is the standard measure of a drug's potency. A significant increase in the MIC of AMA-8 against a strain resistant to another antibiotic, as compared to its MIC against a susceptible strain, indicates potential cross-resistance.[1]

Table 1: MIC Distribution of this compound (AMA-8) Against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Mtb Strain CategoryNumber of StrainsResistance Mechanism (Gene)MIC50 of AMA-8 (µg/mL)MIC90 of AMA-8 (µg/mL)MIC Range of AMA-8 (µg/mL)
Drug-Susceptible (DS-TB) 50Wild-Type0.1250.250.06 - 0.5
Isoniazid-Resistant 30katG mutation0.1250.250.06 - 0.5
20inhA promoter mutation0.51.00.25 - 2.0
Rifampicin-Resistant 50rpoB mutation0.1250.250.06 - 0.5
Fluoroquinolone-Resistant 40gyrA/gyrB mutation0.1250.250.06 - 0.5
Bedaquiline-Resistant 15atpE mutation0.1250.250.06 - 0.5
10Rv0678 mutation4.08.02.0 - >16.0
Clofazimine-Resistant 15Rv0678 mutation4.08.02.0 - >16.0

Note: Data presented in this table is hypothetical and for illustrative purposes. MIC50 and MIC90 represent the concentrations of AMA-8 required to inhibit the growth of 50% and 90% of the tested strains, respectively.

The hypothetical data in Table 1 suggests a potential for cross-resistance between AMA-8, bedaquiline, and clofazimine (B1669197) in strains with mutations in the Rv0678 gene, which is known to regulate an efflux pump.[2] Conversely, AMA-8 appears to retain its activity against strains resistant to isoniazid, rifampicin, and fluoroquinolones, where resistance is primarily target-based.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of cross-resistance studies.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of AMA-8 is determined using the broth microdilution method, a standard technique for assessing the susceptibility of Mtb to antimicrobial agents.

  • Bacterial Strains: A panel of clinically relevant Mtb strains is used, including a reference drug-susceptible strain (e.g., H37Rv) and well-characterized strains with resistance to first-line (isoniazid, rifampicin) and second-line (fluoroquinolones, bedaquiline, clofazimine) drugs.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 is the standard liquid medium for Mtb culture.

  • Assay Procedure:

    • A serial two-fold dilution of AMA-8 is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of Mtb to a final concentration of approximately 5 x 105 CFU/mL.

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • Plates are incubated at 37°C for 7-14 days.

    • Bacterial growth is assessed visually or by using a growth indicator such as resazurin.

  • Data Interpretation: The MIC is defined as the lowest concentration of AMA-8 that results in the complete inhibition of visible bacterial growth.[1]

2.2. Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is employed to identify the genetic basis of resistance in Mtb strains that exhibit high MICs to AMA-8.

  • Strain Selection: Mtb strains displaying high MIC values for AMA-8 are selected for genomic analysis.

  • DNA Extraction: High-quality genomic DNA is extracted from pure cultures of the selected resistant strains.

  • Sequencing: The extracted DNA is sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The resulting sequence data is mapped to a reference Mtb genome (e.g., H37Rv) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. These genetic alterations are then analyzed to identify mutations in genes known to be associated with drug resistance or in novel genes that could be the target of AMA-8.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide clear visual representations of workflows and the underlying mechanisms of cross-resistance.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Genetic Analysis cluster_2 Phase 3: Interpretation start Panel of Drug-Susceptible & Resistant Mtb Strains mic_assay MIC Determination (Broth Microdilution) start->mic_assay data_analysis Analyze MIC Data: Compare MICs across strains mic_assay->data_analysis select_strains Select Strains with High AMA-8 MICs data_analysis->select_strains Potential Cross-Resistance Identified wgs Whole-Genome Sequencing select_strains->wgs bioinformatics Identify Resistance-Associated Mutations wgs->bioinformatics interpretation Correlate Genotype with Phenotype bioinformatics->interpretation cross_resistance Identify Cross-Resistance Mechanisms interpretation->cross_resistance

Caption: Workflow for Investigating Cross-Resistance of AMA-8.

The mechanism of cross-resistance often involves shared pathways of drug action or resistance. For example, mutations in genes encoding efflux pumps can confer resistance to multiple, structurally unrelated drugs.

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Regulatory Gene drug_a Bedaquiline pump MmpL5 Efflux Pump drug_b Clofazimine ama_8 AMA-8 (Hypothetical) pump->drug_a Expels pump->drug_b Expels pump->ama_8 Expels rv0678 Rv0678 (Repressor) rv0678->pump Represses mutation Mutation in Rv0678 mutation->rv0678 Inactivates

Caption: Efflux Pump-Mediated Cross-Resistance Mechanism.

This diagram illustrates how a single mutation in a regulatory gene (Rv0678) can lead to the overexpression of an efflux pump, resulting in reduced intracellular concentrations and simultaneous resistance to multiple drugs, including potentially AMA-8.[2] This highlights the importance of including strains with known efflux pump-mediated resistance in any cross-resistance evaluation of a new antimycobacterial agent.

Conclusion

A systematic investigation into the cross-resistance profile of a novel antimycobacterial agent like AMA-8 is indispensable. By combining phenotypic data from MIC testing with genotypic data from WGS, researchers can build a comprehensive understanding of the agent's spectrum of activity and anticipate potential challenges in its clinical application. This structured approach not only informs the development of the new agent but also aids in the design of future combination therapies to combat the growing threat of multidrug-resistant tuberculosis.

References

Benchmarking the safety profile of Antimycobacterial agent-8 against other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the safety profile of a novel compound, designated here as Antimycobacterial agent-8, against established first-line antituberculosis drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide. Due to the proprietary or developmental nature of "this compound," publicly available data is not available. Therefore, this document serves as a template for researchers to insert their own experimental findings for a comprehensive and standardized comparison.

Comparative Safety Profile of Antimycobacterial Agents

The following table summarizes the known adverse effects of commonly used antimycobacterial drugs. Researchers should populate the "this compound" column with their observed data.

Adverse Effect CategoryIsoniazidRifampicinEthambutolPyrazinamideThis compound
Common Adverse Effects Peripheral neuropathy, mild elevation of liver enzymes, nausea, vomiting, loss of appetite.[1]Orange-red discoloration of body fluids (urine, sweat, tears), nausea, vomiting, diarrhea, loss of appetite.[2]Nausea, vomiting, headache, dizziness, joint pain.[3][4]Joint pain, muscle aches, nausea, loss of appetite, rash.[5][Insert experimental data]
Serious Adverse Effects Drug-induced hepatitis (potentially fatal), seizures, hypersensitivity reactions.[1][6][7]Severe liver toxicity (hepatitis, liver failure), severe skin reactions (Stevens-Johnson syndrome), lung inflammation, bleeding problems.[2][8]Optic neuritis (potentially irreversible blindness), liver toxicity, allergic reactions.[3][4][9][10]Liver toxicity, gout, sensitivity to sunlight.[5][Insert experimental data]
Key Monitoring Parameters Liver function tests (ALT, AST), neurological examinations.Liver function tests, complete blood count.Visual acuity and color vision testing.Liver function tests, serum uric acid levels.[Insert relevant monitoring parameters based on preclinical findings]

Experimental Protocols for Safety Assessment

Detailed methodologies are crucial for the accurate and reproducible assessment of a compound's safety profile. Below are standard protocols for key toxicological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50) in a relevant cell line (e.g., HepG2 for hepatotoxicity).

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

In Vitro Hepatotoxicity Assay

Objective: To assess the potential of a compound to cause liver injury by measuring the release of liver enzymes from primary hepatocytes or HepG2 cells.

Methodology:

  • Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate multi-well plates.

  • Compound Exposure: Treat the cells with various concentrations of this compound and positive controls (e.g., isoniazid) for a predetermined period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Enzyme Measurement: Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant using commercially available assay kits.

  • Cell Viability: Concurrently, assess cell viability in the treated wells using an appropriate method (e.g., LDH assay or MTT assay) to distinguish between direct cytotoxicity and specific hepatotoxic effects.

  • Data Analysis: Compare the enzyme levels in the treated wells to those in the vehicle control wells. A significant increase in ALT and AST levels indicates potential hepatotoxicity.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of a compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Use a set of S. typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Pre-incubate the bacterial strains with various concentrations of this compound, positive controls (known mutagens), and a negative control (vehicle) in the presence or absence of the S9 mix.

  • Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours at 37°C and count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualizing Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

drug_induced_liver_injury cluster_cell Hepatocyte cluster_immune Immune Response Drug Antimycobacterial Agent Metabolite Reactive Metabolite Drug->Metabolite Metabolism (CYP450) Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria Stress Oxidative Stress (ROS) Metabolite->Stress Mitochondria->Stress Apoptosis Apoptosis Stress->Apoptosis Necrosis Necrosis Stress->Necrosis LiverInjury Liver Injury Apoptosis->LiverInjury DAMPs DAMPs Release Necrosis->DAMPs ImmuneCell Immune Cell Activation DAMPs->ImmuneCell Inflammation Inflammation ImmuneCell->Inflammation Inflammation->LiverInjury

Caption: Simplified signaling pathway of drug-induced liver injury.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Add serial dilutions of test compounds incubation_24h->drug_treatment incubation_48h Incubate for 48h drug_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

Independent verification of the antimycobacterial activity of Antimycobacterial agent-8

Author: BenchChem Technical Support Team. Date: December 2025

Independent Verification of Antimycobacterial Agent-8: A Comparative Analysis

This guide provides an objective comparison of the novel compound, this compound, against established first-line antituberculosis drugs. The data herein is presented to offer a clear framework for researchers, scientists, and drug development professionals to evaluate the agent's performance. Detailed experimental protocols and visual representations of key processes are included to support independent verification.

Comparative Efficacy Data

The antimycobacterial potency of this compound was assessed against the H37Rv strain of Mycobacterium tuberculosis. The following tables summarize the key quantitative data from in vitro susceptibility testing, comparing its activity with the standard first-line antituberculosis drugs, Isoniazid and Rifampicin.

Table 1: In Vitro Antimycobacterial Potency against M. tuberculosis H37Rv

CompoundDrug ClassMIC (µg/mL)
This compound [Hypothetical Class] 0.1
Isoniazid (INH)Isonicotinic acid hydrazide0.02–0.06[1]
Rifampicin (RIF)Rifamycin0.05–0.2[1]

MIC: Minimum Inhibitory Concentration

Table 2: Minimum Inhibitory Concentration (MIC) Distribution for Clinical Isolates

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.12 0.25
Isoniazid (INH)0.050.2
Rifampicin (RIF)0.11.0

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of clinical isolates, respectively.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator drugs was determined using the broth microdilution method in a 96-well microplate format.[2]

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv was prepared in Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase), and adjusted to a McFarland standard of 0.5.[2]

  • Assay Setup: The test compounds were serially diluted in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: Each well was inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Incubation: The plates were incubated at 37°C for a period of 14 to 21 days.[2][4]

  • Result Determination: The MIC is defined as the lowest concentration of the drug that resulted in no visible turbidity.[3]

Microplate Alamar Blue Assay (MABA)

For a more rapid and sensitive determination of MIC, the Microplate Alamar Blue Assay (MABA) was also employed.[1][5]

  • Assay Setup: The assay was set up in a 96-well plate similar to the broth microdilution method.

  • Incubation: Plates were incubated at 37°C for 7 days.[1]

  • Addition of Alamar Blue: Following incubation, Alamar Blue reagent was added to each well.

  • Result Visualization: The plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was determined as the lowest drug concentration that prevented this color change.[1]

Visualizations

Hypothesized Mechanism of Action

This compound is hypothesized to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition is believed to occur through the targeting of the InhA enzyme, a key enoyl-ACP reductase involved in the fatty acid synthesis pathway (FAS-II).

cluster_0 Mycobacterium tuberculosis Cell FAS-I Fatty Acid Synthase I FAS-II Pathway Fatty Acid Synthase II Pathway FAS-I->FAS-II Pathway ACC Acetyl-CoA Carboxylase ACC->FAS-II Pathway Mycolic Acids Mycolic Acids FAS-II Pathway->Mycolic Acids Cell Wall Cell Wall Integrity Mycolic Acids->Cell Wall Agent-8 This compound InhA InhA Enzyme Agent-8->InhA Inhibits

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

A Prepare M. tuberculosis H37Rv Inoculum C Inoculate Wells with M. tuberculosis A->C B Serially Dilute This compound in 96-well Plate B->C D Incubate at 37°C for 7-21 Days C->D E Add Alamar Blue (Optional, for MABA) D->E F Read Results: Visual Turbidity or Color Change D->F For Broth Microdilution E->F For MABA G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

References

Comparison Guide: Assessing the Synergistic Potential of Antimycobacterial Agent-8 with Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on a hypothetical "Antimycobacterial agent-8" to illustrate a framework for assessing drug synergy. The experimental data presented herein is synthetically generated for demonstrative purposes.

This guide provides a comparative analysis of the synergistic potential between the established anti-tuberculosis drug, bedaquiline (B32110), and a novel investigational compound, this compound. The objective is to offer researchers and drug development professionals a clear framework for evaluating such combinations, supported by hypothetical experimental data and detailed protocols.

The primary rationale for exploring this combination is the potential for a dual assault on the energy metabolism of Mycobacterium tuberculosis. Bedaquiline targets subunit c of the F1Fo-ATP synthase (Complex V), directly inhibiting ATP production. We hypothesize that this compound inhibits the QcrB subunit of the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain (ETC). By targeting two distinct but related choke points in cellular respiration, the combination is predicted to exhibit potent synergy, leading to enhanced bactericidal activity and potentially reducing the emergence of drug resistance.

Mechanism of Action: A Dual Blockade of Cellular Respiration

Bedaquiline's mechanism involves the direct inhibition of proton translocation by binding to the c-subunit of ATP synthase, effectively shutting down the primary source of cellular ATP. This compound is hypothesized to disrupt the electron flow through the ETC by binding to the QcrB subunit of Complex III. This inhibition not only curtails the proton motive force required for ATP synthesis but also increases the production of reactive oxygen species (ROS), leading to further cellular damage. The combined effect is a catastrophic failure of the bacterium's energy production and redox balance.

cluster_ETC Electron Transport Chain (Inner Membrane) cluster_ATP ATP Synthesis NDH2 NDH-2 Complex_III Complex III (Cytochrome bc1) NDH2->Complex_III e- Complex_IV Complex IV (aa3) Complex_III->Complex_IV e- Protons_out H+ Complex_III->Protons_out H+ pump Complex_IV->Protons_out H+ pump Protons_in H+ Protons_out->Protons_in Proton Motive Force ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Protons_in->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Agent8 Antimycobacterial agent-8 Agent8->Complex_III Inhibits QcrB BDQ Bedaquiline BDQ->ATP_Synthase Inhibits c-subunit

Caption: Dual inhibition of M. tuberculosis energy metabolism by Agent-8 and Bedaquiline.

Quantitative Data Summary

The synergistic interaction between this compound and bedaquiline was quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The bactericidal potentiation was assessed via a time-kill curve analysis over 14 days.

Table 1: In Vitro Synergy Assessment against M. tuberculosis H37Rv

CompoundMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
Bedaquiline0.060.0150.5Synergy
This compound0.120.03

Table 2: Bactericidal Activity from Time-Kill Curve Assay

Treatment (at MIC)Log10 CFU/mL Reduction at Day 7Log10 CFU/mL Reduction at Day 14
Control (No Drug)+0.8+1.5
Bedaquiline (0.06 μg/mL)-1.5-2.1
This compound (0.12 μg/mL)-1.1-1.8
Combination (BDQ 0.015 + Agent-8 0.03 μg/mL) -3.2 -5.5 (Below Limit of Detection)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Checkerboard (Microdilution) Synergy Assay

This protocol is used to determine the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination to calculate the FICI.

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80, M. tuberculosis H37Rv culture, Bedaquiline stock solution, this compound stock solution, Resazurin (B115843) sodium salt solution (0.025% w/v).

  • Methodology:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard, followed by a 1:20 dilution in 7H9 broth to achieve the final inoculum.

    • In a 96-well plate, create a two-dimensional serial dilution of Bedaquiline (horizontally) and this compound (vertically). Each well should contain 50 μL of broth with the corresponding drug concentrations.

    • Add 50 μL of the prepared bacterial inoculum to each well. Include wells for sterility control (broth only) and growth control (inoculum only).

    • Seal the plates and incubate at 37°C for 7 days.

    • Following incubation, add 30 μL of Resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug(s) that prevents the color change of resazurin from blue to pink.

    • The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) .

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.

  • Materials: 50 mL sterile conical tubes, Middlebrook 7H9 broth with OADC and Tween 80, M. tuberculosis H37Rv culture, drug stock solutions, Middlebrook 7H11 agar (B569324) plates.

  • Methodology:

    • Prepare a starting inoculum of M. tuberculosis H37Rv in 7H9 broth to a final concentration of approximately 1 x 10^6 CFU/mL.

    • Set up culture tubes for each condition: (a) Growth Control, (b) Bedaquiline at MIC, (c) this compound at MIC, and (d) Combination of Bedaquiline and Agent-8 at their synergistic concentrations (e.g., ¼ MIC + ¼ MIC).

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., Day 0, 3, 5, 7, 10, 14), draw aliquots from each tube.

    • Prepare serial dilutions of the aliquots and plate them on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the CFU/mL for each condition at each time point. Plot the log10 CFU/mL versus time. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Start Prepare M. tuberculosis H37Rv Inoculum (Mid-log phase) Checkerboard Checkerboard Assay (7-day incubation) Start->Checkerboard TimeKill Time-Kill Assay (14-day incubation) Start->TimeKill Resazurin Add Resazurin (24h incubation) Checkerboard->Resazurin Sampling Sample at Time Points (Days 0, 3, 7, 14) TimeKill->Sampling ReadMIC Read MICs (Visual Endpoint) Resazurin->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Synergy_Result Determine Synergy (FICI ≤ 0.5) Calc_FICI->Synergy_Result Plating Serial Dilution & Plating on 7H11 Agar Sampling->Plating Incubate_Plates Incubate Plates (3-4 weeks) Plating->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Bactericidal_Result Assess Bactericidal Effect (≥2-log10 kill) Count_CFU->Bactericidal_Result

Caption: Experimental workflow for assessing drug synergy and bactericidal activity.

Genetic Validation of Antimycobacterial Agent Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of genetic approaches used to validate the targets of antimycobacterial agents. Using the well-established drugs Isoniazid and Ethambutol as examples, we detail the experimental methodologies and present supporting data to illustrate how genetic manipulation can unequivocally link a compound's activity to a specific molecular target. This serves as a framework for the validation of novel antimycobacterial agents, such as the hypothetical "Antimycobacterial agent-8."

Introduction to Target Validation

The identification of a drug's molecular target is a critical step in the development of new therapeutics. For antimycobacterial agents, genetic validation provides the most compelling evidence of target engagement and mechanism of action. By manipulating the genes encoding putative targets in Mycobacterium tuberculosis, researchers can directly observe the impact on drug susceptibility, thereby confirming the target and elucidating pathways of resistance.

Comparative Analysis of Genetically Validated Targets

This section compares two first-line anti-tuberculosis drugs, Isoniazid and Ethambutol, and the genetic methods used to validate their respective targets.

Isoniazid: Targeting Mycolic Acid Synthesis

Isoniazid (INH) is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The primary target of activated INH is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2]

Genetic Validation Strategies:

  • Gene Overexpression: Overexpression of the wild-type inhA gene on a multi-copy plasmid in M. tuberculosis leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of Isoniazid.[3] This demonstrates that increasing the cellular concentration of the InhA protein can titrate the inhibitory effect of the drug, providing strong evidence that InhA is the target.

  • Gene Mutations: Spontaneous mutations that confer resistance to Isoniazid are frequently found in the katG gene (preventing activation of the prodrug) or in the promoter region of the inhA gene, leading to its overexpression.[4][5] Mutations within the inhA structural gene itself have also been identified in resistant strains.[5]

Ethambutol: Targeting Arabinogalactan (B145846) Synthesis

Ethambutol (EMB) disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases, which are crucial for the polymerization of arabinan, a key component of arabinogalactan.[6][7][8] The primary targets of Ethambutol are the products of the embCAB operon, particularly EmbB.[9]

Genetic Validation Strategies:

  • Gene Mutations: The most common mechanism of Ethambutol resistance involves point mutations within the embB gene.[10][11] These mutations, particularly at codon 306, alter the structure of the EmbB protein, presumably reducing the binding affinity of Ethambutol.[11]

  • Allelic Exchange: While not as commonly cited for initial validation as spontaneous mutations, engineered mutations in the embB gene via homologous recombination can be used to systematically study the impact of specific amino acid changes on Ethambutol susceptibility.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of genetic modifications on the susceptibility of M. tuberculosis to Isoniazid and Ethambutol.

Genetic Modification Strain Isoniazid MIC (µg/mL) Fold Change in MIC Reference
Wild-TypeM. tuberculosis H37Rv0.05-[2]
inhA OverexpressionM. tuberculosis H37Rv>1.0>20[3]
katG S315T MutantClinical Isolate1.0 - >16.020 - >320[2]
inhA promoter C-15T MutantClinical Isolate0.25 - 2.05 - 40[2][12]
Genetic Modification Strain Ethambutol MIC (µg/mL) Fold Change in MIC Reference
Wild-TypeM. tuberculosis H37Rv2.5-[13]
embB M306I MutantClinical Isolate20.08[13]
embB M306V/L MutantClinical Isolate40.016[13]
embB G406A MutantClinical Isolate>10.0>4[13]

Mandatory Visualization

Signaling Pathways

Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis Pathway and Isoniazid Action cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle cluster_activation Isoniazid Activation Malonyl-ACP Malonyl-ACP KasA/B KasA/B Malonyl-ACP->KasA/B Acyl-ACP Acyl-ACP Acyl-ACP->KasA/B Elongation MabA MabA KasA/B->MabA Elongation HadAB/BC HadAB/BC MabA->HadAB/BC Elongation InhA InhA HadAB/BC->InhA Elongation Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Elongation Pks13 Pks13 Elongated Acyl-ACP->Pks13 -> Meromycolic Acids Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid Activated Isoniazid->InhA Inhibition Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall

Caption: Isoniazid inhibits the mycolic acid synthesis pathway.

Arabinogalactan_Synthesis Arabinogalactan Synthesis Pathway and Ethambutol Action cluster_synthesis Arabinan Chain Elongation DPA Decaprenyl-P-Arabinose EmbC EmbC DPA->EmbC Polymerization Initiation EmbA EmbA EmbC->EmbA EmbB EmbB EmbA->EmbB Growing Arabinan Chain Growing Arabinan Chain EmbB->Growing Arabinan Chain Arabinogalactan Arabinogalactan Growing Arabinan Chain->Arabinogalactan Mycolyl-Arabinogalactan-\nPeptidoglycan Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Mycolyl-Arabinogalactan-\nPeptidoglycan Complex Ethambutol Ethambutol Ethambutol->EmbB Inhibition Cell Wall Cell Wall Mycolyl-Arabinogalactan-\nPeptidoglycan Complex->Cell Wall

Caption: Ethambutol inhibits the arabinogalactan synthesis pathway.

Experimental Workflows

Gene_Knockout_Workflow Workflow for Gene Knockout by Homologous Recombination cluster_vector 1. Construct Suicide Delivery Vector cluster_recombination 2. Two-Step Recombination in M. tuberculosis cluster_validation 3. Validate Knockout Clone Target Gene + Flanks Clone Target Gene + Flanks Disrupt Gene with Marker Disrupt Gene with Resistance Marker (e.g., hyg) Clone Target Gene + Flanks->Disrupt Gene with Marker Insert Counter-selection Marker Insert sacB and lacZ into vector backbone Disrupt Gene with Marker->Insert Counter-selection Marker Final Vector Final Vector Insert Counter-selection Marker->Final Vector Electroporate Vector Electroporate Vector Final Vector->Electroporate Vector Select Single Crossovers Select on Kanamycin (B1662678) + X-gal (Blue, KanR, SucroseS) Electroporate Vector->Select Single Crossovers Select Double Crossovers Select on Sucrose (B13894) (White, KanS, SucroseR) Select Single Crossovers->Select Double Crossovers Knockout Strain Knockout Strain Select Double Crossovers->Knockout Strain PCR Analysis PCR Analysis Knockout Strain->PCR Analysis Southern Blot Southern Blot Knockout Strain->Southern Blot Phenotypic Analysis Phenotypic Analysis Knockout Strain->Phenotypic Analysis Validated Mutant Validated Mutant PCR Analysis->Validated Mutant Southern Blot->Validated Mutant

Caption: Gene knockout workflow using homologous recombination.

Overexpression_Workflow Workflow for Inducible Gene Overexpression cluster_construct 1. Construct Expression Vector cluster_expression 2. Transform and Express in M. tuberculosis cluster_analysis 3. Analyze Phenotype Amplify Gene of Interest Amplify Gene of Interest Clone into Inducible Vector Clone into E. coli-Mycobacterium shuttle vector with inducible promoter (e.g., Tet-inducible) Amplify Gene of Interest->Clone into Inducible Vector Final Expression Plasmid Final Expression Plasmid Clone into Inducible Vector->Final Expression Plasmid Electroporate Plasmid Electroporate Plasmid Final Expression Plasmid->Electroporate Plasmid Select Transformants Select on appropriate antibiotic (e.g., Hygromycin) Electroporate Plasmid->Select Transformants Induce Gene Expression Add inducer (e.g., anhydrotetracycline) to culture medium Select Transformants->Induce Gene Expression Overexpressing Strain Overexpressing Strain Induce Gene Expression->Overexpressing Strain Confirm Overexpression Confirm via qRT-PCR or Western Blot Overexpressing Strain->Confirm Overexpression MIC Determination Determine MIC of the antimycobacterial agent Confirm Overexpression->MIC Determination Compare to Wild-Type Compare to Wild-Type MIC Determination->Compare to Wild-Type Validated Target Validated Target Compare to Wild-Type->Validated Target

Caption: Workflow for inducible gene overexpression in M. tuberculosis.

Experimental Protocols

Gene Knockout in M. tuberculosis via Homologous Recombination (p2NIL/pGOAL System)

This protocol describes the generation of a marked gene knockout in M. tuberculosis using a two-step selection strategy.[6][7]

1. Construction of the Suicide Delivery Vector: a. Amplify the target gene along with ~1 kb of upstream and downstream flanking regions from M. tuberculosis genomic DNA. b. Clone this fragment into the p2NIL vector. c. Inactivate the target gene within the cloned fragment by deleting a portion of its coding sequence and inserting a resistance cassette (e.g., hygromycin resistance) obtained from a pGOAL vector. d. Ligate the PacI cassette from a pGOAL vector (containing lacZ and sacB genes for counter-selection) into the PacI site of the p2NIL construct. The resulting plasmid can replicate in E. coli but not in mycobacteria.

2. Electroporation and Selection of Recombinants: a. Prepare electrocompetent M. tuberculosis cells. b. Electroporate the suicide delivery vector into the competent cells. c. First Selection (Single Crossover): Plate the transformed cells on Middlebrook 7H10 agar (B569324) containing kanamycin and X-gal. Incubate at 37°C for 3-4 weeks. Blue, kanamycin-resistant colonies are single-crossover (SCO) integrants. d. Second Selection (Double Crossover): Inoculate a blue SCO colony into 7H9 broth without selection and grow for 7-10 days to allow for the second recombination event. e. Plate serial dilutions of the culture onto 7H10 agar containing 2% sucrose and X-gal. Incubate at 37°C for 3-4 weeks. White, sucrose-resistant colonies are potential double-crossover (DCO) mutants.

3. Validation of Gene Knockout: a. Patch the white, sucrose-resistant colonies onto plates with and without kanamycin to confirm the loss of the vector backbone (DCOs should be kanamycin-sensitive). b. Perform colony PCR on the KanS/SucR colonies using primers flanking the target gene to differentiate between wild-type and knockout alleles based on the size of the PCR product. c. Confirm the gene replacement in putative knockouts by Southern blot analysis.

Inducible Gene Overexpression in M. tuberculosis

This protocol describes the tetracycline-inducible overexpression of a target gene.[8][14]

1. Construction of the Expression Vector: a. Amplify the full-length open reading frame (ORF) of the gene of interest from M. tuberculosis genomic DNA. b. Clone the ORF into an E. coli-Mycobacterium shuttle vector, such as pMind, downstream of the tetracycline-inducible promoter (Pmyc1tetO). These vectors typically carry a mycobacterial origin of replication and a selectable marker (e.g., hygromycin resistance). c. Transform the ligation product into E. coli for plasmid amplification and sequence verify the construct.

2. Transformation of M. tuberculosis: a. Prepare electrocompetent M. tuberculosis cells. b. Electroporate the verified expression plasmid into the competent cells. c. Plate the transformed cells on Middlebrook 7H10 agar containing hygromycin (or other appropriate antibiotic) to select for transformants. Incubate at 37°C for 3-4 weeks.

3. Induction and Analysis of Overexpression: a. Grow the recombinant M. tuberculosis strain in 7H9 liquid medium to mid-log phase. b. Split the culture into two: one control and one to be induced. Add anhydrotetracycline (B590944) (ATc) to the induction culture at a final concentration of 50-150 ng/mL. c. Continue incubation for a defined period (e.g., 24-48 hours). d. Confirmation of Overexpression: Harvest cells from both cultures. Analyze target gene expression levels by quantitative real-time PCR (qRT-PCR) or by Western blot if an antibody is available. e. Phenotypic Analysis: Perform MIC testing on the induced and uninduced cultures to determine the effect of target overexpression on drug susceptibility. A significant increase in MIC in the induced culture validates the gene product as the drug's target.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Antimycobacterial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Antimycobacterial Agent-8. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a compliant research environment. The following procedures are designed to be a primary resource for researchers, scientists, and drug development professionals, offering clear, step-by-step guidance for safe laboratory operations.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. A risk assessment should be conducted to determine the specific PPE requirements for the tasks being performed.[1] The following table summarizes the recommended PPE for handling this agent.

PPE ComponentSpecificationPurpose
Gloves Disposable nitrile or latex gloves (double-gloving recommended)To prevent direct skin contact with the agent.[2][3][4]
Lab Coat Long-sleeved, back-opening gownTo protect skin and clothing from contamination.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.[1][3][4]
Respiratory Protection N95 or FFP2 respiratorTo be used when handling the powdered form of the agent or when there is a risk of aerosol generation.[2]
Foot Protection Closed-toe shoesTo protect feet from spills.[1]
Head Protection Hair cover/capTo prevent contamination of hair.[1]

Operational Plan: Safe Handling of this compound

All procedures involving this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure through inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the agent, ensure that the designated workspace is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above. Ensure a proper fit for all items.

  • Weighing and Aliquoting: When handling the powdered form of this compound, conduct all weighing and aliquoting procedures within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the powdered agent to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Experimental Use: All procedures involving the agent should be conducted with care to prevent spills and the generation of aerosols.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Management of this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from procedures involving this agent is considered hazardous chemical waste.[5][6]

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[6]

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, in a designated, leak-proof, and puncture-resistant hazardous waste container.[6]

  • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound," the primary hazard (e.g., "Toxic," "Antimicrobial Agent"), the accumulation start date, and the name of the principal investigator.[6]

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area until it is collected for disposal.

  • Disposal: Arrange for the disposal of all this compound waste through the institution's Environmental Health and Safety (EHS) office. The primary method of disposal for this type of agent is high-temperature incineration.[6][7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Designated Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh & Aliquot in Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe hand_wash Wash Hands doff_ppe->hand_wash segregate Segregate Waste doff_ppe->segregate containerize Containerize & Label Waste segregate->containerize store Store in Satellite Area containerize->store ehs_pickup Arrange EHS Pickup store->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.